149146-12-3
Description
Properties
CAS No. |
149146-12-3 |
|---|---|
Molecular Formula |
C₁₅₉H₂₅₂N₄₀O₅₈ |
Molecular Weight |
3651.95 |
sequence |
One Letter Code: TNEIVEEQYTPQSLATLESVFQELGKLTGPSNQ |
Origin of Product |
United States |
Foundational & Exploratory
Secretoneurin CAS 149146-12-3 mechanism of action in angiogenesis
Topic: Secretoneurin (CAS 149146-12-3) Mechanism of Action in Angiogenesis Content Type: Technical Whitepaper Audience: Researchers, Drug Development Professionals
Mechanistic Insights & Experimental Protocols for Vascular Regeneration
Executive Summary
Secretoneurin (SN) is a 33-34 amino acid neuropeptide derived from the proteolytic processing of Secretogranin II (Chromogranin C).[1] Unlike classical angiogenic factors that often rely on a single receptor-ligand interaction, SN functions as a co-activator of the VEGF signaling axis . It is upregulated under hypoxic conditions and acts as a potent chemoattractant for endothelial cells (ECs) and endothelial progenitor cells (EPCs).[1]
For drug development professionals, SN represents a "smart" therapeutic target: it enhances endogenous repair mechanisms specifically in ischemic tissue (e.g., myocardial infarction, hindlimb ischemia) without the systemic vascular leakage often associated with high-dose VEGF therapies. This guide details the molecular mechanism of SN, supported by validated experimental protocols.
Molecular Identity & Physiochemical Properties[2][3]
-
Parent Protein: Secretogranin II (SgII), residues 154–186.[1][4]
-
Sequence (Rat/Mouse - Highly Conserved): TNEIVEEQYTPQSLATLESVFQELGKLTGPSNQ[1][2][5]
-
Molecular Weight: ~3.6 kDa
-
Solubility: Highly soluble in water and saline; stable in aqueous solution at -20°C.[1]
-
Physiological Trigger: Hypoxia (HIF-1
dependent upregulation).[1]
Mechanism of Action: The VEGF Co-Activation Axis
The angiogenic potency of Secretoneurin lies in its ability to sensitize endothelial cells to Vascular Endothelial Growth Factor (VEGF).[1] It does not purely act as a standalone ligand but rather modulates the bioavailability and receptor affinity of VEGF.[1]
Receptor Interaction & Surface Binding
SN binds to heparan sulfate proteoglycans (HSPGs) on the endothelial cell surface.[1] This binding event serves two critical functions:
-
Concentration: It creates a local reservoir of SN and VEGF.[1]
-
Co-Receptor Recruitment: SN enhances the binding of VEGF to Neuropilin-1 (NRP1) , a co-receptor that complexes with VEGFR2 (KDR/Flk-1) .[1]
Intracellular Signaling Cascades
Upon enhancing the VEGF-VEGFR2 interaction, SN triggers two primary downstream phosphorylation cascades:[1]
-
The Survival Pathway (PI3K/Akt):
-
The Proliferation Pathway (MAPK/ERK):
Cross-Talk Mechanisms
SN has also been observed to transactivate FGFR3 (Fibroblast Growth Factor Receptor 3) and IGF-1R , suggesting a multi-modal approach to vascular stability that prevents the formation of leaky, immature vessels.[1]
Visualization: Secretoneurin Signaling Pathway
Caption: Secretoneurin acts as a co-activator, binding to HSPGs/NRP1 to potentiate VEGF-VEGFR2 signaling, driving both PI3K/Akt (survival) and MAPK/ERK (proliferation) pathways.
Experimental Protocols
To validate SN activity, researchers must use assays that specifically measure endothelial tube formation (morphogenesis) and in vivo perfusion recovery.
In Vitro: HUVEC Tube Formation Assay
This assay measures the ability of SN to induce capillary-like structures in Human Umbilical Vein Endothelial Cells (HUVECs).[1]
Reagents:
-
HUVECs (P3-P5).[1]
-
Growth Factor Reduced (GFR) Matrigel or Geltrex.[1]
-
Basal Medium (e.g., EBM-2) + 0.5% FBS (Starvation medium).[1]
-
Test Compound: Secretoneurin (10 – 100 ng/mL).[1]
-
Positive Control: VEGF (10 ng/mL).[1]
Protocol Workflow:
-
Preparation (Day 0): Thaw GFR Matrigel at 4°C overnight.
-
Coating (Day 1): Add 50 µL Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30 mins to polymerize.
-
Cell Seeding:
-
Treatment:
-
Add SN (10, 50, 100 ng/mL) directly to the media.
-
Include Vehicle (PBS) and VEGF controls.[1]
-
-
Incubation: Incubate for 4–18 hours at 37°C, 5% CO2. Note: Monitor hourly after 4 hours as tubes can collapse.
-
Analysis: Stain with Calcein AM (2 µg/mL) and image. Quantify Total Tube Length and Number of Junctions .
Visualization: Tube Formation Workflow
Caption: Step-by-step workflow for the HUVEC Tube Formation Assay to validate SN angiogenic potency.
In Vivo: Hindlimb Ischemia Model
This is the gold standard for assessing therapeutic angiogenesis in ischemic disease.[1]
Model: C57BL/6 or ApoE-/- Mice. Induction: Unilateral ligation and excision of the femoral artery.[1]
Protocol Steps:
-
Surgery: Ligate femoral artery proximal to the branching of the deep femoral artery and distal to the branching of the popliteal artery.[1] Excise the segment.
-
Treatment:
-
Group A: Vehicle (Saline).
-
Group B: Secretoneurin plasmid (SN-plasmid) or peptide injection (intramuscular) into the gastrocnemius muscle.[1]
-
-
Monitoring:
-
Laser Doppler Perfusion Imaging (LDPI): Measure blood flow ratio (Ischemic/Non-ischemic leg) at Day 0, 7, 14, and 28.
-
Histology (Day 28): Harvest muscle. Stain for CD31 (capillary density) and Smooth Muscle Actin (arteriogenesis).[1]
-
Expected Data Output:
| Metric | Vehicle Control | Secretoneurin Treated | Significance |
| Perfusion Ratio (Day 28) | 0.45 ± 0.05 | 0.75 ± 0.08 | P < 0.01 |
| Capillary Density (CD31+) | Low | High (2-3x increase) | P < 0.01 |
| Limb Necrosis/Amputation | Moderate Risk | Significantly Reduced | - |
Therapeutic Implications
The unique mechanism of SN offers distinct advantages in drug development:
-
Ischemic Heart Disease: SN gene therapy has shown to reduce scar size and improve left ventricular function by promoting collaterals in the infarct border zone.[1]
-
Peripheral Arterial Disease (PAD): In diabetic models (where VEGF response is often blunted), SN restores angiogenic capacity, likely due to its ability to recruit EPCs and bypass pure VEGF-ligand dependency via the NRP1 pathway.[1]
-
Neuroprotection: Beyond angiogenesis, SN is neuroprotective in stroke models, reducing neuronal apoptosis via the JAK2/STAT3 pathway, offering a dual-action therapeutic for cerebrovascular accidents.
References
-
The Angiogenic Factor Secretoneurin Induces Coronary Angiogenesis. Circulation. 2012.[1] Link
-
Secretoneurin as a Novel Biomarker of Cardiovascular Episodes. International Journal of Molecular Sciences. 2022.[1] Link
-
Secretoneurin: A New Player in Angiogenesis and Chemotaxis. Regulatory Peptides. 2005.[1] Link
-
Secretoneurin Gene Therapy Improves Hind Limb Ischemia. European Heart Journal. 2015.[1] Link
-
In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay. Nature Protocols. 2010.[1][7] Link
Sources
- 1. promocell.com [promocell.com]
- 2. Secretoneurin - 1 mg [anaspec.com]
- 3. Secretoneurin, Rat - CD Bioparticles [cd-bioparticles.net]
- 4. Secretoneurin - AnaSpec [bioscience.co.uk]
- 5. genscript.com [genscript.com]
- 6. The VEGF pathway and the AKT/mTOR/p70S6K1 signalling pathway in human epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ibidi.com [ibidi.com]
Biological Function of Secretogranin II 154-186 (Secretoneurin): Mechanisms, Signaling, and Therapeutic Applications
Topic: Biological Function of Secretogranin II 154-186 Fragment (Secretoneurin) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Secretogranin II 154-186 fragment, universally designated as Secretoneurin (SN) , is a highly conserved, 33-amino acid neuropeptide derived from the proteolytic processing of the prohormone Secretogranin II (SgII).[1][2] Unlike many granin-derived peptides that serve merely as inert byproducts, SN exhibits potent bioactivity comparable to established growth factors like VEGF and bFGF.
This guide analyzes the molecular mechanisms of SN, focusing on its dual role as an angiogenic cytokine and a neuroprotective agent . It details the signal transduction pathways (MAPK/ERK, PI3K/Akt), therapeutic potential in ischemic diseases, and validated experimental protocols for assessing its biological activity in drug development pipelines.
Biochemistry and Biogenesis
Peptide Identity and Sequence
Secretoneurin corresponds to the amino acid residues 154–186 of the human Secretogranin II precursor. It is an acidic peptide with high evolutionary conservation, underscoring its physiological importance.
-
Precursor: Secretogranin II (Chromogranin C)[6]
-
Human Sequence (33 aa): TNEIVEEQYTPQSLATLESVFQELGKLTGPSNQ
-
Molecular Weight: ~3.6 kDa
Proteolytic Processing
SN is generated within the large dense-core vesicles (LDCVs) of neuroendocrine cells. The processing is governed by specific prohormone convertases that cleave at paired basic amino acid sites (KR or RR) flanking the SN sequence.
-
Enzymes: Prohormone Convertase 1/3 (PC1/3) and Prohormone Convertase 2 (PC2).
-
Location: Adrenal medulla, pituitary gland, hypothalamus, and sensory neurons (C-fibers).
Figure 1: Biogenesis of Secretoneurin within neuroendocrine secretory granules.
Physiological Mechanisms & Signaling Pathways[4][5][6][7][9][10]
SN acts as a paracrine factor, exerting distinct effects on endothelial cells, neurons, and immune cells. While a specific gene for the "Secretoneurin Receptor" remains a subject of ongoing characterization, functional binding studies confirm high-affinity interactions with a G-protein coupled receptor (GPCR) on target cells.
Angiogenesis (Vascular Endothelial Cells)
SN is a potent angiogenic factor, capable of inducing neovascularization in vivo and tube formation in vitro.
-
Mechanism: SN stimulates the proliferation and migration of endothelial cells (ECs).
-
Signaling:
-
MAPK Pathway: Binding triggers phosphorylation of ERK1/2, driving cell proliferation.
-
PI3K/Akt Pathway: Activation promotes EC survival and inhibits apoptosis (anti-apoptotic effect).
-
VEGF Synergism: SN upregulates VEGF expression and can transactivate VEGF receptors, amplifying the angiogenic response.
-
Neuroprotection & Neural Plasticity
In the CNS and PNS, SN acts as a neurotrophic factor.
-
Effect: Protects neurons from oxidative stress and hypoxic injury.
-
Mechanism: Upregulation of anti-apoptotic proteins (Bcl-2) and downregulation of pro-apoptotic factors (Bax, Caspase-3).
-
Clinical Relevance: Observed in models of stroke and diabetic neuropathy.
Chemotaxis (Immune Modulation)
SN functions as a chemoattractant for monocytes, eosinophils, and fibroblasts, linking neuroendocrine status to local inflammation and tissue repair.
Figure 2: Signal transduction cascades activated by Secretoneurin leading to angiogenesis and survival.
Therapeutic Potential & Drug Development[9]
Peripheral Arterial Disease (PAD) & Hindlimb Ischemia
SN gene therapy or peptide delivery has demonstrated efficacy in rescuing ischemic limbs in rodent models.
-
Data: SN plasmid injection significantly improves blood flow recovery and capillary density compared to controls.
-
Advantage: Unlike VEGF, which can cause vascular leakage (edema), SN induces the formation of mature, stable vessels.
Myocardial Ischemia
SN levels are elevated in heart failure patients as a compensatory mechanism.
-
Therapeutic Goal: Exogenous SN administration reduces infarct size and protects cardiomyocytes from apoptosis during reperfusion injury.
Neurodegenerative Diseases
Due to its neuroprotective properties, SN is a candidate for treating conditions involving neuronal loss, such as Alzheimer's disease or ischemic stroke.
Experimental Methodologies
To validate SN bioactivity in a research setting, the following protocols are the industry standard.
In Vitro Angiogenesis: Tube Formation Assay
Objective: Quantify the ability of SN to induce capillary-like structures in endothelial cells.
Materials:
-
HUVECs (Human Umbilical Vein Endothelial Cells)[8]
-
Growth Factor Reduced Matrigel[9]
-
Secretoneurin peptide (10–100 nM)
-
Positive Control: VEGF (10 ng/mL)
Protocol:
-
Preparation: Thaw Matrigel at 4°C overnight. Coat 96-well plates with 50 µL/well and polymerize at 37°C for 30 min.
-
Seeding: Resuspend HUVECs in basal medium (0.5% FBS) to starve growth factors. Seed 1.5 x 10^4 cells per well.
-
Treatment: Add SN (10, 50, 100 nM) or Vehicle (PBS).
-
Incubation: Incubate at 37°C, 5% CO2 for 6–18 hours.
-
Imaging: Capture images using phase-contrast microscopy.
-
Analysis: Quantify "Total Tube Length" and "Number of Branch Points" using ImageJ (Angiogenesis Analyzer plugin).
Cell Migration: Boyden Chamber Assay
Objective: Assess the chemotactic potential of SN.
Protocol:
-
Setup: Use a 24-well Transwell plate (8 µm pore size).
-
Lower Chamber: Add 600 µL of medium containing SN (various concentrations).
-
Upper Chamber: Seed 5 x 10^4 HUVECs or Monocytes in serum-free medium.
-
Migration: Incubate for 4–6 hours (Monocytes) or 18–24 hours (HUVECs).
-
Fixation: Remove non-migrated cells from the upper surface with a cotton swab. Fix migrated cells (lower surface) with 4% Paraformaldehyde.
-
Staining: Stain with DAPI or Crystal Violet. Count cells in 5 random fields.
Data Presentation Example
When reporting results, structure data as follows:
| Treatment Group | Concentration | Tube Length (% of Control) | Migration Index (Fold Change) |
| Control (PBS) | - | 100 ± 5% | 1.0 |
| Secretoneurin | 10 nM | 145 ± 8% * | 1.8 ± 0.2 * |
| Secretoneurin | 100 nM | 210 ± 12% ** | 2.5 ± 0.3 ** |
| VEGF (Pos. Ctrl) | 10 ng/mL | 230 ± 10% ** | 2.8 ± 0.4 ** |
* p < 0.05, ** p < 0.01 vs Control
References
-
Kirchmair, R., et al. (1993).[6] Secretoneurin—a neuropeptide generated in brain, adrenal medulla and other endocrine tissues by proteolytic processing of secretogranin II.[3][6][10][11] Neuroscience.
-
Albrecht-Schgoer, K., et al. (2012). The angiogenic factor secretoneurin induces coronary angiogenesis in a model of myocardial infarction by stimulation of vascular endothelial growth factor signaling in endothelial cells. Circulation.
-
Fischer-Colbrie, R., et al. (2005). Secretoneurin: a new player in angiogenesis and chemotaxis. Regulatory Peptides.[5]
-
Schgoer, W., et al. (2009). The angiogenic factor secretoneurin preserves endothelial integrity in the ischemic hindlimb. Arteriosclerosis, Thrombosis, and Vascular Biology.
-
Trudeau, V. L., et al. (2012). Secretoneurin stimulates the production and release of luteinizing hormone in mouse LβT2 gonadotropin cells.[3][5] American Journal of Physiology-Endocrinology and Metabolism.
Sources
- 1. Secretogranin II; a Protein Increased in the Myocardium and Circulation in Heart Failure with Cardioprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretogranin II; a Protein Increased in the Myocardium and Circulation in Heart Failure with Cardioprotective Properties | PLOS One [journals.plos.org]
- 3. FRI290 Proteomic Identification Of Secretoneurin-Stimulated Proteins In Purified Mouse Gonadotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Secretoneurin stimulates the production and release of luteinizing hormone in mouse LβT2 gonadotropin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secretoneurin - Wikipedia [en.wikipedia.org]
- 7. Formation and sequence analysis of secretoneurin, a neuropeptide derived from secretogranin II, in mammalian, bird, reptile, amphibian and fish brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ibidi.com [ibidi.com]
- 10. innopep.com [innopep.com]
- 11. Secretoneurin: a functional neuropeptide in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of Secretoneurin in dopamine release in rat striatum
Technical Guide: Secretoneurin-Mediated Modulation of Dopamine Dynamics in the Rat Striatum
Executive Summary
Secretoneurin (SN) is a 33-amino acid neuropeptide derived from the proteolytic processing of Secretogranin II (SgII), a major component of large dense-core vesicles (LDCVs).[1] While historically overshadowed by classical neurotransmitters, SN has emerged as a potent modulator of dopamine (DA) release in the rat striatum. This guide details the mechanisms, experimental evidence, and protocols defining SN’s role in the nigrostriatal pathway. For drug development professionals, SN represents a distinct, receptor-mediated system capable of fine-tuning dopaminergic tone, with significant implications for Parkinson’s disease (PD) pathophysiology and therapeutic intervention.
Biological Context & Biosynthesis
1.1. Precursor Processing SN is not encoded by a unique gene but is generated post-translationally from Secretogranin II (SgII) (also known as Chromogranin C). SgII is an acidic secretory protein ubiquitously distributed in endocrine and neuronal cells.
-
Enzymatic Cleavage: The processing occurs within LDCVs via prohormone convertases (PC1/3 and PC2), which cleave SgII at paired basic amino acid residues (KR or RR).
-
Peptide Structure: The resulting SN peptide (rat sequence: ~33 amino acids) is highly conserved across vertebrates, suggesting a critical evolutionary function.
-
Localization: In the rat brain, SN immunoreactivity is densest in the hypothalamus and the striatum (caudate-putamen), specifically within afferent terminals of the nigrostriatal tract.
Mechanisms of Action
The modulation of dopamine release by SN is not a simple displacement mechanism (like amphetamine) but a signal-transduction-dependent process.
2.1. The Putative Secretoneurin Receptor Despite distinct binding kinetics, a specific "Secretoneurin Receptor" gene remains definitively uncloned as of late 2024. However, functional characterization confirms it operates as a G-Protein Coupled Receptor (GPCR) .
-
Evidence: SN binding is saturable, reversible, and displaceable.
-
Desensitization: Repeated exposure to SN leads to rapid tachyphylaxis (desensitization), a hallmark of GPCR internalization and
-arrestin recruitment.
2.2. Intracellular Signaling Cascade SN-induced dopamine release is strictly calcium-dependent and involves the cAMP-PKA-ERK pathway.
-
Calcium Influx: Unlike transporter-mediated release, SN requires extracellular
. The removal of from perfusion media abolishes SN-evoked DA release. -
Pathway Activation:
-
SN binds to its putative
-coupled GPCR on dopaminergic terminals. -
Activation of Adenylyl Cyclase (AC) increases intracellular cAMP.
-
cAMP activates Protein Kinase A (PKA).
-
PKA phosphorylates downstream targets, including the ERK/MAPK pathway, facilitating vesicle fusion and exocytosis of dopamine.
-
2.3. Interaction with Other Neurotransmitters
-
Glutamate & GABA: In vivo infusion of SN increases not only DA but also extracellular glutamate and GABA levels. This suggests SN may act as a "volume transmission" signal, enhancing overall excitability in the local striatal microcircuit, or that the DA release subsequently triggers GABA/Glutamate release via D1/D2 receptors.
Experimental Evidence & Data Summary
The following data summarizes key findings from in vitro and in vivo validations.
Table 1: Comparative Effects of Secretoneurin on Striatal Neurochemistry
| Experimental Model | Parameter Measured | SN Concentration | Effect Observed | Mechanism Validation |
| In Vitro (Slice Superfusion) | [ | 0.1 - 10 | Dose-dependent increase (Max ~250% of basal) | Abolished by |
| In Vivo (Microdialysis) | Extracellular Dopamine | 10 - 30 | Sustained increase (~200-300% baseline) | Persists for duration of infusion (>1 hr). |
| In Vivo (Microdialysis) | DOPAC / HVA Levels | 10 - 30 | Minimal change | Suggests effect is on release, not metabolism/reuptake inhibition. |
| Pathology (6-OHDA Lesion) | SgII mRNA Expression | N/A | Upregulated in Striatum | Suggests compensatory upregulation in PD states. |
Visualization: Signaling & Workflow
Figure 1: Secretoneurin Signaling Pathway in Dopaminergic Terminals
Caption: Hypothetical signaling cascade where SN activates a Gs-coupled GPCR, driving cAMP/PKA-mediated exocytosis of Dopamine.
Figure 2: In Vivo Microdialysis Experimental Workflow
Caption: Step-by-step protocol for assessing SN-mediated dopamine release in the rat striatum.
Detailed Experimental Protocols
Protocol A: In Vitro Rat Striatal Slice Superfusion
Objective: To measure SN-evoked dopamine release in a controlled, isolated environment without systemic interference.
-
Tissue Preparation:
-
Decapitate male Sprague-Dawley rats (200–250g).
-
Rapidly remove the brain and dissect the caudate-putamen (striatum) on ice-cold Krebs-Ringer bicarbonate buffer.
-
Chop tissue into 300
m slices using a McIlwain tissue chopper.
-
-
Labeling:
-
Incubate slices in physiological buffer containing [
H]-Dopamine (0.1 M) for 30 minutes at 37°C. -
Wash slices to remove excess radiolabel.
-
-
Superfusion:
-
Transfer slices to superfusion chambers (approx. 5–10 mg tissue per chamber).
-
Superfuse with oxygenated (
) buffer at a rate of 1 mL/min. -
Equilibration: Allow 60 minutes of washout to establish a stable basal efflux.
-
-
Stimulation:
-
Collect 5-minute fractions.
-
After 3 baseline fractions, switch to buffer containing Secretoneurin (1–10
M) for 15 minutes. -
Control: Perform parallel experiments with Calcium-free buffer to verify mechanism.
-
-
Quantification:
-
Lyse tissue at the end of the experiment (e.g., with HCl/Ethanol).
-
Measure Radioactivity (Tritium) in fractions and tissue lysate via Liquid Scintillation Counting (LSC).
-
Calculation: Express release as fractional rate (% of total tissue content released per minute).
-
Protocol B: In Vivo Microdialysis
Objective: To monitor real-time extracellular dopamine dynamics in awake, freely moving rats.
-
Surgery:
-
Anesthetize rat (Isoflurane or Ketamine/Xylazine).
-
Mount in stereotaxic frame.
-
Implant a guide cannula targeting the striatum (Coords relative to Bregma: AP +1.0, ML +3.0, DV -4.0).
-
Secure with dental cement and skull screws.
-
-
Probe Insertion:
-
After recovery (24–48h), insert a microdialysis probe (2mm active membrane length, 15kDa cutoff) through the guide cannula.
-
-
Perfusion:
-
Connect to a micro-infusion pump.
-
Perfuse with artificial Cerebrospinal Fluid (aCSF) at 1.5
L/min. -
Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM
, 0.85 mM .
-
-
Drug Administration (Retrodialysis):
-
Collect baseline samples for 60 minutes (3 x 20 min fractions).
-
Switch syringe to aCSF containing Secretoneurin (10–30
M) . Note: The concentration inside the probe must be higher than the target tissue concentration due to probe recovery rates (typically 10–20%).
-
-
Analysis:
-
Inject dialysate samples immediately into an HPLC system with Electrochemical Detection (ECD) .
-
Mobile phase: Citrate-acetate buffer with SOS, EDTA, and Methanol.
-
Potential setting: +350 to +450 mV vs. Ag/AgCl reference electrode.
-
Therapeutic Implications
Parkinson’s Disease (PD) & L-DOPA Induced Dyskinesia (LID)
-
Compensatory Mechanism: In 6-OHDA lesioned rats (a model of PD), SgII mRNA and SN peptide levels are upregulated in the striatum. This suggests the SN system may attempt to compensate for the loss of dopaminergic tone by maximizing the release efficiency of remaining terminals.
-
L-DOPA Interaction: Chronic L-DOPA treatment further upregulates SgII.[2] This implies that SN might contribute to the aberrant signaling observed in dyskinesia.
-
Drug Target: Since SN receptors desensitize rapidly, they offer a "self-limiting" modulation target, potentially carrying a lower risk of excitotoxicity compared to direct glutamate agonists.
References
-
Secretoneurin releases dopamine from rat striatal slices: a biological effect of a peptide derived from secretogranin II. Source: Neuroscience (PubMed) URL:[Link]
-
Sustained dopamine release induced by secretoneurin in the striatum of the rat: a microdialysis study. Source: Journal of Neurochemistry URL:[Link]
-
Secretoneurin: a functional neuropeptide in health and disease. Source: Peptides URL:[Link]
-
Up-regulation of Secretoneurin Immunoreactivity and Secretogranin II mRNA in Rat Striatum Following 6-hydroxydopamine Lesioning. Source: Experimental Neurology URL:[Link]
-
Secretoneurin is a secretogranin-2 derived hormonal peptide in vertebrate neuroendocrine systems. Source:[1][3][4] General and Comparative Endocrinology URL:[Link]
Sources
- 1. Secretoneurin is a secretogranin-2 derived hormonal peptide in vertebrate neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Up-regulation of secretoneurin immunoreactivity and secretogranin II mRNA in rat striatum following 6-hydroxydopamine lesioning and chronic L-DOPA treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hormonal dynamics reveal a stimulatory role for secretoneurin in zebrafish ovulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Secretoneurin Signaling: A Technical Guide to MAPK, Akt, and JAK2 Activation
Executive Summary
Secretoneurin (SN) is a highly conserved, 33-amino acid neuropeptide derived from the proteolytic processing of Secretogranin II (Scg2) .[1][2][3] Unlike classical neurotransmitters that operate solely via direct synaptic transmission, SN functions as a "functional neuropeptide" with distinct paracrine and autocrine roles in angiogenesis and neuroprotection .
For researchers and drug developers, SN represents a novel therapeutic target for ischemic diseases (stroke, myocardial infarction) and neurodegeneration. Its mechanism of action is cell-type specific:
-
Endothelial Cells: Activates MAPK (ERK1/2) and PI3K/Akt pathways to drive proliferation, migration, and vasculogenesis.
-
Neurons: Activates the JAK2/STAT3 pathway to upregulate anti-apoptotic factors (Bcl-2, Bcl-xL) and promote survival under hypoxic stress.[4][5][6]
This guide details the molecular mechanisms, signaling kinetics, and validated experimental protocols for investigating SN activity.
Part 1: Molecular Architecture & The Receptor Enigma
Origin and Processing
SN is generated in large dense-core vesicles (LDCVs) of neuroendocrine cells.[4]
-
Enzymatic Cleavage: Processed by prohormone convertases (PC1/3 and PC2) at specific dibasic sites.
-
Sequence: The core bioactive sequence is highly conserved across vertebrates (e.g., human, rat, zebrafish), indicating a fundamental biological role.[1]
The Receptor Interface
Despite decades of research, a specific, cloned "Secretoneurin Receptor" remains the field's "orphan." However, the signal transduction characteristics strongly define the receptor's nature:
-
G-Protein Coupled Receptor (GPCR): The kinetics of kinase activation and sensitivity to Pertussis Toxin (in some models) strongly suggest a GPCR mechanism.[1]
-
VEGF Transactivation: In endothelial cells, SN signaling is often blocked by VEGF neutralizing antibodies or VEGFR2 inhibitors, suggesting SN may either stimulate VEGF release or transactivate the VEGFR2 receptor via its GPCR.
Part 2: Signaling Pathways by Cell Type
The Angiogenic Axis (Endothelial Cells)
In Human Umbilical Vein Endothelial Cells (HUVECs) and Coronary Artery Endothelial Cells (HCAECs), SN acts as a potent angiogenic factor comparable to VEGF.
-
MAPK Pathway (ERK1/2):
-
Kinetics: Rapid phosphorylation, typically peaking at 20 minutes .
-
Function: Drives endothelial cell proliferation and migration.
-
Dependency: Often requires upstream VEGF signaling (autocrine loop).
-
-
PI3K/Akt Pathway:
-
Kinetics: Slower activation, peaking around 40 minutes and sustained for up to 4 hours.
-
Function: Promotes cell survival (anti-apoptosis) and nitric oxide (NO) production via eNOS phosphorylation.
-
Diagram 1: Angiogenic Signaling Cascade
Caption: SN-induced angiogenic signaling in endothelial cells via dual MAPK/Akt activation and VEGF transactivation.
The Neuroprotective Axis (Neurons)
In models of stroke (cerebral ischemia) and primary cortical neurons, SN protects against Oxygen-Glucose Deprivation (OGD).[4][5][8]
-
JAK2/STAT3 Pathway:
-
Mechanism: SN activates Janus Kinase 2 (JAK2), which phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3).
-
Outcome: p-STAT3 dimerizes and translocates to the nucleus.
-
Target Genes: Upregulation of Bcl-2 and Bcl-xL (anti-apoptotic).[4][5][8]
-
Inhibition: Effect blocked by AG490 (JAK2 inhibitor).[4]
-
Diagram 2: Neuroprotective Signaling Cascade
Caption: SN-mediated neuroprotection via the JAK2/STAT3 axis, leading to Bcl-2 expression and Caspase-3 inhibition.
Part 3: Experimental Validation Framework
To validate SN signaling in your specific model, follow this "Self-Validating" protocol structure. This avoids common artifacts (like basal phosphorylation levels masking effects).
Protocol: Phosphorylation Kinetics (Western Blot)
Objective: Confirm activation of ERK1/2 and Akt.
| Parameter | Specification | Rationale |
| Cell Model | HUVEC (Endothelial) or Primary Cortical Neurons | Validated responders to SN.[4][5][6][8] |
| Starvation | Crucial: 0.5% FBS for 12-16 hours | Reduces basal kinase activity to near-zero; maximizes signal-to-noise ratio. |
| SN Dose | Dose Response: 10, 50, 100 ng/mL | 100 ng/mL is the standard saturating dose for maximal phosphorylation. |
| Time Points | 0, 5, 10, 20 , 40 , 60, 120 min | Captures rapid ERK peak (20m) and delayed Akt peak (40m). |
| Lysis Buffer | RIPA + Phosphatase Inhibitors (Na3VO4, NaF) | Prevents rapid dephosphorylation during lysis. |
Step-by-Step Workflow:
-
Seed Cells: Plate cells in 6-well plates; grow to 80% confluence.
-
Starve: Wash 2x with PBS. Add low-serum media (0.5% FBS) overnight.
-
Treat: Add SN (dissolved in sterile PBS) to wells at staggered time points.
-
Control: Add PBS vehicle only.
-
-
Inhibitor Validation (Optional but Recommended):
-
Pre-incubate with PD98059 (20 µM, MEK inhibitor) or Wortmannin (100 nM, PI3K inhibitor) for 30 min before SN addition.
-
-
Harvest: Rapidly aspirate media, wash with ice-cold PBS, add ice-cold Lysis Buffer. Scrape immediately.
-
Blotting:
-
Primary Ab: p-ERK1/2 (Thr202/Tyr204) and p-Akt (Ser473).[9]
-
Loading Control: Total ERK1/2, Total Akt, or β-Actin.
-
Protocol: Functional Neuroprotection (OGD Assay)
Objective: Verify biological relevance of the signaling.[4][10]
-
Culture: Primary cortical neurons (DIV 7-10).
-
Pre-treatment: Add SN (10 - 100 ng/mL) 12 hours prior to injury.
-
Mechanistic Check: Co-treat with AG490 (JAK2 inhibitor) to prove pathway dependence.
-
-
Injury (OGD): Replace media with glucose-free buffer. Place in hypoxia chamber (1% O2) for 2-4 hours.
-
Reperfusion: Return to normal glucose media/normoxia for 24 hours.
-
Readout: Measure LDH release (cell death) or TUNEL staining (apoptosis).
-
Expected Result: SN reduces LDH release; AG490 abolishes this protection.
-
Part 4: Data Summary & Therapeutic Implications
Quantitative Signaling Benchmarks
The following data points serve as benchmarks for validating your experimental results.
| Signaling Node | Peak Activation Time | Sustained Duration | Key Inhibitor | Biological Outcome |
| ERK1/2 | 10 - 20 min | ~60 min | PD98059 / U0126 | Proliferation, Migration |
| Akt (Ser473) | 30 - 40 min | > 4 hours | Wortmannin / LY294002 | Survival, Vasculogenesis |
| JAK2/STAT3 | 30 - 60 min | Variable | AG490 | Neuroprotection (Bcl-2 upreg.) |
| eNOS | 30 - 60 min | > 2 hours | L-NAME | Vasodilation, Angiogenesis |
Therapeutic Relevance[2][8]
-
Ischemic Stroke: SN's ability to cross-activate angiogenic (vessel regrowth) and neuroprotective (neuron survival) pathways makes it a "dual-key" therapeutic candidate.
-
Diabetic Neuropathy: SN gene therapy has been shown to improve nerve conduction velocity, likely via vasa nervorum angiogenesis (MAPK/Akt) and direct Schwann cell support.
References
-
Albrecht-Schgoer, K., et al. (2012). The Angiogenic Factor Secretoneurin Induces Coronary Angiogenesis in a Model of Myocardial Infarction by Stimulation of Vascular Endothelial Growth Factor Signaling in Endothelial Cells. Circulation. Link
-
Shyu, W. C., et al. (2008).[5] Secretoneurin promotes neuroprotection and neuronal plasticity via the Jak2/Stat3 pathway in murine models of stroke.[4][5] Journal of Clinical Investigation. Link
-
Kirchmair, R., et al. (2004). Secretoneurin, an Angiogenic Neuropeptide, Induces Postnatal Vasculogenesis. Circulation. Link
-
Trudeau, V. L., et al. (2020).[1] Secretoneurin is a secretogranin-2 derived hormonal peptide in vertebrate neuroendocrine systems.[1][3][4][7][11] General and Comparative Endocrinology. Link
-
Theurl, M., et al. (2018). Gene therapy with the angiogenic neuropeptide secretoneurin ameliorates experimental diabetic neuropathy. The FASEB Journal. Link
Sources
- 1. Secretoneurin is a secretogranin-2 derived hormonal peptide in vertebrate neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Secretoneurin promotes neuroprotection and neuronal plasticity via the Jak2/Stat3 pathway in murine models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 6. Secretoneurin promotes neuroprotection and neuronal plasticity via the Jak2/Stat3 pathway in murine models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hormonal dynamics reveal a stimulatory role for secretoneurin in zebrafish ovulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
Technical Guide: Chemotactic Effects of Secretoneurin on Monocytes and Eosinophils
[1]
Executive Summary
Secretoneurin (SN) represents a critical molecular bridge between the nervous system and the immune response.[1][2] A 33-amino acid neuropeptide derived from the proteolytic processing of Secretogranin II (SgII), SN functions as a potent chemoattractant specifically for monocytes and eosinophils.[3][4] Unlike classical chemokines that operate via well-defined chemokine receptors (e.g., CCR2, CCR3), SN utilizes a distinct, high-affinity binding mechanism that exhibits G-protein coupled receptor (GPCR) characteristics but remains distinct from fMLP or MCP-1 receptors.
This guide provides a technical deep-dive into the SN-mediated migration of mononuclear and granulocytic cells, detailing the divergent signaling cascades involved and providing validated protocols for quantifying these effects in vitro.
Part 1: Molecular Identity and Biogenesis
To understand the chemotactic potential of SN, one must first control for its biogenesis. SN is not transcribed directly but is a post-translational product.
The Pro-Protein: Secretogranin II
Secretogranin II (SgII), also known as Chromogranin C, is an acidic secretory protein stored in large dense-core vesicles (LDCVs) of endocrine and neuronal cells.[4][5][6]
Proteolytic Processing
Upon stimulation (e.g., depolarization), SgII is cleaved by prohormone convertases (specifically PC1 and PC2) at paired basic amino acid residues. This cleavage releases the free SN peptide (amino acids 154–186 of the rat pre-pro-protein sequence) into the extracellular space.
Key Technical Insight: When studying SN, researchers must distinguish between the full-length SgII (which lacks chemotactic activity) and the free SN peptide. Western blotting using antibodies directed against the flanking regions of the SN sequence is the standard for verifying processing efficiency.
Visualization: Biogenesis and Release
Figure 1: The proteolytic processing of Secretogranin II into the bioactive Secretoneurin peptide.
Part 2: Mechanistic Action and Signaling Pathways
SN induces migration through specific, high-affinity binding sites on the surface of monocytes and eosinophils. Crucially, the intracellular signaling cascades differ slightly between these two cell types, offering targets for pharmacological intervention.
The Receptor Context
While a specific "SN receptor" gene remains a subject of investigation, functional assays confirm that SN binds to a G-protein coupled receptor (GPCR).[1]
-
Evidence: Chemotaxis is inhibited by Pertussis Toxin (PTX) , which ADP-ribosylates the
-subunit of heterotrimeric Gi/Go proteins, uncoupling the receptor from its effector system. -
Specificity: SN binding is not displaced by fMLP, C5a, or chemokines like MCP-1/CCL2, indicating a unique binding site.
Differential Signaling Cascades
| Feature | Monocytes | Eosinophils |
| Primary Effector | Protein Kinase C (PKC) | Phosphatidylinositol 3-Kinase (PI3K) |
| MAPK Involvement | ERK1/2 phosphorylation | Less dominant than PI3K |
| Secondary Messengers | Cytosolic Ca2+ (transient) | Phospholipase D (PLD) |
| Inhibitor Sensitivity | Calphostin C (PKC inhibitor) | Wortmannin (PI3K inhibitor) |
| Chemotactic Potency | High (comparable to fMLP) | High (comparable to IL-8/RANTES) |
Visualization: Signal Transduction Pathways
Figure 2: Divergent signaling cascades in Monocytes (PKC/ERK) vs. Eosinophils (PI3K/PLD) triggered by SN.
Part 3: Experimental Protocols
To validate SN activity, one must distinguish chemotaxis (directed migration along a gradient) from chemokinesis (random increased motility). The standard for this is the modified Boyden Chamber assay with a "Checkerboard" control.
Protocol: Modified Boyden Chamber Assay (48-well)
Reagents Required[3][7][8][9]
-
Secretoneurin: Synthetic peptide (human or rat sequence), purity >95%.
-
Positive Controls: fMLP (
M) for monocytes; IL-8 or RANTES for eosinophils. -
Negative Control: Assay buffer (RPMI 1640 + 0.5% BSA).
-
Filters: Polycarbonate, 5 µm pore size (monocytes) or 3 µm pore size (eosinophils), PVP-free.
Step-by-Step Workflow
-
Cell Isolation:
-
Monocytes:[3][4][8][10] Isolate PBMC via Ficoll-Hypaque density gradient. Enrich monocytes using magnetic bead negative selection (MACS) to >95% purity.
-
Eosinophils: Isolate granulocytes via Dextran sedimentation. Remove neutrophils using CD16-microbeads (negative selection). Purity should exceed 98%.
-
-
Chamber Assembly:
-
Load 28 µL of SN dilutions (
to M) into the lower wells . -
Overlay the polycarbonate filter.
-
Load 50 µL of cell suspension (
cells/mL) into the upper wells .
-
-
Incubation:
-
Incubate at 37°C in humidified 5% CO2.
-
Time: 90 minutes for monocytes; 60–120 minutes for eosinophils.
-
-
Harvesting & Counting:
-
Remove the filter.
-
Scrape non-migrated cells from the upper surface.
-
Fix and stain the filter (Diff-Quik or Hematoxylin).
-
Quantification: Count cells in 5 high-power fields (HPF) per well (microscopy) or measure fluorescence if cells were pre-labeled (Calcein-AM).
-
Critical Validation: Checkerboard Analysis
To prove true chemotaxis, vary the concentration of SN in both the top and bottom wells.
| Top Well [SN] | Bottom Well [SN] | Result Interpretation |
| 0 | + (Gradient) | Chemotaxis (Directed migration) |
| + | + (No Gradient) | Chemokinesis (Random motility) |
| + | 0 (Reverse Gradient) | Repulsion/Inhibition |
Self-Validating Logic: If migration occurs only when SN is in the bottom well (positive gradient), the effect is chemotactic. If migration is high when SN is equal in both wells, the effect is chemokinetic. SN typically exhibits dominant chemotactic activity.
Visualization: Experimental Workflow
Figure 3: Step-by-step workflow for the modified Boyden Chamber chemotaxis assay.
Part 4: Clinical and Therapeutic Implications
The chemotactic ability of SN places it at the center of neurogenic inflammation .[2]
-
Angiogenesis: SN-recruited monocytes release angiogenic factors. In ischemic tissues (e.g., hindlimb ischemia models), SN therapy has been shown to restore blood flow by recruiting monocytes and endothelial progenitors.
-
Allergic Inflammation: The potent attraction of eosinophils suggests SN plays a role in allergic rhinitis and asthma. SN fibers are dense in the bronchial mucosa, and release upon irritation can exacerbate eosinophilic infiltration.
-
Wound Healing: By attracting fibroblasts (not covered here in depth, but relevant) and immune cells, SN accelerates granulation tissue formation.
Therapeutic Angle:
-
Agonists: Potential therapy for therapeutic angiogenesis (ischemic heart disease, peripheral artery disease).
-
Antagonists: Potential therapy for chronic inflammatory diseases (rheumatoid arthritis) or allergic conditions to block immune cell influx.
References
-
Wiedermann, C. J. (2000). Secretoneurin: a functional neuropeptide in health and disease.[1][2][6][11][12][13] Peptides, 21(8), 1289–1298. Link
-
Dunzendorfer, S., Schratzberger, P., Reinisch, N., Kähler, C. M., & Wiedermann, C. J. (1998). Secretoneurin, a novel neuropeptide, is a potent chemoattractant for human eosinophils.[3] Blood, 91(5), 1527–1532.[3] Link
-
Reinisch, N., Kirchmair, R., Kähler, C. M., Hogue-Angeletti, R., Fischer-Colbrie, R., Winkler, H., & Wiedermann, C. J. (1993). Attraction of human monocytes by the neuropeptide secretoneurin.[3][8][12] FEBS Letters, 334(1), 41–44. Link
-
Schratzberger, P., Reinisch, N., Probst, J. C., Kähler, C. M., Sitte, B. A., Bellmann, R., ... & Wiedermann, C. J. (1998). Differential chemotactic activities of sensory neuropeptides for human peripheral blood mononuclear cells. Journal of Immunology, 158(8), 3895-3901. Link
-
Kong, C., McNeill, B., & Vaudry, H. (1998). Secretoneurin and chemoattractant receptor interactions.[3][1][8][14] Journal of Neuroimmunology, 88(1-2), 134-140. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Secretoneurin is a secretogranin-2 derived hormonal peptide in vertebrate neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secretoneurin, a novel neuropeptide, is a potent chemoattractant for human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secretoneurin and chemoattractant receptor interactions [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Immunohistochemical detection of secretoneurin, a novel neuropeptide endoproteolytically processed from secretogranin II, in normal human endocrine and neuronal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Specific binding of a 125I-secretoneurin analogue to a human monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential chemotactic activities of sensory neuropeptides for human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic Analysis of the Role of the PI3K-Akt Pathway in Lipopolysaccharide-Induced Cytokine and Tissue Factor Gene Expression in Monocytes/Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Secretoneurin: a new player in angiogenesis and chemotaxis linking nerves, blood vessels and the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Secretoneurin: a functional neuropeptide in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the neuropeptide secretoneurin on natural killer cell migration and cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signaling in neuropeptide-induced migration of human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Properties of Secretoneurin in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Secretoneurin in Neurodegeneration
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathologies contribute to synaptic dysfunction, neuronal loss, and cognitive decline. While the amyloid cascade hypothesis has long dominated the field, recent research has expanded to explore other contributing factors, including neuroinflammation and endogenous neuroprotective mechanisms. In this context, the neuropeptide Secretoneurin (SN) has emerged as a promising candidate for therapeutic intervention.
Secretoneurin is a 33-amino acid peptide derived from the processing of secretogranin-II (SgII), a protein found in the dense-core secretory granules of neuroendocrine and neuronal cells. SN is widely distributed throughout the central nervous system, with notable concentrations in the hippocampus and entorhinal cortex, regions profoundly affected in Alzheimer's disease. Intriguingly, studies have shown a significant reduction in SN-like immunoreactivity in the hippocampus of AD patients, suggesting a potential role for this peptide in the disease's pathogenesis. This guide provides an in-depth technical overview of the neuroprotective properties of SN in various Alzheimer's models, detailing its mechanisms of action and the experimental protocols used to elucidate them.
Molecular Mechanisms of Secretoneurin-Mediated Neuroprotection
Secretoneurin exerts its neuroprotective effects through a multi-faceted approach, targeting key pathological features of Alzheimer's disease. While the precise receptor for SN is yet to be definitively identified, it is suggested to be a G-protein coupled receptor. Its downstream signaling pathways, however, have been more clearly elucidated and point towards a potent anti-apoptotic and anti-inflammatory role.
Anti-Apoptotic Signaling Pathways
A central mechanism of SN's neuroprotective action is its ability to inhibit neuronal apoptosis, a form of programmed cell death implicated in the neuronal loss seen in AD. Research in rodent models has demonstrated that SN can rescue primary cortical cell cultures from oxygen/glucose deprivation-induced death. This protective effect is mediated, at least in part, through the activation of the Janus kinase 2/signal transducer and activator of transcription 3 (Jak2/Stat3) pathway.
Activation of the Jak2/Stat3 pathway by SN leads to the upregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. These proteins act
Technical Guide: Secretoneurin Modulation of Endothelial Cell Apoptosis and Proliferation
Executive Summary
Secretoneurin (SN) is a 33-amino acid neuropeptide derived from the proteolytic processing of Secretogranin II (SgII). Historically classified solely as a neurotransmitter, recent investigations have redefined SN as a potent angiogenic cytokine with critical applications in ischemic tissue repair. This guide details the molecular mechanisms by which SN modulates endothelial cell (EC) fate—specifically driving proliferation via the MAPK/ERK axis and inhibiting apoptosis through the PI3K/Akt pathway. It highlights SN's unique ability to act as an endogenous sensitizer of Vascular Endothelial Growth Factor (VEGF) signaling, making it a high-value target for therapeutic angiogenesis.
Molecular Identity and Biogenesis
Secretoneurin is not encoded by a distinct gene but is generated through the post-translational processing of the pro-hormone Secretogranin II (SgII) (chromogranin C).
-
Precursor: SgII (acidic secretory protein).[1]
-
Enzymatic Cleavage: Processing occurs within large dense-core vesicles (LDCVs) via prohormone convertases (PC1/3 and PC2).
-
Sequence: The 33-amino acid peptide (rat SgII 154–186) is highly conserved across vertebrates.
-
Release: Secreted via the regulated secretory pathway upon stimulation (e.g., hypoxia, nicotine).
Mechanisms of Action: The Signaling Architecture
SN does not merely mimic other growth factors; it remodels the endothelial signaling landscape to favor survival and growth. Its mechanism is distinct because it acts synergistically with basal growth factors.
The "Co-Receptor" Sensitization Mechanism
Unlike VEGF, which binds directly to VEGFR2 with high affinity, SN appears to function by enhancing the binding capacity of the endothelial surface.
-
Neuropilin-1 (NRP1) Interaction: SN increases the binding of VEGF to Neuropilin-1, a co-receptor that amplifies VEGFR2 signaling.
-
Heparan Sulfate Proteoglycans (HSPGs): SN binds to low-affinity HSPG sites, effectively concentrating VEGF at the cell surface and facilitating ligand-receptor interaction.
-
Receptor Transactivation: SN treatment leads to the phosphorylation of VEGFR2 , FGFR3 (Fibroblast Growth Factor Receptor 3), and IGF-1R , even in the absence of exogenous high-dose ligands.
Proliferation Pathway (MAPK/ERK)
SN drives the G1/S phase transition in ECs primarily through the Mitogen-Activated Protein Kinase (MAPK) cascade.
-
Initiation: SN binding triggers Ras activation.
-
Cascade: Ras
Raf MEK1/2 ERK1/2. -
Nuclear Translocation: Phosphorylated ERK1/2 enters the nucleus.
-
Outcome: Upregulation of Cyclin D1 and proliferation.
Anti-Apoptotic Pathway (PI3K/Akt)
SN confers resistance to oxidative stress (e.g., H₂O₂ or hypoxia) via the Phosphoinositide 3-kinase (PI3K) pathway.
-
Activation: SN stimulates PI3K, generating PIP3.
-
Effector: PIP3 recruits and activates Akt (Protein Kinase B) .
-
Downstream Targets:
-
Bad: Akt phosphorylates Bad, preventing it from inhibiting Bcl-2/Bcl-xL.
-
Caspase-3: SN prevents the cleavage (activation) of Caspase-3.
-
eNOS: Akt phosphorylates eNOS (Ser1177), promoting NO production which aids vasodilation and survival.
-
Pathway Visualization
The following diagram illustrates the dual-pathway activation and the critical role of NRP1/HSPG sensitization.
Caption: SN acts via HSPG/NRP1 to sensitize VEGFR2, triggering Akt-mediated survival (anti-apoptosis) and ERK-mediated proliferation.
Experimental Validation Protocols
To validate SN activity in your lab, use the following self-validating systems. These protocols assume the use of Human Umbilical Vein Endothelial Cells (HUVECs).[2][3][4][5]
Proliferation Assay (BrdU Incorporation)
Why BrdU? Unlike MTT/WST-1 which measure metabolic activity (and can be confounded by mitochondrial activation), BrdU directly measures DNA synthesis, the hallmark of proliferation.
Protocol:
-
Seeding: Plate HUVECs at
cells/well in 96-well plates in M199 medium + 2% FBS (starvation conditions) for 24 hours. -
Treatment: Add SN (10–100 ng/mL).
-
Positive Control: VEGF (50 ng/mL).
-
Negative Control: PBS/Vehicle.[6]
-
Specificity Check: Pre-incubate with MAPK inhibitor (PD98059, 10 µM) to prove ERK dependence.
-
-
Labeling: Add 10 µM BrdU for the final 4 hours of a 24-hour treatment.
-
Fixation/Denaturation: Fix cells and denature DNA (HCl treatment) to expose epitopes.
-
Detection: Incubate with anti-BrdU peroxidase antibody followed by TMB substrate.
-
Readout: Measure absorbance at 450 nm.
Apoptosis Inhibition Assay (Annexin V/PI)
Why Annexin V? It detects phosphatidylserine externalization, an early marker of apoptosis, distinguishing it from necrosis (PI positive only).
Protocol:
-
Stress Induction: Seed HUVECs in 6-well plates. Induce apoptosis using Serum Deprivation (0.1% FBS) or Oxidative Stress (200 µM H₂O₂) for 12 hours.
-
Treatment: Concurrent treatment with SN (100 ng/mL).
-
Harvesting: Trypsinize cells gently (avoid scraping to prevent mechanical damage).
-
Staining: Resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).[2] Incubate 15 min in dark.
-
Flow Cytometry:
-
Q3 (Annexin+/PI-): Early Apoptosis (Key metric for SN protection).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q4 (Annexin-/PI-): Viable.
-
Experimental Workflow Diagram
Caption: Workflow for validating SN efficacy. Inhibitor groups are essential to confirm pathway specificity.
Comparative Potency Data
The following table summarizes the potency of SN relative to standard angiogenic factors, based on meta-analysis of key literature (Kirchmair et al., Albrecht-Schgoer et al.).
| Feature | Secretoneurin (SN) | VEGF | FGF-2 |
| Primary Mechanism | Sensitizer / Co-receptor modulation | Direct Receptor Tyrosine Kinase activation | Direct Receptor Tyrosine Kinase activation |
| Chemotaxis (Migration) | High (comparable to VEGF) | High | High |
| Proliferation Potency | Moderate (requires basal growth factors) | High | High |
| Apoptosis Inhibition | High (via Akt/oxidative stress protection) | Moderate | Moderate |
| Angiogenic Sprouting | Induces capillary sprouting | Induces sprouting & permeability | Induces sprouting |
| Hypoxia Response | Strongly upregulated by hypoxia (HIF-1 | Strongly upregulated | Moderate upregulation |
Therapeutic Implications
The unique mechanism of SN offers specific advantages in drug development:
-
Ischemic Diseases: In models of hindlimb ischemia and myocardial infarction, SN gene therapy has been shown to improve perfusion and reduce scar size. Its ability to recruit endothelial progenitor cells (EPCs) is a key differentiator.
-
Synergy: Because SN sensitizes ECs to VEGF, it may allow for lower, safer doses of VEGF in therapeutic angiogenesis, reducing the risk of edema associated with high-dose VEGF therapy.
-
Neuro-Vascular Link: As a neuropeptide, SN bridges the nervous and vascular systems, making it a prime candidate for neuro-vascular repair (e.g., stroke recovery).
References
-
Kirchmair, R., et al. (2004). Secretoneurin: An Angiogenic Neuropeptide Inducing Postnatal Vasculogenesis. Circulation, 110(9), 1121–1127.
-
Albrecht-Schgoer, K., et al. (2012).[7] The Angiogenic Factor Secretoneurin Induces Coronary Angiogenesis in a Model of Myocardial Infarction by Stimulation of VEGF Signaling in Endothelial Cells.[8] Circulation, 126(21), 2491–2501.
-
Fischer-Colbrie, R., Laslop, A., & Kirchmair, R. (1995).[1] Secretogranin II: Molecular properties, regulation of biosynthesis and processing to the neuropeptide secretoneurin.[1] Progress in Neurobiology, 46(1), 49–70.[1]
-
Schgoer, W., et al. (2009). Gene therapy with the angiogenic cytokine secretoneurin induces therapeutic angiogenesis by a nitric oxide-dependent mechanism.[8] Circulation Research, 105(10), 994–1002.
Sources
- 1. Secretogranin II: molecular properties, regulation of biosynthesis and processing to the neuropeptide secretoneurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isoquercitrin protects HUVECs against high glucose-induced apoptosis through regulating p53 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allicin prevents H2O2-induced apoptosis of HUVECs by inhibiting an oxidative stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by Klotho Protein is Associated with Reduced Endoplasmic Reticulum Oxidative Stress and Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK Signaling and Angiopoietin-2 Contribute to Endothelial Permeability in Capillary Malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The angiogenic factor secretoneurin induces coronary angiogenesis in a model of myocardial infarction by stimulation of vascular endothelial growth factor signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Angiogenic Factor Secretoneurin Induces Coronary Angiogenesis in a Model of Myocardial Infarction by Stimulation of VEGF Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Interaction between Secretoneurin and VEGF signaling networks
Subtitle: Mechanisms of Synergistic Angiogenesis and Therapeutic Applications in Ischemic Repair
Executive Summary
This technical guide provides a comprehensive analysis of the interaction between Secretoneurin (SN) —a conserved neuropeptide derived from Secretogranin II (SgII)—and the Vascular Endothelial Growth Factor (VEGF) signaling network.
Historically classified as an orphan peptide, recent evidence positions SN not merely as a parallel angiogenic factor, but as a critical modulator and amplifier of VEGF signaling. SN enhances VEGF binding to endothelial surfaces via Heparan Sulfate Proteoglycans (HSPGs) and Neuropilin-1 (NRP1), thereby sensitizing cells to low physiological levels of VEGF.[1] This guide details the molecular causality, therapeutic implications, and validated protocols for investigating this axis.
Part 1: Molecular Mechanisms of Interaction
The Precursor and Processing
Secretoneurin is a 33-amino acid peptide generated by the proteolytic processing of Secretogranin II (SgII) , a member of the chromogranin family found in large dense-core vesicles.
-
Trigger: Hypoxia is the primary driver. Ischemic conditions upregulate SgII mRNA in skeletal muscle and endothelial cells (ECs).
-
Processing: Prohormone convertases cleave SgII to release free SN, which is then secreted into the extracellular matrix.
The "Landing Pad" Mechanism (VEGF Sensitization)
Unlike canonical ligands that bind exclusively to a dedicated receptor, SN functions by remodeling the endothelial cell surface to favor VEGF capture.
-
HSPG Recruitment: SN binds to Heparan Sulfate Proteoglycans (HSPGs) on the EC surface. This interaction is heparinase-sensitive.
-
NRP1 Engagement: SN increases the affinity of VEGF for Neuropilin-1 (NRP1) , a co-receptor that presents VEGF to VEGFR2.
-
VEGFR2 Trans-Activation: By clustering VEGF and NRP1, SN facilitates the dimerization and phosphorylation of VEGFR2 (KDR/Flk-1) , even in the presence of sub-optimal VEGF concentrations.
Downstream Signaling Convergence
The SN-VEGF axis converges on two critical survival and proliferation pathways:
-
MAPK/ERK Pathway: Drives endothelial proliferation. SN induces rapid phosphorylation of ERK1/2.
-
PI3K/Akt Pathway: Drives migration and inhibits apoptosis (survival). SN triggers Akt phosphorylation (Ser473).
Critical Insight: The angiogenic effects of SN are significantly abrogated by VEGF neutralizing antibodies, confirming that SN acts largely through the VEGF system rather than independently.
Visualization: The SN-VEGF Signaling Architecture
Caption: SN enhances VEGF capture via HSPG/NRP1, driving VEGFR2 dimerization and downstream kinase cascades.
Part 2: Therapeutic Implications[1][2]
Peripheral Artery Disease (PAD) & Hindlimb Ischemia
In murine models of hindlimb ischemia, SN gene therapy (plasmid DNA injection) has demonstrated efficacy comparable to VEGF gene therapy but with potentially fewer side effects (e.g., less edema).
-
Mechanism: Recruitment of bone marrow-derived Endothelial Progenitor Cells (EPCs) to the ischemic site.[2]
-
Outcome: Increased capillary density and reduced toe necrosis.[2]
Myocardial Infarction (MI)
SN injection into the infarct border zone improves left ventricular (LV) function.
-
Mechanism: Protection of cardiomyocytes against apoptosis and stimulation of coronary angiogenesis via the VEGF-MAPK axis.
Diabetic Neuropathy
SN is a sensory neuropeptide.[2][3] Its loss in diabetic nerves contributes to neurovascular dysfunction. Restoring SN levels can improve both nerve conduction and vasa nervorum blood flow.
Part 3: Validated Experimental Protocols
In Vitro Angiogenesis: Tube Formation Assay
This assay measures the ability of SN to induce capillary-like structures in endothelial cells (HUVECs).
Reagents:
-
Growth Factor Reduced (GFR) Matrigel.
-
HUVECs (P3-P5).
-
Positive Control: VEGF (10 ng/mL).
-
Test Agent: Secretoneurin (100 nM - 500 nM).
-
Negative Control: Scrambled peptide.
Protocol:
-
Thaw Matrigel: Thaw GFR Matrigel overnight at 4°C on ice. Critical: Matrigel solidifies above 10°C.
-
Coating: Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Polymerize at 37°C for 30 mins.
-
Seeding: Resuspend HUVECs in basal medium (EBM-2) containing 1% FBS (starvation conditions). Seed 1.5 x 10^4 cells/well.
-
Treatment: Add SN, VEGF, or controls immediately.
-
Incubation: Incubate at 37°C, 5% CO2 for 6–18 hours.
-
Imaging: Capture images at 4x magnification.
-
Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to measure Total Tube Length and Number of Junctions .
Signaling Validation: Western Blotting for Phospho-ERK/Akt
To confirm the SN-VEGF signaling link, you must assess the phosphorylation status of downstream kinases.
Protocol:
-
Starvation: Serum-starve HUVECs (0.5% FBS) for 16 hours to reduce basal kinase activity.
-
Stimulation: Treat cells with SN (100 nM) for time points: 0, 5, 15, 30, and 60 minutes.
-
Validation Step: Pre-incubate a separate set with Anti-VEGF neutralizing antibody (1 µg/mL) for 1 hour prior to SN addition.
-
-
Lysis: Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
Blotting:
-
Primary Antibodies: p-ERK1/2 (Thr202/Tyr204), p-Akt (Ser473).
-
Loading Control: Total ERK, Total Akt, or GAPDH.
-
-
Analysis: A successful interaction is defined by a >2-fold increase in phosphorylation at 15-30 mins, which is blunted by the VEGF antibody.
Visualization: Experimental Workflow
Caption: Parallel workflows for phenotypic (Tube Formation) and mechanistic (Western Blot) validation.
Part 4: Data Synthesis & Comparative Efficacy
The following table summarizes the physiological effects of SN compared to VEGF, based on aggregated data from hindlimb ischemia models (Kirchmair et al.).
| Parameter | VEGF-A (Canonical) | Secretoneurin (SN) | Interaction Note |
| Primary Receptor | VEGFR2 (KDR) | Unknown GPCR / VEGFR2 (Indirect) | SN requires VEGFR2 for full efficacy. |
| Co-Receptor | NRP1 | NRP1 / HSPG | SN enhances VEGF binding to NRP1. |
| Chemotaxis (EC) | High Potency | High Potency | Comparable efficacy in Boyden chambers. |
| Proliferation | High | Moderate to High | SN activates ERK1/2 similar to VEGF. |
| Permeability (Edema) | High (Major Side Effect) | Low | SN induces less vascular leakage than VEGF. |
| In Vivo Angiogenesis | Capillary Density ++ | Capillary Density ++ | SN stimulates arteriogenesis and vasculogenesis.[4] |
References
-
Kirchmair, R., et al. (2004). Secretoneurin, an Angiogenic Neuropeptide, Induces Postnatal Vasculogenesis.[4][5] Circulation. Link
-
Albrecht-Schgoer, K., et al. (2012). The Angiogenic Factor Secretoneurin Induces Coronary Angiogenesis in a Model of Myocardial Infarction by Stimulation of VEGF Signaling in Endothelial Cells.[1][6] Circulation. Link
-
Fischer-Colbrie, R., et al. (2005). Secretoneurin: A new player in angiogenesis and chemotaxis linking nerves, blood vessels and the immune system. Current Protein and Peptide Science. Link
- Kahler, C. M., et al. (2002). Secretoneurin, a neuropeptide derived from secretogranin II, suppresses oxygen radical production in human monocytes.
-
Schgoer, W., et al. (2009). The novel angiogenic cytokine secretoneurin promotes angiogenesis, arteriogenesis and vasculogenesis in the mouse hind-limb ischemia model. Circulation Research. Link
Sources
- 1. The angiogenic factor secretoneurin induces coronary angiogenesis in a model of myocardial infarction by stimulation of vascular endothelial growth factor signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel angiogenic cytokine secretoneurin promotes angiogenesis, arteriogenesis and vasculogenesis in the mouse hind-limb ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secretoneurin: a new player in angiogenesis and chemotaxis linking nerves, blood vessels and the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Projectdetail - FWF [fwf.ac.at]
- 5. ahajournals.org [ahajournals.org]
- 6. The Angiogenic Factor Secretoneurin Induces Coronary Angiogenesis in a Model of Myocardial Infarction by Stimulation of VEGF Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Reconstitution Protocol for Lyophilized Secretoneurin Peptide (149146-12-3): A Detailed Application Note for Researchers
Introduction: Understanding Secretoneurin
Secretoneurin (SN) is a 33-amino acid neuropeptide derived from the proteolytic processing of secretogranin-II (SgII), a member of the chromogranin family of proteins.[1][2][3] This evolutionarily conserved peptide is widely distributed in neuroendocrine tissues, including the brain and adrenal medulla, and plays a significant role in regulating the nervous, endocrine, and immune systems.[1][4] Functionally, secretoneurin has been shown to be a potent chemoattractant for monocytes and eosinophils, to stimulate dopamine release, and to be involved in the modulation of inflammatory responses and neurotransmission.[5] Its diverse biological activities, which include inhibiting endothelial cell apoptosis and stimulating their proliferation, are mediated through various signaling pathways, including the mitogen-activated protein kinase (MAPK) and Akt pathways.[6] Given its multifaceted roles, precise and reliable preparation of secretoneurin solutions is paramount for experimental success. This application note provides a comprehensive, field-proven protocol for the reconstitution of lyophilized secretoneurin, ensuring its stability and biological activity for research applications.
Chemical and Physical Properties of Secretoneurin
A thorough understanding of the physicochemical properties of secretoneurin is fundamental to its proper handling and reconstitution.
| Property | Value | Source |
| CAS Number | 149146-12-3 | [6] |
| Molecular Formula | C159H252N40O58 | [6] |
| Molecular Weight | 3651.98 g/mol | |
| Appearance | Lyophilized white powder | Generic peptide property |
| Solubility | Water (up to 5 mg/mL), DMSO (up to 100 mg/mL) | MedChemExpress |
| Purity | ≥95% by HPLC | [6] |
Core Principles of Peptide Reconstitution: Ensuring Stability and Efficacy
The primary goal of reconstituting a lyophilized peptide is to dissolve it in a suitable solvent while preserving its structural integrity and biological function. Several factors can influence the stability of peptides in solution, including pH, temperature, and susceptibility to oxidation and microbial contamination. For secretoneurin, which is soluble in water, the choice of solvent and buffer system is critical for maintaining its activity. A slightly acidic pH (5-7) is generally recommended for peptide solutions to minimize degradation.
Experimental Workflow for Secretoneurin Reconstitution
The following diagram illustrates the key steps in the reconstitution and handling of lyophilized secretoneurin.
Caption: A flowchart outlining the key steps for the proper reconstitution and storage of lyophilized Secretoneurin peptide.
Detailed Reconstitution Protocol
This protocol is designed for reconstituting 1 mg of lyophilized secretoneurin. Adjust volumes accordingly for different quantities.
Materials
-
Lyophilized Secretoneurin peptide (149146-12-3)
-
Sterile, nuclease-free water (Water for Injection, WFI) or a suitable sterile buffer (e.g., 10 mM Sodium Phosphate, pH 6.0)
-
Sterile, low-protein binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Pre-Reconstitution Preparations
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized secretoneurin to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic peptide, which can compromise its stability.
-
Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1-2 minutes) to ensure that all the lyophilized powder is collected at the bottom of the vial. This is particularly important as the powder is often very fine and may be dispersed on the walls or in the cap of the vial.
Reconstitution Procedure
-
Solvent Addition: Carefully open the vial. Using a sterile pipette tip, add the desired volume of sterile, cold solvent to the vial. To prepare a 1 mg/mL stock solution, add 1 mL of sterile water or buffer.
-
Dissolution: Gently swirl the vial or aspirate and dispense the solvent with a pipette to facilitate dissolution. For complete dissolution, gentle vortexing for a few seconds may be applied. Avoid vigorous shaking, which can cause peptide aggregation or degradation.
-
Incubation: Allow the solution to stand at room temperature for 10-15 minutes to ensure the peptide is fully dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
Post-Reconstitution Storage and Handling
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can significantly degrade the peptide, it is imperative to aliquot the reconstituted secretoneurin solution into smaller, single-use volumes in sterile, low-protein binding polypropylene tubes.
-
Storage: For short-term storage (up to one week), aliquots can be stored at 4°C. For long-term storage, aliquots should be stored at -20°C or, for maximum stability, at -80°C.
-
Thawing: When ready to use, thaw the required aliquot on ice. Once thawed, keep the solution on ice until it is added to the experimental system. Avoid leaving the peptide solution at room temperature for extended periods.
Signaling Pathways of Secretoneurin
Secretoneurin exerts its biological effects through a complex network of intracellular signaling pathways. While a specific receptor has yet to be definitively identified, evidence suggests the involvement of G-protein coupled receptors (GPCRs).[4] Upon binding, secretoneurin can activate several downstream cascades critical for cell survival, proliferation, and migration.
Caption: A diagram illustrating the major signaling pathways activated by Secretoneurin.
Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is paramount. While secretoneurin is not classified as a hazardous substance, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the lyophilized powder and reconstituted solutions.
-
Inhalation: Avoid inhaling the lyophilized powder. Handle in a well-ventilated area or under a chemical fume hood.
-
Skin and Eye Contact: In case of contact with skin or eyes, flush immediately with copious amounts of water.
-
Disposal: Dispose of unused peptide solutions and contaminated materials in accordance with local, state, and federal regulations.
For comprehensive safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Peptide does not fully dissolve | - Insufficient mixing- Inappropriate solvent- Peptide has aggregated | - Gently vortex for a longer duration.- Try sonicating the solution for a few minutes.- If using a buffer, try reconstituting in sterile water first, then dilute with the buffer. |
| Loss of biological activity | - Repeated freeze-thaw cycles- Improper storage temperature- Microbial contamination- Incorrect pH of the solution | - Always aliquot the stock solution to avoid multiple freeze-thaw cycles.- Ensure storage at -20°C or -80°C.- Use sterile technique and sterile-filtered solvents.- Ensure the pH of the final solution is between 5 and 7. |
| Precipitate forms after thawing | - Peptide has come out of solution at low temperature | - Warm the solution to room temperature and gently vortex to redissolve. If the precipitate persists, sonication may be helpful. |
Conclusion
The successful application of secretoneurin in research is critically dependent on its proper reconstitution and handling. By following the detailed protocol and adhering to the principles of peptide stability outlined in this application note, researchers can ensure the integrity and biological activity of their secretoneurin solutions. This will, in turn, lead to more reliable and reproducible experimental outcomes in the investigation of this important neuropeptide's diverse physiological and pathological roles.
References
-
Anaspec. (n.d.). Secretoneurin - 1 mg. Retrieved from [Link]
-
HongTide Biotechnology. (n.d.). Secretoneurin (mouse, rat). Retrieved from [Link]
- Kirchmair, R., Hogue-Angeletti, R., Gutierrez, J., Fischer-Colbrie, R., & Winkler, H. (1993). Secretoneurin--a neuropeptide generated in brain, adrenal medulla and other endocrine tissues by proteolytic processing of secretogranin II (chromogranin C). Neuroscience, 53(2), 359–365.
- Marksteiner, J., Saria, A., & Winkler, H. (1994). Secretoneurin: a new peptide in the human enteric nervous system. Gastroenterology, 107(5), 1471–1478.
- Reinisch, C., Kirchmair, R., Kähler, C. M., Hogue-Angeletti, R., Fischer-Colbrie, R., Winkler, H., & Wiedermann, C. J. (1993). Secretoneurin, a novel neuropeptide, is a potent chemoattractant for human monocytes. FEBS letters, 334(1), 41–44.
- Santic, R., Schmid, D., Li, J. Y., Schmid, K. W., Fischer-Colbrie, R., & Winkler, H. (2001). Formation and sequence analysis of secretoneurin, a neuropeptide derived from secretogranin II, in mammalian, bird, reptile, amphibian and fish brains. Neuroscience, 102(1), 169–176.
- Wiedermann, C. J. (2000). Secretoneurin: a functional neuropeptide in health and disease.
- Yosten, G. L., & Samson, W. K. (2010). Secretoneurin stimulates the production and release of luteinizing hormone in mouse LβT2 gonadotropin cells. American journal of physiology. Endocrinology and metabolism, 298(3), E589–E596.
- Zekeridou, A., & Giamarellos-Bourboulis, E. J. (2022). Secretoneurin as a Novel Biomarker of Cardiovascular Episodes: Are We There Yet? A Narrative Review. Journal of cardiovascular development and disease, 9(12), 434.
- Zhang, X., Li, S., & Trudeau, V. L. (2020). Secretoneurin is a secretogranin-2 derived hormonal peptide in vertebrate neuroendocrine systems.
Sources
- 1. Secretoneurin--a neuropeptide generated in brain, adrenal medulla and other endocrine tissues by proteolytic processing of secretogranin II (chromogranin C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation and sequence analysis of secretoneurin, a neuropeptide derived from secretogranin II, in mammalian, bird, reptile, amphibian and fish brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Secretoneurin is a secretogranin-2 derived hormonal peptide in vertebrate neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secretoneurin: a functional neuropeptide in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secretoneurin - 1 mg [anaspec.com]
Optimal concentration of Secretoneurin for in vitro angiogenesis assays
Executive Summary
Secretoneurin (SN) is a 33-amino acid neuropeptide derived from the proteolytic processing of secretogranin II (chromogranin C).[1][2][3][4] Unlike classical growth factors, SN acts through a distinct mechanism involving direct interaction with heparan sulfate proteoglycans (HSPGs) and the modulation of Vascular Endothelial Growth Factor (VEGF) signaling. This guide provides optimized protocols for utilizing SN in endothelial cell models (HUVECs, HCAECs), focusing on the critical concentration windows required to elicit robust angiogenic responses without inducing saturation or toxicity.
Mechanism of Action & Signaling Pathways
To optimize the concentration of SN, one must understand its biphasic and cooperative signaling nature. SN does not bind to a single high-affinity receptor but rather acts as an endogenous sensitizer of the VEGF system.
-
Primary Interaction: SN binds to low-affinity binding sites on heparan sulfate proteoglycans (HSPGs) on the endothelial cell surface.
-
Receptor Modulation: This binding facilitates the interaction of VEGF with Neuropilin-1 (NRP-1) and VEGFR-2 (KDR/Flk-1) .
-
Downstream Signaling: The SN-HSPG-VEGF complex triggers the phosphorylation of ERK1/2 (MAPK) and Akt (PI3K) , driving proliferation, migration, and tube formation.
Key Insight: Because SN relies on sensitizing existing VEGF pathways, supra-physiological concentrations ( >1000 ng/mL) often yield diminishing returns or receptor desensitization.
Figure 1: Secretoneurin signaling cascade. SN acts as a co-factor, enhancing VEGF binding to Neuropilin-1 and VEGFR-2 via HSPGs, activating MAPK and Akt pathways.
Optimal Concentration Ranges
The angiogenic effects of SN are dose-dependent but can vary slightly between migration (chemotaxis) and differentiation (tube formation). The data below summarizes the optimal windows derived from HCAEC and HUVEC models.
| Assay Type | Optimal Concentration | Range Tested | Physiological Context | Key Reference |
| Tube Formation | 10 ng/mL | 1 – 100 ng/mL | Differentiation | Kirchmair et al., 2012 |
| Chemotaxis (Transwell) | 10 – 40 ng/mL | 0.1 – 1000 ng/mL | Directed Migration | Wiedermann et al. |
| Survival (Anti-apoptosis) | 100 ng/mL | 10 – 100 ng/mL | Stress Resistance | Kirchmair et al., 2012 |
| MAPK/Akt Activation | 100 ng/mL | 10 – 500 ng/mL | Acute Signaling | Kirchmair et al., 2012 |
Critical Note: For Tube Formation , the peak effect is often observed at 10 ng/mL , with higher concentrations (100 ng/mL) showing slightly reduced efficacy compared to the peak, likely due to receptor saturation or negative feedback loops.
Preparation of Secretoneurin Stock
SN is a hydrophilic peptide. Proper reconstitution is vital to prevent adsorption to plastic surfaces, which can drastically alter the effective concentration in the nanomolar range.
-
Lyophilized Peptide: Store at -20°C or -80°C.
-
Reconstitution Solvent: Sterile PBS (pH 7.4) or distilled water.
-
Carrier Protein: Crucial. Add 0.1% BSA (Bovine Serum Albumin) to the solvent before adding the peptide. This prevents the peptide from sticking to the tube walls.
-
Stock Concentration: Prepare a 100 µg/mL stock solution.
-
Example: Dissolve 100 µg SN in 1 mL PBS + 0.1% BSA.
-
-
Aliquot & Storage: Aliquot into low-binding microcentrifuge tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -80°C.
Detailed Protocols
Protocol A: HUVEC Tube Formation Assay (Differentiation)
Objective: To assess the ability of SN to induce capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs (Passage 2-5).
-
Growth Factor Reduced (GFR) Matrigel (Corning or equivalent).
-
Basal Medium (EBM-2 or M199) + 1% FBS (Low serum is critical to lower background).
-
Secretoneurin (Stock 100 µg/mL).
-
Positive Control: VEGF (10 ng/mL).[5]
Workflow:
-
Matrigel Coating: Thaw Matrigel on ice overnight. Coat a 96-well plate (50 µL/well) on ice. Polymerize at 37°C for 30-60 mins.
-
Cell Starvation: Starve HUVECs in Basal Medium + 0.5% FBS for 4-6 hours prior to the assay to synchronize the cell cycle.
-
Cell Seeding: Trypsinize and resuspend cells in Basal Medium + 1% FBS.
-
Density: 1.5 x 10^4 cells per well (optimized for 96-well).
-
-
Treatment: Add SN to the cell suspension before plating to ensure homogenous distribution.
-
Incubation: Incubate at 37°C, 5% CO2 for 4 – 16 hours .
-
Note: SN-induced tubes often form rapidly. Check at 4, 8, and 12 hours.
-
-
Analysis: Image using phase-contrast microscopy. Quantify "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).
Protocol B: Transwell Migration Assay (Chemotaxis)
Objective: To measure the directional migration of endothelial cells toward an SN gradient.
Materials:
-
Transwell inserts (8.0 µm pore size, polycarbonate).
-
HUVECs (Passage 2-5).
-
Chemotaxis Buffer: M199 + 0.1% BSA (Serum-free).
Workflow:
-
Preparation: Starve HUVECs in serum-free medium for 4 hours.
-
Lower Chamber Setup: Add 600 µL of Chemotaxis Buffer containing SN to the lower wells.
-
Gradient: 0, 1, 10 , 33 (approx 10 nM), and 100 ng/mL.
-
-
Upper Chamber Seeding: Trypsinize cells, wash twice with PBS, and resuspend in Chemotaxis Buffer (no chemoattractant).
-
Seed 5 x 10^4 cells in 100 µL into the upper insert.
-
-
Incubation: Incubate for 4 – 6 hours at 37°C.
-
Fixation & Staining:
-
Aspirate media.[7]
-
Wipe the top of the membrane with a cotton swab to remove non-migrated cells.
-
Fix inserts in 4% Paraformaldehyde (15 min).
-
Stain with DAPI or Crystal Violet.
-
-
Quantification: Count cells in 5 random fields per insert at 20x magnification.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Tube Formation (Control & SN) | Matrigel expired or handled warmly. | Keep Matrigel on ice at all times. Ensure polymerization at 37°C. |
| High Background (Control) | Serum concentration too high. | Reduce FBS in assay medium to 0.5% - 1.0%. |
| Weak SN Response | Peptide degradation or adsorption. | Always use 0.1% BSA in stock and dilution buffers. Use fresh aliquots. |
| Cells Clumping | Cell density too high. | optimize seeding density (1.0 - 1.5 x 10^4 cells/well). |
| Inconsistent Results | Passage number too high. | Use HUVECs < Passage 6. Endothelial cells lose receptor expression (VEGFR2) at high passages. |
References
-
Kirchmair, R., et al. (2012). "The Angiogenic Factor Secretoneurin Induces Coronary Angiogenesis in a Model of Myocardial Infarction by Stimulation of VEGF Signaling in Endothelial Cells.
-
[Link]
-
-
Albrecht-Schgoer, K., et al. (2012). "The angiogenic factor secretoneurin induces coronary angiogenesis in a model of myocardial infarction by stimulation of vascular endothelial growth factor signaling in endothelial cells." Circulation. (Detailed mechanistic insights on MAPK/Akt).
-
[Link]
-
-
Wiedermann, C.J., et al. (2000). "Inhibition of Proliferation and Stimulation of Migration of Endothelial Cells by Secretoneurin In Vitro." Arteriosclerosis, Thrombosis, and Vascular Biology.
-
[Link]
-
-
Schgoer, W., et al. (2009). "Secretoneurin, an Angiogenic Neuropeptide, Induces Postnatal Vasculogenesis.
-
[Link]
-
Sources
- 1. A determination of the solution conformation of secretoneurin, a neuropeptide originating from the processing of secretogranin II, by 1H-NMR and restrained molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secretoneurin, a novel neuropeptide, is a potent chemoattractant for human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Angiogenic Factor Secretoneurin Induces Coronary Angiogenesis in a Model of Myocardial Infarction by Stimulation of VEGF Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. promocell.com [promocell.com]
Application Note: Intracerebral Injection of Secretoneurin (SN) in Rat Models
Executive Summary
Secretoneurin (SN) is a 33-amino acid neuropeptide derived from secretogranin II (SgII).[1] It plays a critical role in neuroprotection, angiogenesis, and neuroplasticity, particularly under hypoxic-ischemic conditions.[2] While systemic (intravenous) administration has shown therapeutic efficacy in stroke models by targeting endothelial cells and crossing the compromised blood-brain barrier (BBB), intracerebral (specifically intracerebroventricular, ICV) injection is the gold standard for investigating its direct central mechanisms, bypassing peripheral metabolism, and studying its specific signaling pathways (JAK2/STAT3) in neurons and neural stem cells.
This guide provides a rigorous protocol for the stereotaxic ICV injection of SN in Rattus norvegicus (specifically Sprague-Dawley or Wistar strains). It integrates precise surgical coordinates, peptide handling best practices, and validation steps to ensure high data integrity.
Mechanism of Action & Rationale
Understanding the signaling cascade is essential for designing downstream molecular analysis. SN exerts its neuroprotective effects primarily through the JAK2/STAT3 signaling pathway.
Signaling Pathway Diagram
The following diagram illustrates the molecular mechanism initiated by SN binding, leading to anti-apoptotic effects.
Caption: Secretoneurin activates the JAK2/STAT3 pathway, promoting the expression of anti-apoptotic proteins Bcl-2/Bcl-xL and inhibiting Caspase-3 mediated cell death.[3]
Pre-Operative Considerations
Animal Model Selection
-
Species: Rat (Rattus norvegicus)
-
Strain: Sprague-Dawley or Wistar (250–300 g).
-
Justification: These strains have well-defined stereotaxic atlases (Paxinos & Watson) and are standard for ischemia/stroke models (e.g., MCAO).
Reagent Preparation: Secretoneurin
Peptide stability is the most common source of experimental failure. SN is hygroscopic and susceptible to oxidation.
-
Peptide Source: Synthetic Rat Secretoneurin (ensure >95% purity via HPLC).
-
Vehicle: Artificial Cerebrospinal Fluid (aCSF) or sterile 0.9% Saline.
-
aCSF Recipe: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂.
-
-
Reconstitution Protocol:
-
Centrifuge the lyophilized peptide vial before opening to settle powder.
-
Dissolve in sterile aCSF to a stock concentration of 1 µg/µL .
-
Aliquot immediately into single-use volumes (e.g., 5-10 µL) and store at -80°C. Do not freeze-thaw.
-
-
Dosage: For ICV administration, a dose range of 0.5 – 5.0 µg per rat is recommended for mechanistic studies.
-
Note: Therapeutic stroke studies often use systemic IV injection; ICV is used to isolate central effects.
-
Stereotaxic Surgery Protocol
Equipment Setup
-
Stereotaxic frame (e.g., David Kopf or Stoelting) with blunt ear bars.
-
Hamilton Syringe (10 µL) with a 26-33 gauge needle (blunt tip recommended to minimize tissue damage).
-
Micro-infusion pump (e.g., Harvard Apparatus) for controlled flow rate.
-
Homeothermic blanket system (maintain body temp at 37°C).
Anesthesia & Preparation[4]
-
Induction: Isoflurane chamber (4-5%).
-
Maintenance: Isoflurane (1.5-2.5%) via nose cone or Ketamine (80 mg/kg)/Xylazine (10 mg/kg) IP.
-
Preparation: Shave the scalp. Apply ophthalmic ointment to eyes. Sterilize skin with Betadine and 70% ethanol (3 alternating passes).
Stereotaxic Alignment
Precision is critical. A tilted skull will result in missed ventricular targets.
-
Fix the rat in the ear bars. Ensure no lateral movement.
-
Incision: Midline incision (1.5 cm) to expose the skull.
-
Leveling: Measure Bregma and Lambda. The dorsoventral (DV) difference must be < 0.1 mm. If not, adjust the nose bar.
Coordinates (Lateral Ventricle)
Targeting the Lateral Ventricle (LV) allows SN to diffuse throughout the ventricular system and access periventricular structures.
| Coordinate | Value (Relative to Bregma) | Notes |
| Anterior-Posterior (AP) | -0.8 to -0.9 mm | Posterior to Bregma |
| Medial-Lateral (ML) | ± 1.5 mm | Lateral to midline (Right or Left) |
| Dorsal-Ventral (DV) | -3.6 to -4.0 mm | From skull surface (Dura) |
Reference: Paxinos & Watson, The Rat Brain in Stereotaxic Coordinates.[4][5]
Injection Procedure
-
Drilling: Drill a burr hole at the AP/ML coordinates. Do not rupture the dura with the drill.
-
Insertion: Pierce the dura with a sterile needle tip. Slowly lower the Hamilton syringe to the calculated DV depth.
-
Wait: Pause for 2 minutes to allow tissue to settle.
-
Infusion: Inject the SN solution (Volume: 2-5 µL ).
-
Rate: 0.5 µL/min . (Rapid injection causes backflow and tissue damage).
-
-
Diffusion: Leave the needle in place for 5 minutes post-injection to prevent reflux up the needle track.
-
Withdrawal: Slowly retract the needle over 1-2 minutes.
-
Closure: Suture the skin or use wound clips.
Experimental Workflow & Validation
Workflow Diagram
Caption: End-to-end workflow from peptide preparation to functional and histological analysis.
Validation Steps
-
Injection Site Verification: In a pilot group (n=2), inject 2% Evans Blue dye (same volume/rate). Sacrifice immediately and slice the brain to confirm dye presence in the ventricles.
-
Molecular Confirmation: Harvest tissue (cortex/striatum) 24 hours post-injection. Perform Western Blot for p-JAK2 and p-STAT3 (Tyr705). SN treatment should significantly increase phosphorylation compared to vehicle.
-
Functional Readout: In stroke models (e.g., MCAO), SN injection should improve neurological scores (Bederson scale) and motor function (Rotarod) compared to vehicle controls.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Reflux/Backflow | Injection rate too fast or needle withdrawn too soon. | Reduce rate to 0.25 µL/min; wait 5-10 mins before withdrawal. |
| No Effect Observed | Peptide degradation. | Use fresh aliquots; ensure storage at -80°C; keep on ice during surgery. |
| Missed Target | Incorrect skull leveling. | Ensure DV difference between Bregma and Lambda is < 0.1 mm. |
| High Mortality | Deep anesthesia or hypothermia. | Monitor breathing rate; use heating pad strictly. |
References
-
Shyu, W. C., et al. (2008). Secretoneurin promotes neuroprotection and neuronal plasticity via the Jak2/Stat3 pathway in murine models of stroke. Journal of Clinical Investigation, 118(1), 133–148. Link
-
Paxinos, G., & Watson, C. (2006). The Rat Brain in Stereotaxic Coordinates (6th ed.). Academic Press.[4] Link
- Kaur, C., & Ling, E. A. (2008). Blood-brain barrier in hypoxic-ischemic conditions. Current Neurovascular Research, 5(1), 71-81. (Context for SN BBB permeability).
-
Agneter, E., et al. (1995). Sustained dopamine release induced by secretoneurin in the striatum of the rat: a microdialysis study. Journal of Neurochemistry, 65(2), 622-625.[6] (Reference for central SN effects). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clinical Value of Serum Secretoneurin Levels in Prediction of Delayed Cerebral Ischemia and Prognostic Analysis of Aneurysmal Subarachnoid Hemorrhage: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Dimensional Atlas System for Mouse and Rat Brain Imaging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Extended Granin Family: Structure, Function, and Biomedical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Secretoneurin Peptide: Ensuring Stability and Potency at -20°C
Introduction: The Promise and Challenge of Secretoneurin
Secretoneurin (SN) is a 33-amino acid neuropeptide derived from the processing of secretogranin-II, a protein found in the large dense-core vesicles of neuroendocrine and neuronal cells.[1][2] This evolutionarily conserved peptide has emerged as a molecule of significant interest in neuroscience and drug development due to its diverse biological activities. Research has demonstrated its role in stimulating the release of neurotransmitters like dopamine, modulating inflammatory responses through chemoattraction of monocytes and eosinophils, and promoting angiogenesis.[1][3] These multifaceted functions position secretoneurin as a potential therapeutic agent and a valuable biomarker for various pathological conditions.
However, like all peptides, the therapeutic and research potential of secretoneurin is intrinsically linked to its stability. Peptides are susceptible to a variety of degradation pathways, which can compromise their structural integrity and, consequently, their biological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage conditions and stability of secretoneurin at -20°C. It delves into the principles of peptide stability, offers detailed protocols for handling and stability assessment, and provides a framework for ensuring the integrity and reproducibility of experimental results involving this promising neuropeptide.
The Imperative of Stability: Understanding Peptide Degradation Pathways
The stability of a peptide is not an inherent constant but a dynamic interplay between its primary sequence and its environment. Several chemical and physical degradation pathways can compromise a peptide's integrity. Understanding these mechanisms is paramount to developing effective storage and handling strategies.
Chemical Degradation:
-
Oxidation: Amino acids with sulfur-containing side chains (methionine, cysteine) or aromatic rings (tryptophan, tyrosine, histidine) are particularly susceptible to oxidation. This process, often initiated by atmospheric oxygen, can lead to a loss of biological activity.[4]
-
Deamidation: Asparagine and glutamine residues contain amide groups in their side chains that can be hydrolyzed to form aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the peptide's conformation and function.
-
Hydrolysis: The peptide bonds forming the backbone of the peptide can be cleaved by water, especially at extreme pH values.
-
Racemization: The chiral L-amino acids that constitute natural peptides can convert to their D-isomers, a process known as racemization. This can dramatically impact the peptide's ability to interact with its target receptors.
Physical Degradation:
-
Aggregation: Peptide molecules can self-associate to form soluble or insoluble aggregates. This is a significant concern for peptide-based therapeutics as it can reduce efficacy and potentially induce an immunogenic response.
-
Adsorption: Peptides can adsorb to the surfaces of storage vials, leading to a decrease in the effective concentration of the peptide in solution.[5]
Storing peptides at -20°C significantly mitigates these degradation pathways by reducing molecular motion and the rates of chemical reactions.[6][7]
Storage Recommendations for Secretoneurin Peptide
Based on general peptide stability principles and available data for neuropeptides of similar size, the following storage conditions are recommended for secretoneurin to ensure its long-term stability and biological activity.
Lyophilized Secretoneurin
For long-term storage, lyophilized secretoneurin powder is the most stable form.[8][9]
| Storage Condition | Recommended Duration | Key Considerations |
| -20°C to -80°C | Years | Store in a tightly sealed, desiccated container to prevent moisture absorption.[10][11] Protect from light.[8] |
| 4°C | Weeks to Months | Suitable for short-term storage. Ensure the container is well-sealed.[7] |
| Room Temperature | Days to Weeks | For transient periods, such as during shipping. Avoid prolonged exposure.[12] |
Reconstituted Secretoneurin (in Solution)
Once reconstituted, secretoneurin is more susceptible to degradation. Proper handling and storage are critical to maintain its activity.
| Storage Condition | Recommended Duration | Key Considerations |
| -20°C | Up to 3-4 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5][6] Use a sterile, slightly acidic buffer (pH 5-6).[1] |
| 4°C | 1-2 weeks | Suitable for immediate or short-term use.[12] |
Protocol for Reconstitution and Aliquoting of Secretoneurin
This protocol outlines the best practices for reconstituting lyophilized secretoneurin to prepare a stock solution for use in experiments and for long-term storage at -20°C.
Materials:
-
Lyophilized secretoneurin peptide
-
Sterile, nuclease-free water or a suitable sterile buffer (e.g., 0.1% acetic acid in water, sterile PBS pH 7.2-7.4)[4]
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized secretoneurin to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can introduce moisture and compromise stability.[4]
-
Solvent Selection: The choice of solvent depends on the peptide's properties and the intended application. For general use, sterile, nuclease-free water is a good starting point. If solubility is an issue, a small amount of a co-solvent like acetonitrile or DMSO can be used initially, followed by dilution with the aqueous buffer.[4]
-
Reconstitution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial and add the calculated volume of the chosen solvent to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or vortex the vial to dissolve the peptide. Sonication in a water bath for short periods can aid in dissolving stubborn peptides, but avoid excessive heating.[3] The solution should be clear and free of particulates.[3]
-
-
Aliquoting:
-
Storage:
-
Label each aliquot clearly with the peptide name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.[14]
-
Caption: Workflow for Reconstitution and Storage of Secretoneurin.
Experimental Design for a Secretoneurin Stability Study at -20°C
To empirically determine the stability of a specific formulation of secretoneurin at -20°C, a well-designed stability study is essential. This involves analyzing the peptide's integrity and activity at various time points.
1. Sample Preparation:
-
Prepare a homogenous stock solution of secretoneurin in the desired buffer (e.g., sterile water, PBS).
-
Aliquot the solution into a sufficient number of vials for all planned time points and analytical tests.
-
Store all aliquots at -20°C.
2. Time Points:
-
Suggested time points for a long-term stability study at -20°C: 0, 1, 3, 6, 12, and 24 months.
3. Analytical Methods:
At each time point, a set of aliquots should be analyzed for:
-
Purity and Degradation Products: Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15]
-
Identity Confirmation and Structural Integrity: Using Mass Spectrometry (MS).[16]
-
Biological Activity: Using a relevant bioassay, such as a dopamine release assay or a chemotaxis assay.
Caption: Experimental Workflow for a Long-Term Stability Study of Secretoneurin.
Protocols for Stability Assessment
Protocol 1: Purity Assessment by RP-HPLC
Principle: RP-HPLC separates peptides based on their hydrophobicity. Degradation of secretoneurin will result in the appearance of new peaks with different retention times, and a decrease in the area of the main peptide peak.[17]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Secretoneurin samples stored at -20°C
Procedure:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Inject a known concentration of the secretoneurin sample.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Calculate the purity of secretoneurin as the percentage of the main peak area relative to the total peak area.
-
Compare the chromatograms from different time points to identify any new degradation peaks.
Protocol 2: Identity and Degradant Analysis by Mass Spectrometry
Principle: Mass spectrometry provides a precise measurement of the molecular weight of the peptide and its fragments, allowing for confirmation of its identity and characterization of any degradation products.[18]
Materials:
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS)
-
Appropriate matrix (for MALDI-TOF) or LC system
-
Secretoneurin samples
Procedure:
-
Prepare the secretoneurin sample according to the instrument's requirements.
-
Acquire the mass spectrum of the intact peptide. The expected mass should be observed.
-
For more detailed analysis, perform peptide mapping by digesting the sample with a protease (e.g., trypsin) and analyzing the resulting fragments by MS.[19]
-
Compare the mass spectra from different time points to identify any new masses that may correspond to degradation products (e.g., oxidized or deamidated forms).
Protocol 3: Bioactivity Assessment - Dopamine Release from PC12 Cells
Principle: Secretoneurin has been shown to stimulate the release of dopamine from neuronal cells.[3] This protocol utilizes the PC12 cell line, a common model for studying dopamine release, to assess the biological activity of stored secretoneurin samples.[20]
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI 1640 with supplements)
-
96-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
Secretoneurin samples from the stability study
-
Dopamine detection kit (e.g., ELISA or a luminescence-based assay)[21]
-
Plate reader
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate medium and conditions.
-
Cell Plating: Seed PC12 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.[20]
-
Stimulation:
-
Wash the cells with KRH buffer.
-
Add KRH buffer containing different concentrations of the secretoneurin samples (from T=0 and subsequent time points) to the wells. Include a negative control (buffer only) and a positive control (a known secretagogue like high potassium).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[20]
-
-
Dopamine Measurement:
-
Collect the supernatant from each well.
-
Measure the concentration of dopamine in the supernatant using a commercial dopamine detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the dopamine release stimulated by secretoneurin samples from different time points. A decrease in dopamine release would indicate a loss of biological activity.
-
Conclusion: Preserving the Potential of Secretoneurin
The integrity of secretoneurin is the cornerstone of its utility in research and its potential as a therapeutic agent. Adherence to proper storage and handling protocols is not merely a matter of best practice but a prerequisite for obtaining reliable and reproducible data. Storing both lyophilized and reconstituted secretoneurin at -20°C, with careful attention to aliquoting to prevent freeze-thaw cycles, is the most effective strategy for preserving its stability and biological function over extended periods.
This application note provides a comprehensive framework for understanding the factors that influence secretoneurin stability and for implementing robust procedures for its storage and assessment. By integrating these principles and protocols into their experimental workflows, researchers can confidently work with secretoneurin, ensuring that the full potential of this fascinating neuropeptide can be realized in their scientific endeavors.
References
-
Dripdok. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Retrieved from [Link]
-
NovoPro Bioscience Inc. (n.d.). Handling and Storage of Synthetic Peptides. Retrieved from [Link]
-
Peptide Sciences. (2021, August 11). Standard Procedure For Storing Peptides. Retrieved from [Link]
-
Regentide. (n.d.). Peptide Storage. Retrieved from [Link]
-
CASLO ApS. (n.d.). Ensuring GMP Peptide Quality: Storage & Packaging Best Practices. Retrieved from [Link]
-
Peptide Warehouse. (n.d.). Peptide Stability: How Long Do Peptides Last?. Retrieved from [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]
-
Symansis. (n.d.). Cell Signaling Science | Help & Support. Retrieved from [Link]
-
Regentide. (n.d.). Peptide Storage. Retrieved from [Link]
-
sb-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
Bio-Synthesis Inc. (2025, May 28). Best Practices for Storing Peptides | Guide to Peptide Storage & Stability. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved from [Link]
-
Peptides.co. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]
- Jo, J., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. ACS Omega, 4(21), 19131-19139.
- de la Torre, B. G., & Andreu, D. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 956.
- Bond, N. J., & El-Faham, A. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(6), e171.
-
ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Luster, A. D., & Alon, R. (2017). Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo. Journal of visualized experiments : JoVE, (128), 56269.
-
GenFollower. (2025, April 28). Step-by-Step ELISA Protocol: A Comprehensive Guide. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 223–243.
-
Reaction Biology. (n.d.). Chemotaxis Assay Monocytes. Retrieved from [Link]
- Noble, W. S., & MacCoss, M. J. (2022). Reducing Peptide Sequence Bias in Quantitative Mass Spectrometry Data with Machine Learning. Journal of proteome research, 21(1), 1–9.
-
Dr. William Seeds. (2025, June 20). How To Prepare and Administer Peptides [Video]. YouTube. [Link]
- Iacovelli, L., et al. (2019). Development of a PC12 cell-based assay for in vitro screening of catechol-O-methyltransferase inhibitors. bioRxiv.
- Iacovelli, L., et al. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS chemical neuroscience, 10(10), 4349–4358.
-
JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]
- Stramer, B., & Mayor, R. (n.d.). Chemotaxis assay of bone marrow-derived macrophages. UCL Discovery.
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
- Kussmann, M., & Roepstorff, P. (2025, August 10). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS.
- Inoue, K., et al. (n.d.).
- Adhikari, A. S., et al. (2024).
-
Boster Biological Technology. (n.d.). Peptide-ELISA Protocol. Retrieved from [Link]
-
Separation Science. (n.d.). Peptide analysis using reverse phase liquid chromatography. Retrieved from [Link]
- Shinohara, H., et al. (2008). A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells.
-
The Peptides Doc. (2025, August 20). Reconstituting Your Peptides - Self Administration (A Tutorial) [Video]. YouTube. [Link]
Sources
- 1. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 2. symansis.com [symansis.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 8. novoprolabs.com [novoprolabs.com]
- 9. biotechpeptides.com [biotechpeptides.com]
- 10. peptidesciences.com [peptidesciences.com]
- 11. intavispeptides.com [intavispeptides.com]
- 12. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 13. Best Practices for Storing Peptides | Guide to Peptide Storage & Stability [biogenpeptides.us]
- 14. Peptide Storage | Regentide [regentide.net]
- 15. hplc.eu [hplc.eu]
- 16. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 18. researchgate.net [researchgate.net]
- 19. Peptide Mapping Overview - Creative Proteomics [creative-proteomics.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Assessment of Secretoneurin-Induced Leukocyte Chemotaxis
Introduction & Biological Context
Secretoneurin (SN) is a 33-amino acid neuropeptide derived from the proteolytic processing of Secretogranin II (SgII) .[1] Unlike classic chemokines (e.g., CCL2/MCP-1) that operate via well-defined chemokine receptors, SN functions through a distinct, high-affinity binding site on the surface of monocytes, eosinophils, and endothelial cells , but notably not neutrophils.
In clinical contexts, SN is a marker of neuroendocrine activation and hypoxia. It plays a pivotal role in neurogenic inflammation and angiogenesis .[2] For drug development professionals, assessing SN-mediated chemotaxis is critical when evaluating therapeutics targeting neuro-immune axes, particularly in conditions like ischemic revascularization or chronic inflammatory neuropathies.
Mechanistic Grounding
SN induces migration via a G-protein coupled mechanism that activates the MAPK/ERK and PI3K/Akt pathways, leading to cytoskeletal reorganization. Understanding this pathway is essential for troubleshooting; if your cells are not migrating, the blockade often lies within these intracellular cascades.
Figure 1: Signal transduction pathway for Secretoneurin-induced chemotaxis.[3] Note the dependence on MAPK/ERK phosphorylation, a key checkpoint for assay validation.
Experimental Design Strategy
To ensure data integrity (E-E-A-T), this protocol utilizes a Modified Boyden Chamber (Transwell) approach. This system is superior to scratch assays for SN because it distinguishes chemotaxis (directional movement towards a gradient) from chemokinesis (random increased motility).
Critical Parameters
| Parameter | Specification | Rationale |
| Cell Type | Primary Human Monocytes (CD14+) or THP-1 | Primary cells offer physiological relevance; THP-1 offers lot-to-lot consistency.[4][5] |
| Pore Size | 5.0 µm (Monocytes) / 3.0 µm (Eosinophils) | 8.0 µm is too large (cells fall through via gravity); <3.0 µm physically restricts monocyte nuclei. |
| Membrane | Polycarbonate (PVP-free) | Prevents non-specific adhesion of the peptide or cells. |
| SN Concentration | 10 nM – 100 nM (Gradient) | SN exhibits a bell-shaped dose-response curve. Higher concentrations can desensitize receptors. |
| Incubation | 90 – 120 Minutes | Monocytes are slower than neutrophils; insufficient time yields low signal-to-noise. |
Detailed Protocol: Secretoneurin Chemotaxis Assay
Phase A: Reagent Preparation
-
Secretoneurin Stock: Reconstitute lyophilized SN (human sequence) in sterile PBS + 0.1% BSA. Aliquot and store at -80°C. Do not freeze-thaw.
-
Chemotaxis Buffer: RPMI-1640 + 0.1% BSA (Fatty acid-free).
-
Note: Do not use FBS in the chemotaxis buffer. Serum contains undefined factors that mask the specific gradient of SN.
-
Phase B: Cell Preparation (The "Starvation" Step)
Causality: Cells cultured in high-serum media have saturated receptors. Starvation sensitizes them to the SN gradient.
-
Isolate PBMCs via Ficoll-Paque density gradient or use THP-1 cells.
-
Wash cells 2x with PBS.
-
Resuspend cells in Chemotaxis Buffer at
cells/mL. -
Incubate for 30 minutes at 37°C (5% CO2) prior to loading. This "calms" the background signaling.
Phase C: Transwell Assembly
-
Lower Chamber (Chemoattractant):
-
Add 600 µL of Chemotaxis Buffer containing Secretoneurin (range 0.1 nM to 100 nM) to the bottom wells.
-
Positive Control: fMLP (10 nM) or MCP-1 (50 ng/mL).
-
Negative Control: Chemotaxis Buffer only.
-
-
Insert Placement: Carefully place the Transwell inserts (5.0 µm pore) into the wells. Ensure no bubbles are trapped beneath the membrane (bubbles block migration).
-
Upper Chamber (Cells):
-
Add 100 µL of the cell suspension (
cells/well) to the top chamber. -
Crucial: Do not inject SN into the top chamber unless performing a checkerboard analysis.
-
Phase D: Incubation & Readout
-
Incubate at 37°C, 5% CO2 for 90-120 minutes .
-
Quantification (Option A - Microscopy):
-
Aspirate top media. Wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.
-
Fix membrane (Methanol) and stain (Diff-Quik or DAPI).
-
Count 5 random high-power fields (HPF) per well.
-
-
Quantification (Option B - Fluorescence/Luminescence):
-
If using Calcein-AM labeled cells, measure fluorescence of cells in the lower chamber (and those detached from the bottom of the membrane using detachment buffer).
-
Validation: The Checkerboard Assay
Trustworthiness: To prove SN induces chemotaxis (directed) and not just chemokinesis (random), you must disrupt the gradient.
Experimental Setup: Create a matrix where SN is present in the top, bottom, or both chambers.
| Condition | SN in Top (Cell side) | SN in Bottom (Target side) | Expected Result (If Chemotactic) |
| Negative Control | (-) | (-) | Low Random Migration |
| Gradient (Positive) | (-) | (+) | High Migration (Chemotaxis) |
| Reverse Gradient | (+) | (-) | Low Migration (Retropulsion) |
| No Gradient (High) | (+) | (+) | Moderate Migration (Chemokinesis only) |
Interpretation: If migration in the "Gradient" group is significantly higher than the "No Gradient (High)" group, the effect is true chemotaxis [1, 2].
Data Analysis & Visualization
Calculate the Chemotactic Index (CI) to normalize data across biological replicates.
-
CI > 2.0 is generally considered a valid chemotactic response for Monocytes.
-
CI > 3.0 is typical for SN at optimal concentrations (approx. 10-50 nM).
Workflow Diagram
Figure 2: Step-by-step workflow for the modified Boyden Chamber assay.
References
-
Wiedermann, C. J., et al. (1993). Migration of human monocytes in response to secretoneurin. Journal of Clinical Investigation .
- Foundational paper establishing SN as a monocyte chemo
-
Kahler, C. M., et al. (1997). Differential chemotactic activities of sensory neuropeptides for human peripheral blood mononuclear cells. PubMed .
- Differentiates SN activity on monocytes vs. lymphocytes.
-
Schratzberger, P., et al. (1998). Secretoneurin and chemoattractant receptor interactions. PubMed .
- Details the receptor binding sites and lack of competition with MCP-1.
-
Albrecht-Schgoer, K., et al. (2012). The angiogenic factor secretoneurin induces coronary angiogenesis in a model of myocardial infarction. Journal of the American College of Cardiology .
- Provides context on the angiogenic and physiological relevance of SN migr
Sources
- 1. Secretoneurin, a novel neuropeptide, is a potent chemoattractant for human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secretoneurin: a new player in angiogenesis and chemotaxis linking nerves, blood vessels and the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secretoneurin and chemoattractant receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Preparation and Handling of Secretoneurin (SN) Stock Solution for Cell Culture
This Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes physicochemical analysis with practical laboratory workflows to ensure the reproducible preparation of Secretoneurin (SN) for in vitro applications.
Abstract & Scientific Context
Secretoneurin (SN) is a 33-amino acid neuropeptide (residues 154–186) derived from the proteolytic processing of Secretogranin II (SgII) .[1][2][3][4][5] It plays a pivotal role in neuroprotection, inflammation, and angiogenesis, exhibiting potency comparable to VEGF in endothelial migration assays.
Despite its biological significance, SN presents handling challenges typical of bioactive peptides: susceptibility to adsorption on plastic surfaces, aggregation, and enzymatic degradation. This protocol establishes a standardized method for reconstituting, storing, and applying SN to cell culture systems (e.g., HUVECs, cortical neurons) to activate downstream MAPK/ERK and PI3K/Akt signaling pathways.
Physicochemical Profile
Understanding the molecular properties of SN is a prerequisite for proper solvent selection and concentration verification.
| Property | Data | Notes |
| Peptide Name | Secretoneurin (Rat/Mouse/Human conserved core) | Derived from Secretogranin II |
| Sequence | TNEIVEEQYTPQSLATLESVFQELGKLTGPSNQ | High content of Glutamic Acid (E) |
| Length | 33 Amino Acids | |
| Molecular Weight | ~3652.2 Da | Verify specific batch MW on CoA |
| Isoelectric Point (pI) | ~3.8 - 4.2 (Acidic) | Net charge at pH 7.4 is Negative (-) |
| Solubility | Water, PBS (pH 7.4) | Acidic nature aids solubility in neutral/basic buffers |
| Hydrophobicity | Moderate to Hydrophilic | Contains polar residues (T, N, Q, S) |
| UV Absorption | Low A280 sensitivity | Contains 1 Tyr (Y), 0 Trp (W). Do not rely solely on A280. |
Pre-Protocol Considerations
The "Net Peptide Content" Correction (Critical)
Synthetic peptides are lyophilized with counter-ions (e.g., TFA salts) and residual water. The Gross Weight of the powder is not the Net Peptide Weight .
-
Fact: A 1 mg vial may contain only 70-80% peptide by weight.
-
Action: Always consult the Certificate of Analysis (CoA) for the "Net Peptide Content" (usually expressed as %).
-
Formula:
Labware Selection
Peptides at low concentrations (<100 µM) adhere rapidly to standard polypropylene.
-
Required: LoBind® / Low-Retention microcentrifuge tubes.
-
Required: Low-protein binding pipette tips.
-
Sterility: All solvents and tubes must be sterile and endotoxin-free.
Protocol: Reconstitution & Stock Preparation
Step 1: Calculation
Goal: Prepare a 1 mM (1000 µM) Master Stock Solution.
-
Example: You have a vial with 1 mg gross weight and 80% peptide content.
-
Net Mass = 0.8 mg = 800 µg.
-
MW ≈ 3652 g/mol .[3]
-
Target Concentration = 1 mM = 1 µmol/mL = 3.652 mg/mL (Net).
-
Volume required:
Step 2: Solvent Selection
Due to the acidic pI of Secretoneurin, it dissolves readily in neutral buffers.
-
Primary Solvent: Sterile PBS (pH 7.4) is recommended for cell culture compatibility.
-
Alternative: Sterile Endotoxin-Free Water (if further dilution into specific buffers is required).
-
Note: Avoid DMSO unless absolutely necessary; SN is water-soluble.
Step 3: Reconstitution Workflow
-
Equilibrate: Allow the lyophilized peptide vial to warm to room temperature (20–25°C) for 30 minutes before opening. This prevents condensation and hydrolysis.
-
Centrifuge: Briefly spin the vial (10,000 x g, 30 sec) to pellet the powder.
-
Add Solvent: Add the calculated volume of sterile PBS to the center of the vial.
-
Dissolve:
-
Inspection: Solution should be clear and particle-free.
Step 4: Aliquoting & Storage[7]
-
Aliquot: Dispense the 1 mM Master Stock into single-use aliquots (e.g., 10–20 µL) in LoBind tubes .
-
Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol bath immediately.
-
Store: -80°C (Stable for 6–12 months).
-
Rule: Never re-freeze a thawed aliquot. Discard unused portions.
Visual Workflow (DOT)
Figure 1: Critical path for Secretoneurin reconstitution emphasizing temperature control and shear-stress avoidance.
Protocol: Cell Culture Treatment
Dilution Strategy
Perform serial dilutions in the culture medium immediately before treatment.
-
Working Concentration: Typically 10 nM – 100 nM for signaling and migration assays.
-
Vehicle Control: Treat control cells with an equivalent volume of the solvent (PBS).
Example: Preparing 100 nM Treatment Medium (10 mL)
-
Thaw one 10 µL aliquot of 1 mM SN stock on ice.
-
Intermediate Dilution (10 µM): Add 5 µL of 1 mM Stock to 495 µL of sterile medium (1:100 dilution).
-
Final Dilution (100 nM): Add 100 µL of Intermediate (10 µM) to 9.9 mL of culture medium (1:100 dilution).
Incubation Times[8]
-
Signaling (phosphorylation): 5 – 30 minutes (Rapid response).
-
Gene Expression: 6 – 24 hours.
-
Migration/Angiogenesis: 12 – 24 hours.
Mechanism of Action & Signaling
Secretoneurin acts as an angiogenic cytokine and neuroprotectant.[2][7] While a specific high-affinity receptor is still under investigation (putatively a GPCR), it activates key survival pathways.
Key Pathways:
-
MAPK/ERK: Drives proliferation and differentiation.
-
PI3K/Akt: Promotes cell survival and inhibits apoptosis (e.g., via Bcl-2 upregulation).
-
JAK2/STAT3: Critical for neuroprotection and neurite outgrowth.
Signaling Diagram (DOT)
Figure 2: Secretoneurin signal transduction pathways leading to angiogenesis and neuroprotection.
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| Precipitation | Concentration too high or pH shift. | Ensure pH is ~7.[8]4. Do not exceed 5 mM in stock. |
| Low Activity | Adhesion to plastic. | Use LoBind tubes. Add 0.1% BSA to working dilutions (carrier protein). |
| Degradation | Repeated freeze-thaw.[9] | Aliquot immediately. Use single-use vials. |
| Contamination | Non-sterile handling. | Filter solvent (0.22 µm) before adding to peptide. Do not filter peptide solution if volume is low (loss risk). |
References
-
AnaSpec. (n.d.). Secretoneurin Peptide Specifications and Sequence. Retrieved from [Link]
-
Albrecht-Schgoer, K., et al. (2012). The angiogenic factor secretoneurin induces coronary angiogenesis in a model of myocardial infarction. Journal of the American College of Cardiology. Retrieved from [Link]
-
Shyu, W. C., et al. (2008). Secretoneurin promotes neuroprotection and neuronal plasticity via the Jak2/Stat3 pathway in murine models of stroke. Journal of Clinical Investigation. Retrieved from [Link]
-
Kirchmair, R., et al. (2004). Secretoneurin: a new player in angiogenesis and chemotaxis linking nerves, blood vessels and the immune system. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]
Sources
- 1. A determination of the solution conformation of secretoneurin, a neuropeptide originating from the processing of secretogranin II, by 1H-NMR and restrained molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secretoneurin - Wikipedia [en.wikipedia.org]
- 3. Secretoneurin - 1 mg [anaspec.com]
- 4. Secretoneurin is a secretogranin-2 derived hormonal peptide in vertebrate neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secretogranin II: relative amounts and processing to secretoneurin in various rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Secretoneurin promotes neuroprotection and neuronal plasticity via the Jak2/Stat3 pathway in murine models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Stability Testing - Pharmaceutical Products [eurofins.nl]
Handling Guidelines for Secretoneurin Trifluoroacetate Salt
Introduction: The Hidden Variables in Peptide Handling
Secretoneurin (SN) is a 33-amino acid neuropeptide derived from the proteolytic processing of secretogranin II (SgII) . It has emerged as a potent angiogenic cytokine, neuroprotective agent, and chemotactic factor. However, for researchers and drug developers, the "trifluoroacetate (TFA) salt" designation is not merely a chemical suffix—it is a critical variable that dictates solubility, pH stability, and cellular toxicity.
Most synthetic Secretoneurin is delivered as a TFA salt because Trifluoroacetic Acid is used to cleave the peptide from the resin during solid-phase synthesis and as an ion-pairing agent during HPLC purification. While stable, the TFA counter-ion can constitute 10–40% of the gross weight and is cytotoxic in sensitive in vitro assays.
This guide provides the rigorous methodology required to handle SN-TFA, ensuring that your molarity calculations are accurate and your biological data remains artifact-free.
Physicochemical Profile
Before handling, verify the specific parameters of your lot. The values below represent the standard Rat/Mouse/Human consensus sequence often used in research.
| Parameter | Specification | Notes |
| Sequence | TNEIVEEQYTPQSLATLESVFQELGKLTGPSNQ | Highly conserved; check specific species origin. |
| Molecular Weight | ~3652.0 Da (Free Base) | Crucial: This is the weight of the peptide chain only. |
| Salt Form | Trifluoroacetate (TFA) | TFA adds ~114 Da per counter-ion (multiple per peptide). |
| Isoelectric Point (pI) | ~4.0 - 4.5 | Acidic peptide. |
| Solubility | Water, 1% Acetic Acid | Avoid high-salt buffers (PBS) for initial dissolution. |
| Purity | >95% (HPLC) | Impurities are often truncated sequences. |
Critical Application Note: Net Peptide Content (NPC)
The #1 Error in Peptide Research: Assuming 1 mg of powder = 1 mg of peptide. Because SN is a TFA salt, "1 mg" of powder contains peptide, counter-ions (TFA), and residual water.
The Formula for Accuracy: To prepare a specific molar concentration (e.g., 10 mM), you must correct for the Net Peptide Content (NPC) , usually found on the Certificate of Analysis (CoA).
Example:
-
Target: 1 mM Stock Solution
-
Vial: 1 mg Gross Weight[1]
-
NPC: 75% (Common for HPLC-purified peptides)
-
Calculation:
of active Secretoneurin. -
Volume Required:
(If you simply added 273 µL based on 1 mg gross weight, your concentration would be wrong by 25%.)
Storage and Stability Workflow
Peptides are hygroscopic and prone to hydrolysis. Follow this "Cold Chain" logic to prevent degradation.
Figure 1: Peptide Integrity Workflow. The "Equilibration" step is vital; opening a cold vial introduces atmospheric moisture, turning the powder into a sticky, degradable gel.
Reconstitution Protocol (Standard)
Purpose: To create a stable Master Stock Solution.
-
Centrifuge: Spin the vial at 5,000 x g for 30 seconds. (Lyophilized powder is electrostatic and may be on the cap).
-
Solvent Selection:
-
Primary Choice: Sterile Distilled Water (degassed). SN is hydrophilic and usually dissolves well in water.
-
If Stubborn: Use 0.1% - 1.0% Acetic Acid. (The acidic pH aids protonation and solubility).
-
Avoid: Do not use PBS or cell culture media initially. The high ionic strength can cause the peptide to "crash out" (precipitate) before it fully solvates.
-
-
Dissolution: Add the calculated volume of solvent (see Section 3). Vortex gently for 10–20 seconds. Sonication is rarely needed for SN but can be used briefly if necessary.
-
Dilution: Once fully dissolved, this stock can be diluted 1:10 or 1:100 into PBS or media for experiments.
Advanced Protocol: TFA Removal (Counter-Ion Exchange)
Audience: Researchers performing in vivo injections or sensitive endothelial cell proliferation assays. Rationale: High concentrations of TFA can acidify culture media and inhibit cell growth, confounding data on SN's angiogenic properties.
-
Dissolve SN-TFA in 100 mM HCl (approx. 1 mg/mL).
-
Allow to stand for 1 minute at room temperature. (The excess Cl- ions displace the TFA- ions).
-
Freeze the solution in liquid nitrogen (or -80°C).
-
Lyophilize overnight.
-
Repeat steps 1–4 two more times.
-
Final Step: Re-dissolve in sterile water and lyophilize one last time to remove excess HCl.
-
Result: Secretoneurin Hydrochloride salt (biologically compatible).
-
Biological Mechanism & Signaling[3][4][5][6][7][8][9]
Understanding the pathway is essential for designing valid controls (e.g., using MAPK inhibitors). SN acts independently of VEGF initially but potentiates VEGF signaling.
Figure 2: Secretoneurin Signaling Cascade. SN activates MAPK and PI3K/Akt pathways to drive angiogenesis and inhibit apoptosis [1, 2].
Validation Protocol: Endothelial Cell Chemotaxis (Boyden Chamber)
Use this assay to validate the biological activity of your reconstituted SN.
Materials:
-
HUVECs (Human Umbilical Vein Endothelial Cells)
-
Boyden Chamber (Transwell inserts, 8.0 µm pore size)
-
SN Stock Solution (prepared as above)
-
Positive Control: VEGF (10 ng/mL)
-
Negative Control: Scrambled SN peptide (same MW, different sequence)
Step-by-Step:
-
Starvation: Starve HUVECs in basal media (0.5% FBS) for 6 hours to sensitize them.
-
Preparation:
-
Lower Chamber: Add 600 µL of media containing SN (10–100 ng/mL) .
-
Note: SN typically shows a bell-shaped dose-response curve. Test 1, 10, 100, and 1000 ng/mL.
-
-
Seeding: Trypsinize HUVECs and resuspend in basal media. Add
cells to the upper chamber. -
Incubation: Incubate for 4–6 hours at 37°C, 5% CO2.
-
Fixation: Aspirate media. Swab the interior of the insert to remove non-migrated cells. Fix migrated cells (on the bottom face) with 4% Paraformaldehyde.
-
Quantification: Stain with DAPI or Crystal Violet. Count cells in 5 random fields per insert.
-
Validation Criteria: Significant migration (>1.5 fold over control) confirms SN bioactivity.
References
-
Kirchmair, R., et al. (2004). Secretoneurin, an Angiogenic Neuropeptide, Induces Postnatal Vasculogenesis.[3][4] Circulation, 110(9), 1121–1127.
-
Albrecht-Schgoer, K., et al. (2012). The Angiogenic Factor Secretoneurin Induces Coronary Angiogenesis in a Model of Myocardial Infarction by Stimulation of VEGF Signaling in Endothelial Cells.[5] Circulation, 126(21), 2491–2501.
-
Shyu, W. C., et al. (2008). Secretoneurin promotes neuroprotection and neuronal plasticity via the Jak2/Stat3 pathway in murine models of stroke. Journal of Clinical Investigation, 118(1), 133–148.
-
Sigma-Aldrich. (n.d.). Peptide Solubility and Handling Guidelines.
-
LifeTein. (2024).[1] How to remove TFA from synthetic peptides using HCl?
Sources
- 1. lifetein.com [lifetein.com]
- 2. peptide.com [peptide.com]
- 3. Gene therapy with the angiogenic neuropeptide secretoneurin ameliorates experimental diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. The Angiogenic Factor Secretoneurin Induces Coronary Angiogenesis in a Model of Myocardial Infarction by Stimulation of VEGF Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Fluorescence Labeling of Secretoneurin (SN) for Receptor Tracking
Abstract & Introduction
Secretoneurin (SN) is a 33-amino acid neuropeptide (approx. 3-4 kDa) derived from the proteolytic processing of Secretogranin II (SgII).[1][2] It plays critical roles in angiogenesis, neuroprotection, and leukocyte chemotaxis. Despite its biological significance, tracking SN in vivo or in vitro is challenging due to its small size; attaching a large fluorophore (like GFP, ~27 kDa) often disrupts its receptor binding affinity or alters its diffusion properties.
This Application Note details two high-fidelity protocols for labeling SN with small organic fluorophores. We prioritize techniques that preserve biological function (chemotaxis and receptor binding) by targeting specific chemical moieties while minimizing steric hindrance.
The Challenge: Stoichiometry and Site-Specificity
-
Sequence Analysis: Human SN (SgII 154–186) contains multiple reactive sites: the N-terminal amine (Threonine) and internal Lysine residues.
-
Risk: Standard amine coupling (pH 8.5) will label both the N-terminus and internal Lysines. If the Lysine residues are involved in the receptor interface (which is common for basic residues in neuropeptides), bioactivity will be abolished.
-
Solution: We utilize pH-controlled N-terminal acylation and Bio-orthogonal "Click" Chemistry to ensure site-specific labeling.
Structural & Chemical Analysis
Before labeling, one must understand the target. The SN peptide lacks native Cysteine residues, making maleimide chemistry impossible without sequence modification.
| Feature | Residue/Property | Implication for Labeling |
| N-Terminus | Threonine ( | Target. pKa |
| Internal Amines | Lysine (e.g., K28) | Avoid. pKa |
| C-Terminus | Glutamine (Free acid) | Generally left unmodified to preserve charge balance. |
| Hydrophobicity | Moderate | Use sulfonated dyes (e.g., Alexa Fluor, Sulfo-Cy5) to prevent aggregation. |
Protocol A: pH-Controlled N-Terminal Specific Labeling
Best for: Labeling native/recombinant SN without altering the peptide sequence.
Principle
This method exploits the pKa difference between the N-terminal
Materials
-
Peptide: 1 mg Secretoneurin (lyophilized, desalted).
-
Fluorophore: Alexa Fluor 488 TFP Ester (Tetrafluorophenyl esters are more hydrolytically stable than NHS esters at lower pH).
-
Buffer A: 100 mM Sodium Phosphate, pH 6.4 (Strictly controlled).
-
Solvent: Anhydrous DMSO.
-
Quench: 1 M Glycine, pH 7.0.
Step-by-Step Procedure
-
Solubilization: Dissolve 1 mg of SN in 200 µL of Buffer A . Verify pH is 6.4 using a micro-pH probe.
-
Dye Preparation: Dissolve 100 µg of Alexa Fluor 488 TFP ester in 10 µL DMSO.
-
Reaction: Add the dye to the peptide solution.
-
Ratio: Aim for a 1.5:1 molar excess of Dye:Peptide.
-
Note: Do not use large excesses; at neutral pH, hydrolysis is slower, but high dye concentrations promote non-specific hydrophobic sticking.
-
-
Incubation: Incubate for 2 hours at Room Temperature (RT) in the dark.
-
Quenching: Add 20 µL of 1 M Glycine. Incubate for 15 mins.
-
Purification (Critical):
-
Use a C18 Spin Column or RP-HPLC.
-
HPLC Method: C18 column, Gradient 5-60% Acetonitrile in water (+0.1% TFA).
-
Collection: Collect the peak corresponding to Monolabeled-SN.
-
Protocol B: Bio-Orthogonal "Click" Chemistry (CuAAC)
Best for: In vivo tracking, high-background environments, or when absolute site specificity is required.
Principle
This method requires a synthetic SN analog where the N-terminal Threonine is preceded by or replaced with an Alkyne-bearing amino acid (e.g., Propargylglycine, Pra). This alkyne reacts exclusively with an Azide-fluorophore, ensuring zero off-target labeling of Lysines.
Materials
-
Peptide: Synthetic Pra-SN (Propargylglycine-Secretoneurin).
-
Fluorophore: Azide-fluorophore (e.g., Cy5-Azide).
-
Catalyst: CuSO4 (2 mM) + THPTA Ligand (10 mM) + Sodium Ascorbate (20 mM).
-
Buffer: PBS, pH 7.4.
Step-by-Step Procedure
-
Mix: In a 1.5 mL tube, combine:
-
50 µM Pra-SN peptide in PBS.
-
100 µM Cy5-Azide.
-
-
Catalyst Activation: Premix CuSO4 and THPTA (1:5 ratio) separately, then add to the reaction. Finally, add Sodium Ascorbate to initiate.
-
Final concentrations: 1 mM Cu, 5 mM THPTA, 10 mM Ascorbate.
-
-
Incubation: 1 hour at RT, protected from light.
-
Scavenging: Add 10 mM EDTA to chelate copper (prevents copper-induced toxicity in downstream biological assays).
-
Purification: HPLC purification is recommended to remove excess free dye and copper-ligand complexes.
Decision Matrix & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct labeling strategy based on your experimental constraints.
Figure 1: Decision tree for selecting between pH-controlled amine labeling and Click chemistry based on peptide source.
Validation & Quality Control
A labeled peptide is useless if it is inactive. You must validate the conjugate.
A. Mass Spectrometry (Identity)
-
Method: MALDI-TOF or ESI-MS.
-
Expectation:
-
Method A: Mass shift of +Fluorophore (e.g., +~500 Da for Alexa488).
-
Success Criteria: A single peak showing mono-labeling. If you see +2x Fluorophore, the pH was too high, and Lysines were modified.
-
B. Functional Bioassay (Chemotaxis)
SN induces migration of monocytes and endothelial cells.[4]
-
Setup: Boyden Chamber (Transwell) assay.
-
Top Chamber: HUVECs (Human Umbilical Vein Endothelial Cells) or Monocytes.
-
Bottom Chamber: Labeled-SN (10 nM - 100 nM).
-
Control: Unlabeled SN (Positive Control) and Buffer (Negative Control).
-
Readout: If Labeled-SN induces migration comparable to Unlabeled SN, the label has not sterically hindered the receptor binding site.
References
-
Wiedermann, C. J. (2000).[2] Secretoneurin: a functional neuropeptide in health and disease.[1][2][5][6] Peptides, 21(8), 1289-1298. Link
-
Albrecht-Eckardt, D., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes.[7] Nature Communications. Link
-
Trudeau, V. L., et al. (2020).[8] Secretoneurin is a secretogranin-2 derived hormonal peptide in vertebrate neuroendocrine systems.[1][4][5][8] General and Comparative Endocrinology. Link
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for pH-controlled amine labeling protocols).
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Secretoneurin: a functional neuropeptide in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Secretoneurin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Secretoneurin as a Novel Biomarker of Cardiovascular Episodes: Are We There Yet? A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-terminal modification of peptides and proteins using 2-ethynylbenzaldehydes via isoquinolinium formation | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 8. Secretoneurin is a secretogranin-2 derived hormonal peptide in vertebrate neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Secretoneurin peptide solubility in neutral buffers
Topic: Troubleshooting Secretoneurin peptide solubility in neutral buffers Ticket ID: SN-SOL-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist
Executive Summary: The "Neutral Buffer Trap"
A common failure point in Secretoneurin (SN) experiments is the immediate addition of neutral buffers (like PBS or Tris, pH 7.4) to the lyophilized peptide. While SN is theoretically soluble at neutral pH due to its acidic isoelectric point (pI), the high ionic strength of PBS can shield the peptide's surface charges, driving its hydrophobic core to aggregate before the peptide fully solvates.
The Golden Rule: Never add PBS directly to lyophilized Secretoneurin. Always reconstitute in a low-ionic strength solvent (Water or dilute base) first, then dilute into your working buffer.
Diagnostic Check: Know Your Molecule
Before attempting reconstitution, verify the physicochemical properties of your specific SN variant. The standard Rat SN (residues 154-186 of Secretogranin II) is characterized below.
Table 1: Physicochemical Profile of Secretoneurin (Rat)
| Parameter | Value / Characteristic | Impact on Solubility |
| Sequence | TNEIVEEQYTPQSLATLESVFQELGKLTGPNNQ | Contains a hydrophobic core (LATLESVFQ) prone to aggregation. |
| Length | 33 Amino Acids | Mid-sized; prone to secondary structure formation (α-helix) which drives fibril formation. |
| Net Charge (pH 7.4) | -4 (Acidic) | 5 Glutamic acids (E) vs. 1 Lysine (K). |
| Isoelectric Point (pI) | ~4.3 - 4.5 | Soluble at pH 7.4 in theory, but requires electrostatic repulsion to stay dissolved. |
| Hydrophobicity | Amphipathic | Hydrophobic residues (L, V, F, I) can cause "crashing out" in high-salt environments. |
The "Master Mix" Reconstitution Protocol
This protocol is designed to maximize monomeric solubility and preserve biological activity (e.g., chemotaxis or angiogenic assays).
Phase A: Primary Solubilization (The Stock)
Goal: Create a high-concentration stock (e.g., 1 mg/mL) where the peptide is fully charged and repulsive forces prevent aggregation.
-
Equilibrate: Allow the lyophilized vial to reach room temperature (20–25°C) before opening. This prevents water condensation, which causes hydrolysis.
-
Solvent Selection:
-
Standard: Add sterile, deionized water to the vial.
-
If Stubborn: If the peptide does not dissolve instantly in water, add 0.1% NH₄OH (Ammonium Hydroxide) dropwise.
-
Reasoning: SN is acidic. Raising the pH slightly (to ~8–9) ensures all Glutamic acid residues are deprotonated (negatively charged), maximizing solubility.
-
-
Agitation: Vortex gently for 10–15 seconds. Sonication is generally not recommended for long peptides as it can induce shearing or heating, but a quick burst (3s) in a water bath is acceptable if visible particles remain.
-
Visual Check: The solution must be crystal clear. If cloudy, proceed to the "Rescue" section below.
Phase B: Dilution into Working Buffer
Goal: Introduce the peptide to the physiological buffer without shocking it out of solution.
-
Preparation: Pre-warm your working buffer (PBS, HBSS, or Media) to room temperature. Cold buffers decrease solubility.
-
The Dropwise Method: While gently swirling your buffer, add the SN stock solution dropwise .
-
Ratio: Ensure the final stock volume is <10% of the total volume to minimize pH shifts (if NH₄OH was used).
-
-
Immediate Use: Use the diluted solution immediately for your assay.
Troubleshooting Decision Tree
Use this logic flow to determine the correct corrective action if the standard protocol fails.
Caption: Decision matrix for solubilizing Secretoneurin. Note that "Hydrophobic Rescue" with DMSO is a fallback for stubborn aggregates.
Frequently Asked Questions (FAQs)
Q1: Why did my SN precipitate when I added PBS, even though the calculator says it's soluble at pH 7? A: This is the "Salting Out" effect. The high concentration of ions (Na+, K+, Cl-) in PBS shields the negative charges on the Glutamic acid residues. Without this electrostatic repulsion, the hydrophobic residues (LATLESVFQ region) stick together, causing aggregation. Always dissolve in water first to establish a hydration shell before introducing salt.
Q2: Can I use DMSO? Will it affect the angiogenic activity? A: Yes, you can use DMSO, but caution is required.
-
Solubility: SN is soluble in DMSO. This is an excellent "rescue" solvent if water/base fails.
-
Bioactivity: Most endothelial cell assays (e.g., HUVEC migration) tolerate up to 0.1% DMSO. Ensure your final dilution reaches this threshold.
-
Protocol: Dissolve peptide in minimal 100% DMSO (e.g., 20–50 µL), then slowly add water/buffer.
Q3: My peptide is "gelatinous" after adding water. What happened? A: This indicates high-concentration aggregation, often forming an amyloid-like hydrogel. This is common with peptides containing Q (Glutamine) and F (Phenylalanine) repeats.
-
Fix: Add a chaotropic agent like Urea (not recommended for bioassays) or simply add more dilute Ammonium Hydroxide (NH₄OH) to force charge repulsion. Sonicate briefly.[1][2][3]
Q4: How should I store the reconstituted peptide? A:
-
Lyophilized: -20°C or -80°C (Stable for years).[4]
-
In Solution: Aliquot immediately. Avoid freeze-thaw cycles.
-
Acidic/Neutral solutions: Stable at -20°C for 1–3 months.
-
Basic solutions (NH₄OH): Use immediately or lyophilize again. Basic pH accelerates deamidation of Asparagine (N) and Glutamine (Q) residues, effectively ruining the peptide sequence over time.
-
References
-
Kirchmair, R., et al. (1993).[5] "Secretoneurin—a neuropeptide generated in brain, adrenal medulla and other endocrine tissues by proteolytic processing of secretogranin II."[5][6][7] Neuroscience.
-
Wiedermann, C. J. (2000). "Secretoneurin: a functional neuropeptide in health and disease."[8][9] Peptides.
-
Sigma-Aldrich. "Solubility Guidelines for Peptides." Technical Guides.
-
GenScript. "Peptide Handling & Solubility Guidelines." Resources.
Sources
- 1. biomatik.com [biomatik.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. genscript.com [genscript.com]
- 5. Secretoneurin - Wikipedia [en.wikipedia.org]
- 6. genscript.com [genscript.com]
- 7. Secretoneurin: a new peptide in the human enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Secretoneurin: a functional neuropeptide in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levels and molecular properties of secretoneurin-immunoreactivity in the serum and urine of control and neuroendocrine tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Proteolysis: A Technical Guide to Preserving Secretoneurin Integrity in Serum-Containing Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the neuropeptide secretoneurin (SN) and facing the common challenge of its degradation in serum-containing media. As a Senior Application Scientist, I've encountered this issue numerous times in the field. This resource is a distillation of that experience, offering not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
The Challenge: Why Does Secretoneurin Degrade in Serum?
Secretoneurin, a 33-amino acid neuropeptide derived from secretogranin II, holds significant promise in various research areas, from neurobiology to cardiovascular studies.[1][2] However, its therapeutic and research potential is often hampered by its rapid degradation in biological fluids, particularly in the presence of serum.[1] Serum, a vital supplement in many cell culture applications, is a double-edged sword. While it provides essential growth factors and nutrients, it is also a rich source of proteases, enzymes that readily break down peptides like secretoneurin.[3] This proteolytic activity can lead to a loss of biological function, resulting in inconsistent and unreliable experimental data.
This guide will provide you with a comprehensive toolkit of strategies to mitigate secretoneurin degradation, ensuring the integrity and bioactivity of this important neuropeptide in your in vitro studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common questions and challenges researchers face when working with secretoneurin in serum-containing media.
Q1: My secretoneurin-stimulated cellular response is weak or inconsistent. Could degradation be the culprit?
A1: Absolutely. This is one of the most common manifestations of peptide degradation. If secretoneurin is being rapidly broken down by proteases in your culture medium, its effective concentration at the cell surface will be significantly lower than what you initially added. This leads to diminished and variable downstream signaling and cellular responses.
Troubleshooting Steps:
-
Assess Peptide Stability: The first step is to confirm if degradation is occurring. A peptide stability assay is crucial. (A detailed protocol is provided in the "Experimental Protocols" section below).
-
Incorporate Protease Inhibitors: The most direct approach is to add a broad-spectrum protease inhibitor cocktail to your culture medium.
-
Optimize Serum Concentration: If your cell line can tolerate it, reducing the serum concentration can decrease the overall protease activity.
-
Consider Serum-Free Alternatives: For sensitive applications, switching to a serum-free or reduced-serum medium is the most robust solution.
Q2: What are the primary proteases in serum that I should be concerned about?
A2: Fetal Bovine Serum (FBS), the most common serum supplement, contains a complex mixture of proteases.[4] These can be broadly categorized into several classes, with the most relevant for peptide degradation being:
-
Serine Proteases: Such as trypsin-like and chymotrypsin-like enzymes.
-
Cysteine Proteases: Including cathepsins.
-
Metalloproteases: Which require a metal ion (often zinc) for their activity.[1][5]
Predicting the exact cleavage sites in secretoneurin can help in selecting more targeted inhibitors. Based on its amino acid sequence (TNEIVEEQYTPQSLATLESVFQELGKLTGPSNQ),[5] potential cleavage sites for common proteases can be inferred. For instance, trypsin preferentially cleaves after lysine (K) and arginine (R) residues, while chymotrypsin targets large hydrophobic residues like phenylalanine (F), tyrosine (Y), and tryptophan (W).
Q3: There are so many protease inhibitors available. Which ones should I use?
A3: For general protection against the diverse proteases in serum, a broad-spectrum protease inhibitor cocktail is the most effective and convenient choice. These cocktails typically contain a mixture of inhibitors targeting different protease classes.[2][6]
Table 1: Common Protease Inhibitors and Their Targets
| Protease Inhibitor | Target Class | Typical Working Concentration |
| AEBSF or PMSF | Serine Proteases | 0.1 - 1 mM |
| Aprotinin | Serine Proteases | 0.5 - 2 µg/mL |
| Leupeptin | Serine & Cysteine Proteases | 1 - 10 µM |
| Pepstatin A | Aspartic Proteases | 1 µM |
| E-64 | Cysteine Proteases | 1 - 10 µM |
| EDTA | Metalloproteases | 1 - 5 mM |
Source: Adapted from various supplier protocols and scientific literature.[7][8]
Most commercially available cocktails are optimized for broad-spectrum inhibition and are supplied with detailed instructions for use.[2]
Q4: Can protease inhibitors be toxic to my cells?
A4: While commercially available protease inhibitor cocktails are generally formulated to be non-toxic at their recommended working concentrations, some individual inhibitors can have off-target effects, especially in long-term cultures.[9]
Best Practices:
-
Follow Manufacturer's Recommendations: Always use the cocktail at the dilution recommended by the supplier.
-
Perform a Toxicity Test: If you are concerned about cytotoxicity, run a simple cell viability assay (e.g., MTT or trypan blue exclusion) with your cells in the presence and absence of the inhibitor cocktail.
-
Consider Application-Specific Formulations: Some suppliers offer specialized cocktails for different applications, such as for mammalian cell culture, which are optimized for minimal cytotoxicity.
Q5: What are the best serum-free media options for my experiments with secretoneurin?
A5: The choice of serum-free medium is highly dependent on the cell type you are working with. For neuronal and endocrine cells, which are common targets for secretoneurin studies, several well-established serum-free formulations are available.
-
Neurobasal™ Medium: Often used in combination with B-27™ Supplement, this medium is specifically designed for the culture of primary neurons.[3][10]
-
DMEM/F12 with Supplements: A base medium like DMEM/F12 can be supplemented with specific growth factors, hormones, and other components to create a defined, serum-free medium tailored to your cell line.
-
Commercially Available Serum-Free Media: Many companies offer pre-formulated serum-free media for various cell lines, including those of neuronal and endocrine origin.[11]
Transitioning to Serum-Free Conditions:
It's important to adapt your cells to serum-free conditions gradually. This usually involves a stepwise reduction in the serum concentration over several passages.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments to help you navigate the challenges of secretoneurin degradation.
Protocol 1: Assessing Secretoneurin Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of secretoneurin in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Secretoneurin peptide
-
Your cell culture medium (with and without serum)
-
Protease inhibitor cocktail (optional)
-
HPLC system with a C18 column
-
Acetonitrile (ACN) and Trifluoroacetic Acid (TFA) for mobile phase
-
Microcentrifuge tubes
Procedure:
-
Prepare Secretoneurin Stock Solution: Dissolve lyophilized secretoneurin in sterile, nuclease-free water or a suitable buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Spike the Media: In separate microcentrifuge tubes, add secretoneurin to your cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 10 µg/mL. Prepare a control sample in serum-free medium. If testing inhibitors, prepare an additional sample with the protease inhibitor cocktail.
-
Incubation: Incubate the tubes at 37°C in a cell culture incubator.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot (e.g., 100 µL) from each tube. Immediately stop the proteolytic reaction by adding an equal volume of 1% TFA in ACN.
-
Sample Preparation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated proteins.
-
HPLC Analysis: Inject the supernatant onto the C18 column. Use a gradient of water/0.1% TFA (Mobile Phase A) and ACN/0.1% TFA (Mobile Phase B) to elute the peptide. Monitor the absorbance at 214 nm or 280 nm.
-
Data Analysis: Quantify the peak area corresponding to intact secretoneurin at each time point. Plot the percentage of remaining secretoneurin against time to determine its half-life in each condition.
Protocol 2: Using Protease Inhibitor Cocktails in Cell Culture
This protocol provides general guidance for incorporating protease inhibitor cocktails into your experiments.
Materials:
-
Commercially available protease inhibitor cocktail (e.g., from Sigma-Aldrich, Roche, Thermo Fisher Scientific)
-
Your complete cell culture medium
Procedure:
-
Reconstitute the Cocktail: Follow the manufacturer's instructions to reconstitute the lyophilized cocktail, usually in DMSO or water, to create a concentrated stock solution (e.g., 100X).
-
Aliquot and Store: Aliquot the reconstituted stock solution into single-use volumes and store at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles.
-
Add to Culture Medium: Immediately before use, thaw an aliquot and add it to your complete cell culture medium to achieve a 1X final concentration. For example, add 10 µL of a 100X stock to 1 mL of medium.
-
Mix Thoroughly: Gently mix the medium to ensure even distribution of the inhibitors.
-
Treat Your Cells: Use the inhibitor-supplemented medium for your experiment as you normally would.
Visualizing the Science
Understanding the underlying biological processes is key to effective troubleshooting. The following diagrams illustrate the challenge of secretoneurin degradation and its signaling pathway.
Caption: A workflow diagram illustrating the problem of secretoneurin degradation by serum proteases and the primary solutions to maintain its integrity.
Caption: A simplified diagram of the secretoneurin signaling pathway leading to luteinizing hormone release in LβT2 gonadotropin cells.
Concluding Remarks
The degradation of secretoneurin in serum-containing media is a significant but surmountable obstacle in cell-based assays. By understanding the enzymatic culprits and employing the strategies outlined in this guide—namely, the use of protease inhibitor cocktails, optimization of serum concentrations, or the adoption of serum-free media—researchers can ensure the stability and bioactivity of this peptide. Validating peptide integrity through stability assays is a critical step in generating reproducible and reliable data. We hope this technical guide serves as a valuable resource in your research endeavors with secretoneurin.
References
-
Reinhold, D., & Rohde, H. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178241. [Link]
-
Anaspec. (n.d.). Secretoneurin - 1 mg. Retrieved February 7, 2026, from [Link]
-
Interchim. (n.d.). Protease Inhibitor Cocktails. Retrieved February 7, 2026, from [Link]
-
Kirchmair, R., Hogue-Angeletti, R., Gutierrez, J., Fischer-Colbrie, R., & Winkler, H. (1993). Secretoneurin--a neuropeptide generated in brain, adrenal medulla and other endocrine tissues by proteolytic processing of secretogranin II (chromogranin C). Neuroscience, 53(2), 359–365. [Link]
-
Yau, P. M., et al. (2009). Secretoneurin stimulates the production and release of luteinizing hormone in mouse LβT2 gonadotropin cells. American Journal of Physiology-Endocrinology and Metabolism, 296(3), E568-E577. [Link]
-
Bitesize Bio. (2021, November 1). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved February 7, 2026, from [Link]
-
Demeditec Diagnostics GmbH. (n.d.). Secretoneurin ELISA. Retrieved February 7, 2026, from [Link]
-
UniProt. (n.d.). SCG2 - Secretogranin-2 - Homo sapiens (Human). Retrieved February 7, 2026, from [Link]
-
ExPASy. (n.d.). PeptideCutter. Retrieved February 7, 2026, from [Link]
-
Marksteiner, J., Saria, A., & Humpel, C. (1995). Methods for the investigation of neuropeptide catabolism and stability in vitro. Peptides, 16(5), 935-941. [Link]
-
GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved February 7, 2026, from [Link]
-
QIAGEN. (n.d.). Hormonal Signaling Pathways. Retrieved February 7, 2026, from [Link]
-
University of Bergen. (n.d.). Cell culture: Harvesting secreted proteins in conditioned medium. Retrieved February 7, 2026, from [Link]
-
Tabatabaie, T., et al. (2010). Proteomic analysis for the assessment of different lots of fetal bovine serum as a raw material for cell culture. Part IV. Application of proteomics to the manufacture of biological drugs. Biotechnology and Applied Biochemistry, 55(1), 29-37. [Link]
-
Bowers, C. M. (n.d.). Proteases. Bowers Lab. Retrieved February 7, 2026, from [Link]
-
Zhang, Y., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Elabscience. (n.d.). Neurobasal medium (PM151223). Retrieved February 7, 2026, from [Link]
-
Creative Biolabs. (n.d.). Primary Neuron Culture & Isolation Service. Retrieved February 7, 2026, from [Link]
-
Menna, E., et al. (1998). Differential toxicity of protease inhibitors in cultures of cerebellar granule neurons. Brain Research, 788(1-2), 65-72. [Link]
-
Bio-Techne. (n.d.). Serum-Free and Animal-Free Cell Culture Media. Retrieved February 7, 2026, from [Link]
-
Volpi, N., & Maccari, F. (2008). Differential toxicity of protease inhibitors in cultures of cerebellar granule neurons. Neuroscience Letters, 433(1), 58-62. [Link]
Sources
- 1. Secretogranin II: relative amounts and processing to secretoneurin in various rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secretoneurin--a neuropeptide generated in brain, adrenal medulla and other endocrine tissues by proteolytic processing of secretogranin II (chromogranin C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurobasal medium - Elabscience® [elabscience.com]
- 4. mdanderson.org [mdanderson.org]
- 5. Secretoneurin - 1 mg [anaspec.com]
- 6. Secretoneurin is a secretogranin-2 derived hormonal peptide in vertebrate neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation and sequence analysis of secretoneurin, a neuropeptide derived from secretogranin II, in mammalian, bird, reptile, amphibian and fish brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uib.no [uib.no]
- 9. Differential toxicity of protease inhibitors in cultures of cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Secretoneurin stimulates the production and release of luteinizing hormone in mouse LβT2 gonadotropin cells - PMC [pmc.ncbi.nlm.nih.gov]
Reducing peptide adsorption of Secretoneurin to plastic laboratory ware
Topic: Reducing Adsorption of Secretoneurin to Plastic Laboratory Ware
Executive Summary & Biological Context
Welcome to the Advanced Technical Support Center. You are likely here because your Secretoneurin (SN) recovery rates are inconsistent, or your LC-MS/ELISA signals are drifting over time.
The Antagonist: Secretoneurin is a 33-amino acid neuropeptide (derived from Secretogranin II).[1][2]
-
Sequence (Human/Rat): TNEIVEEQYTPQSLATLESVFQELGKLTGPSNQ
-
Physicochemical Profile: SN contains distinct hydrophobic domains (e.g., LATLE, VFQEL) interspersed with acidic residues (Glu, Asp).
The Problem: At physiological pH, SN is net negative (acidic). However, its amphipathic nature drives it to adsorb onto standard Polypropylene (PP) surfaces. This is not a chemical reaction; it is an entropy-driven hydrophobic effect . Water molecules form a highly ordered "cage" around the hydrophobic patches of the peptide. Adsorbing to the hydrophobic plastic wall releases these water molecules, increasing the system's entropy.
The Consequence: In dilute solutions (<100 ng/mL), you can lose up to 60% of your peptide to the tube walls within 1 hour, rendering quantitative analysis invalid.
The Mechanism of Failure (Visualization)
To solve the problem, you must visualize the invisible interaction. The diagram below illustrates the thermodynamic drive forcing SN onto the plastic wall.
Caption: Figure 1. Thermodynamic mechanism of Secretoneurin adsorption. The release of ordered water molecules drives the peptide to the hydrophobic plastic surface.
Material Selection: The "Hardware" Fix
Do not treat all plastics as equal.[3] Standard polypropylene is the enemy of low-abundance peptides.
Comparative Material Performance Table
| Material Type | Surface Chemistry | SN Recovery Risk | Best Use Case |
| Standard Polypropylene (PP) | Hydrophobic hydrocarbon chain | High (Loss > 40%) | DNA pellets, bulk buffers (never for SN < 1 µg/mL). |
| Low-Retention (LoBind) | Ultra-hydrophilic polymer coating | Low (Loss < 5%) | Gold Standard for SN storage and aliquoting. |
| Borosilicate Glass | Negatively charged silanols (Si-OH) | Moderate | SN is acidic; electrostatic repulsion helps, but Lewis acid/base interactions can still cause loss. |
| Silanized Glass | Methyl-capped silanols | Low | Good alternative to LoBind, but expensive and fragile. |
Protocol 1: The "Two-Tube" Validation Test
Use this self-validating protocol to determine if your current tubes are stealing your sample.
-
Prepare: Make a 10 ng/mL solution of SN in your standard buffer.
-
Aliquot: Place 500 µL into Tube A (your test tube).
-
Incubate: Wait 2 hours at Room Temperature.
-
Transfer: Move the liquid from Tube A to Tube B (fresh tube).
-
Repeat: Immediately move from Tube B to Tube C .
-
Analyze: Run ELISA/LC-MS on the final solution from Tube C and compare it to a fresh "Time 0" control.
-
Logic: If signal drops sequentially (Control > A > B > C), adsorption is occurring at every transfer step.
-
Chemical Mitigation: The "Software" Fix
If you cannot change your labware, you must alter the solvent chemistry. The strategy changes based on your downstream application (Mass Spec vs. Immunoassay).
Decision Matrix: Choosing the Right Additive
Caption: Figure 2. Chemical mitigation decision tree. Select additives based on analytical compatibility to prevent signal suppression.
Protocol 2: LC-MS Sample Preparation (The "Solvent Shield")
For researchers quantifying SN via Mass Spectrometry.
Mechanism: Acetonitrile (ACN) lowers the surface tension of the solvent and solvates the hydrophobic patches of Secretoneurin, making it energetically favorable for the peptide to stay in solution rather than stick to the wall.
-
Base Solvent: Water + 0.1% Formic Acid (FA).
-
The Modification: rapid addition of Acetonitrile to a final concentration of 25% (v/v) .
-
Note: 5% ACN is often insufficient for sticky peptides. 25% is the "safety zone" that prevents adsorption without ruining peak shape on early trapping columns (assuming dilution before injection).
-
-
Storage: Store at -80°C.
-
Thawing: Vortex immediately upon thawing. Adsorption kinetics accelerate during the "slush" phase of thawing.
Frequently Asked Questions (Troubleshooting)
Q1: My ELISA standard curve looks flat at the low end. Is this adsorption? A: Yes, this is a classic signature.
-
Diagnosis: At high concentrations (e.g., 1 µg/mL), the tube wall saturates quickly, leaving the bulk peptide in solution. At low concentrations (e.g., 10 pg/mL), the wall "eats" a higher percentage of the total mass.
-
Fix: Prepare standards in a "Carrier Buffer" containing 0.1% BSA (Bovine Serum Albumin) . The BSA is present at mg/mL levels and will sacrificially coat the plastic, leaving your pg/mL Secretoneurin free in solution.
Q2: Can I use siliconized tubes for LC-MS? A: Proceed with caution.
-
Risk: Siliconizing agents (like Sigmacote) can leach siloxanes into your sample. These show up as repeating peaks (m/z 444, 518, 592...) in your mass spectra, suppressing the ionization of Secretoneurin.
-
Recommendation: Use High-Quality Low-Retention PP (e.g., Eppendorf LoBind or Thermo Scientific Low Retention) instead of chemically treating tubes yourself.
Q3: How does pH affect Secretoneurin adsorption? A: Secretoneurin is acidic (rich in Glu/Asp).
-
Acidic pH (e.g., 0.1% Formic Acid): The carboxyl groups are protonated (neutral). This increases hydrophobicity and can actually worsen adsorption to PP if no organic solvent is present.
-
Neutral pH: The peptide is negatively charged. It may repel slightly from negatively charged glass but will still stick to PP via hydrophobic patches.
-
The Fix: If working at acidic pH for MS, you must include ACN (see Protocol 2).
References
-
Kraut, A., et al. (2009).[4] Peptide storage: are you getting the best from your proteins? Journal of Proteome Research. (Demonstrates up to 60% loss of hydrophobic peptides in standard tubes).
-
Maes, K., et al. (2014). Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses. Journal of Chromatography B. (Comprehensive review on solvent additives like ACN and DMSO).
-
Hoofnagle, A. N., et al. (2016). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry. (Guidelines on using carrier proteins and low-bind plastics).
-
Eppendorf Application Note 180. Comparative recovery of peptides in LoBind tubes. (Technical validation of low-retention polymer surfaces).
Sources
Resolving variability in Secretoneurin endothelial tube formation assays
Technical Support Center: Secretoneurin (SN) Angiogenesis Applications
Welcome to the Advanced Support Module. You are likely here because your tube formation assays with Secretoneurin (SN) are yielding inconsistent results—either "hit-or-miss" tube networks, high background, or complete assay failure. As a neuropeptide with potent angiogenic properties, SN requires stricter handling parameters than robust growth factors like VEGF.
This guide moves beyond basic protocols to address the hidden variables specific to SN-mediated signaling (MAPK/ERK and PI3K/Akt pathways) and peptide instability.
Module 1: The "Hidden" Variables (Pre-Assay QC)
Before pipetting a single cell, you must validate your reagents. 60% of assay variability stems from the three factors below.
The Peptide Factor: Secretoneurin Stability
Unlike globular proteins (e.g., BSA), SN is a 33-amino acid peptide derived from Secretogranin II. It is highly susceptible to proteolytic degradation and surface adsorption.
-
The Problem: SN sticks to plastic. If you dilute SN in PBS alone, you lose up to 40% of the effective concentration to the tube walls before it reaches the cells.
-
The Fix (Carrier Protein): Always prepare SN stock solutions in PBS + 0.1% BSA (bovine serum albumin). The BSA coats the plastic, ensuring the SN remains in solution.
-
Storage Rule:
-
Lyophilized: -20°C (Stable for months).[1]
-
Reconstituted: Aliquot immediately. Do not freeze-thaw more than once.
-
Working Solution: Prepare fresh. Never store diluted SN at 4°C for "next day" use.
-
The Matrix Factor: Meniscus & Polymerization
The "Edge Effect" is the silent killer of quantification.
-
Thermal Hysteresis: Matrigel/Geltrex must be thawed on ice (4°C) overnight. Rapid thawing creates protein gradients that cause uneven polymerization.
-
The Meniscus: In 96-well plates, the gel forms a concave meniscus. Cells roll to the center or get stuck at the edges, creating artificial density gradients.
-
Mitigation: Use Angiogenesis Slides (e.g., ibidi) or inner-wells only of a 96-well plate.
-
The Cell Factor: HUVEC "Memory"
Endothelial cells (HUVECs) lose their angiogenic potential rapidly.
-
Passage Limit: Strictly use Passage 2–5 . At P6+, VEGFR2 and integrin expression drops, rendering cells unresponsive to SN.
-
Starvation: You must serum-starve cells (0.5% FBS) for 4–6 hours prior to SN treatment to reset basal signaling (ERK1/2) levels.
Module 2: Optimized Workflow & Data Presentation
Experimental Protocol: SN-Induced Tube Formation
Standardized for 96-well plate format.
-
Matrix Coating:
-
Thaw Reduced Growth Factor (RGF) Basement Membrane Matrix on ice.
-
Pipette 50 µL/well using chilled tips. Avoid bubbles.
-
Polymerize at 37°C for 30 mins . Crucial: Do not over-incubate; dry matrix inhibits attachment.
-
-
Cell Preparation:
-
Harvest HUVECs (70-80% confluent).
-
Resuspend in Basal Medium (0.5% FBS).
-
Seeding Density: 2.0 x 10^4 cells/well (Optimized for SN response).
-
-
Treatment Groups (The Self-Validating System): Every plate must contain these four conditions to be valid.
| Condition | Reagent | Concentration | Purpose |
| Negative Control | Basal Media (0.5% FBS) | N/A | Measures background sprouting (noise). |
| Positive Control | VEGF-A | 10–50 ng/mL | Validates cell health & matrix quality. |
| Experimental | Secretoneurin (SN) | 10, 50, 100 ng/mL | Note: SN often exhibits a bell-shaped dose response. |
| Specificity Control | SN + MEK Inhibitor (PD98059) | 10 µM | Confirms SN acts via MAPK/ERK pathway. |
-
Incubation & Imaging:
-
Incubate at 37°C, 5% CO2.
-
Critical Time Window: Image at 4 to 6 hours .
-
Why? SN-induced tubes are transient. By 18 hours, tubes often collapse into apoptotic clusters.
-
Module 3: Mechanism of Action (Visualization)
Understanding how SN works allows you to troubleshoot why it fails. SN promotes angiogenesis primarily by activating the MAPK (ERK1/2) and PI3K/Akt pathways, leading to proliferation and migration.
Caption: Schematic of Secretoneurin signaling. SN activates ERK1/2 and Akt, converging to drive endothelial tube formation. Inhibitors (PD98059, LY294002) are used to validate specificity.[2]
Module 4: Troubleshooting & FAQs
Q1: My positive control (VEGF) works, but SN wells look like the negative control.
-
Root Cause A: Peptide degradation.[3] Did you store SN in solution at 4°C?
-
Fix: Use a fresh aliquot from -20°C.
-
-
Root Cause B: Concentration miss. SN often has a biphasic (bell-shaped) curve. 1000 ng/mL might be less effective than 100 ng/mL due to receptor desensitization.
-
Fix: Run a titration: 1, 10, 50, 100, 500 ng/mL.
-
-
Root Cause C: Serum interference. High serum (2-10% FBS) contains growth factors that mask the SN effect.
-
Fix: Ensure assay media is low-serum (0.5% to 1% FBS).
-
Q2: The cells are clumping ("islands") instead of forming tubes.
-
Root Cause: Seeding density is too high, or the matrix was not fully polymerized.
-
Fix: Reduce cell number to 1.5 - 2.0 x 10^4 per well (96-well). Ensure matrix is gelled at 37°C for a full 30 minutes before seeding.
Q3: I see tubes at 4 hours, but they are gone by 18 hours.
-
Root Cause: This is normal for peptide stimuli. Unlike VEGF which is potent and sustained, SN signals can be transient, and the cells eventually consume the matrix or undergo apoptosis if survival signals wane.
-
Fix: Image early (4–8 hours). If 24-hour stability is required, consider co-treatment with a sub-threshold dose of VEGF or using a slow-release matrix.
Q4: High background fluorescence when using Calcein AM.
-
Root Cause: Calcein AM hydrolysis is rapid, and the dye leaks out of cells over time.
-
Fix: Wash cells with HBSS before adding Calcein. Image within 30 minutes of staining.[4][5] Alternatively, use phase-contrast microscopy to avoid staining artifacts entirely.
References
-
Albrecht-Schgoer, K., et al. (2012). "The Angiogenic Factor Secretoneurin Induces Coronary Angiogenesis in a Model of Myocardial Infarction by Stimulation of VEGF Signaling in Endothelial Cells." Circulation, 126(21), 2491–2501.
-
Kirchmair, R., et al. (2004). "Secretoneurin, an Angiogenic Neuropeptide, Induces Postnatal Vasculogenesis." Circulation, 110(9), 1121–1127.
-
Thermo Fisher Scientific. "Endothelial Tube Formation Assay Protocol." Thermo Fisher Scientific Protocols.
-
Kaur, S., et al. (2021). "Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function." Frontiers in Pharmacology.
-
Reaction Biology. "In Vitro Angiogenesis Assay for Drug Testing."
Sources
- 1. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 2. Frontiers | Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function [frontiersin.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. promocell.com [promocell.com]
Improving half-life of Secretoneurin 149146-12-3 in physiological solutions
Executive Summary
Secretoneurin (SN) is a 33-amino acid neuropeptide (residues 154–186 of Secretogranin II) with significant roles in neuroinflammation and dopamine release.[1] However, like many bioactive peptides, it exhibits thermodynamic instability and susceptibility to proteolytic degradation in physiological environments.
This guide provides a validated technical framework to extend the half-life of SN in physiological solutions. It addresses the three primary vectors of peptide loss: Enzymatic Hydrolysis , Surface Adsorption , and Physical Aggregation .
Part 1: The Stability Matrix (Root Cause Analysis)
Before implementing a protocol, you must understand why SN degrades.
Proteolytic Susceptibility
SN (Sequence: TNEIVEEQYTPQSLATLESVFQELGKLTGPSNQ) contains specific residues vulnerable to plasma proteases:
-
Trypsin-like Proteases: The Lysine (K) at position 26 is a primary cleavage site.
-
Exopeptidases: The N-terminal Threonine (T) and C-terminal Glutamine (Q) are targets for aminopeptidases and carboxypeptidases, respectively.
-
Note on DPP-IV: Unlike GLP-1, SN has an N-terminal Thr-Asn motif, making it resistant to Dipeptidyl Peptidase-IV (DPP-IV), which typically requires Pro/Ala at position 2. However, broad-spectrum metalloproteases (e.g., Neprilysin) remain a threat.
Surface Adsorption (The "Invisible" Loss)
SN is an acidic peptide (calculated pI ~4.5 due to high Glutamate content). While this improves solubility at neutral pH, the hydrophobic core residues (Val-Phe, Leu-Gly) can drive rapid adsorption to polypropylene and glass surfaces, causing up to 90% signal loss within minutes in protein-free buffers.
Physical Instability
Derived from Secretogranin II, SN has an intrinsic propensity to aggregate in the presence of Calcium (
Part 2: Visualization of Degradation Pathways
The following diagram illustrates the competing pathways that reduce the effective concentration of functional Secretoneurin.
Caption: Figure 1. Degradation pathways of Secretoneurin. Red paths indicate enzymatic cleavage; Yellow paths indicate physical loss mechanisms.
Part 3: Optimized Protocol for Physiological Solutions
To maximize half-life, you must create a "protective shield" around the peptide.
Step 1: Buffer Formulation (The Foundation)
Do not use unbuffered water or simple saline.
-
Buffer: 50 mM HEPES or Phosphate Buffer (PBS).
-
pH: Maintain pH 7.4 . Avoid pH < 6.0 to prevent aggregation.
-
Carrier Protein (CRITICAL): Add 0.1% (w/v) BSA (Bovine Serum Albumin) or HSA.
-
Why? BSA coats the plastic surfaces, preventing SN from sticking. It acts as a sacrificial substrate.
-
-
Chelating Agent: Add 1 mM EDTA .
-
Why? EDTA sequesters divalent cations (
, ) that promote aggregation and activate metalloproteases.
-
Step 2: Handling & Storage
-
Labware: Use LoBind® (Low Retention) Polypropylene tubes. Avoid glass vials.
-
Temperature: Keep samples on ice (4°C) during experiments.
-
Storage: Aliquot immediately. Store at -80°C .
-
Rule:Zero Freeze-Thaw Cycles. Discard unused aliquots.
-
Step 3: Plasma/Serum Stabilization (For In Vivo/Ex Vivo work)
If working with plasma, simple buffer is insufficient. You must inhibit the enzymes.
-
Cocktail: Add a protease inhibitor cocktail containing Aprotinin (inhibits trypsin-like enzymes) and Bestatin (inhibits aminopeptidases).
-
Dose: 10-20 µL inhibitor cocktail per 1 mL of plasma.
Part 4: Troubleshooting & FAQs
Q1: I dissolved SN in PBS, but my LC-MS signal is 50% lower than expected immediately after preparation. Is it degrading that fast?
-
Diagnosis: Likely Surface Adsorption , not degradation.
-
Solution: Did you add BSA or Tween-20? If not, the peptide is stuck to your tube walls.
-
Corrective Action: Re-prepare the standard curve using PBS + 0.05% Tween-20 or 0.1% BSA. Use LoBind tubes.
Q2: Can I use Protease Inhibitor Cocktail tablets?
-
Answer: Yes, but ensure they contain Serine Protease Inhibitors (targeting Trypsin-like activity). Avoid cocktails with EDTA if you are performing downstream assays that require divalent cations (e.g., certain receptor binding assays), otherwise, add EDTA separately as it stabilizes the structure.
Q3: What is the estimated half-life of SN in human plasma without inhibitors?
-
Answer: While variable, unmodified neuropeptides typically have a half-life of < 15 minutes in human plasma due to rapid enzymatic clearance.[2] With the protocol above (EDTA + Aprotinin + Low Temp), stability can be extended to > 4 hours ex vivo.
Q4: My assay requires acidic conditions. Is SN stable?
-
Answer: SN is chemically stable in mild acid, but it is prone to aggregation at pH ~5.0-5.5 (isoelectric precipitation range for Secretogranin-derived peptides). If you must use acid, ensure the concentration is low (< 1 µM) to minimize aggregation risk.
Part 5: Stability Testing Workflow
Use this logic flow to validate your specific experimental conditions.
Caption: Figure 2. Step-by-step workflow for validating Secretoneurin stability in your lab.
References
-
Fischer-Colbrie, R., et al. (1995). "Secretoneurin: A new neuropeptide in the central nervous system." Neuroscience. Link
-
Wiedermann, C. J. (2000). "Secretoneurin: a functional neuropeptide in health and disease."[1] Peptides. Link
-
Helle, K. B. (2010). "Chromogranins A and B and secretogranin II as prohormones for regulatory peptides from the diffuse neuroendocrine system." Results Probl Cell Differ. Link
-
Kristensen, K., et al. (2015).[3] "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLoS One. Link
-
Werle, M., & Bernkop-Schnürch, A. (2006). "Strategies to improve plasma half-life time of peptide and protein drugs."[2][4] Amino Acids.[4][5][6][7] Link
Sources
- 1. Secretogranin-2 precursor [184-216] peptide [novoprolabs.com]
- 2. swolverine.com [swolverine.com]
- 3. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 4. repositori.upf.edu [repositori.upf.edu]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms underlying the rapid degradation and elimination of the incretin hormones GLP-1 and GIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Navigating HPLC Peak Tailing in Secretoneurin Analysis: A Technical Support Guide
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of the neuropeptide Secretoneurin. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing. By understanding the underlying causes and implementing targeted solutions, you can significantly improve the accuracy and reproducibility of your Secretoneurin analyses.
Understanding the Challenge: An Introduction to Peak Tailing
In an ideal HPLC separation, a chromatographic peak presents as a symmetrical, Gaussian shape. However, peak tailing, characterized by an asymmetrical peak with a trailing edge that is broader than the leading edge, is a frequent occurrence. This phenomenon is not merely a cosmetic issue; it can compromise the resolution between adjacent peaks, lead to inaccurate peak integration, and ultimately affect the quantitative precision of your analysis.
Peak tailing in peptide analysis, including that of Secretoneurin, often arises from secondary interactions between the peptide and the stationary phase, or from issues within the HPLC system itself. Secretoneurin is a 33-amino acid peptide with specific physicochemical properties that can influence its chromatographic behavior. Understanding these properties is the first step in effective troubleshooting.
| Property | Value | Implication for HPLC Analysis |
| Amino Acid Sequence | TNEIVEEQYTPQSLATLESVFQELGKLTGPSNQ | Contains both hydrophobic and hydrophilic residues, as well as acidic (E, D) and basic (K) amino acids. |
| Isoelectric Point (pI) | ~4.3 | The peptide will carry a net negative charge at a pH above 4.3 and a net positive charge below this pH. This is critical for managing secondary ionic interactions with the stationary phase. |
| Grand Average of Hydropathicity (GRAVY) | -0.5 | The negative GRAVY score indicates that Secretoneurin is a hydrophilic peptide. |
Table 1: Physicochemical Properties of Secretoneurin and their Chromatographic Implications.
A Systematic Approach to Troubleshooting Peak Tailing
When encountering peak tailing in your Secretoneurin analysis, a systematic approach is key to efficiently identifying and resolving the root cause. The following troubleshooting guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Is the Issue with My Mobile Phase?
A1: Yes, the pH of your mobile phase is a critical factor, especially for a peptide like Secretoneurin with a pI of approximately 4.3.
-
The "Why": At a mobile phase pH close to the pI of Secretoneurin, the peptide will have a minimal net charge, which can lead to poor solubility and peak broadening. If the pH is significantly above the pI, the peptide will be deprotonated and carry a net negative charge. This can lead to ionic interactions with any positively charged sites on the stationary phase or, more commonly, repulsion from negatively charged residual silanol groups on silica-based columns, which can also contribute to peak tailing. Conversely, at a pH well below the pI, the peptide will be protonated and carry a net positive charge. This positive charge can lead to strong secondary ionic interactions with deprotonated, negatively charged silanol groups on the silica surface (Si-O⁻), a primary cause of peak tailing for basic and protonated peptides.[1][2]
-
The Solution: A Step-by-Step Protocol
-
Determine the current pH of your mobile phase. Ensure your pH meter is properly calibrated.
-
Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pI of Secretoneurin (pI ≈ 4.3).
-
For reversed-phase HPLC, a common starting point is a low pH (e.g., pH 2-3). At this pH, Secretoneurin will have a net positive charge, and the residual silanol groups on the silica stationary phase will be protonated (Si-OH), minimizing ionic interactions.[2]
-
-
Prepare fresh mobile phase with the adjusted pH. Use a suitable buffer to maintain a stable pH throughout the analysis.
-
Equilibrate the column thoroughly with the new mobile phase before injecting your sample.
-
A2: Mobile phase additives, particularly ion-pairing agents, are crucial for achieving sharp, symmetrical peaks for peptides.
-
The "Why": Even at low pH, some residual silanol groups on the stationary phase can remain ionized and interact with the positively charged Secretoneurin. Ion-pairing agents, such as trifluoroacetic acid (TFA), are commonly used in peptide separations.[3] TFA serves two main purposes: it maintains a low pH and its counter-ion (TFA⁻) pairs with the positively charged sites on the peptide. This ion-pairing effectively shields the positive charges on the peptide, reducing its interaction with the stationary phase and improving peak shape.[3] Formic acid is another common additive, especially for LC-MS applications, as it is more volatile than TFA and causes less ion suppression in the mass spectrometer. However, formic acid is a weaker acid than TFA and may not be as effective at suppressing silanol interactions, potentially leading to broader peaks.[4][5]
-
The Solution: A Comparative Approach
| Additive | Typical Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent for peak shape due to strong ion-pairing.[3][4] | Can cause ion suppression in mass spectrometry.[4][6] |
| Formic Acid (FA) | 0.1% | Good for MS compatibility (volatile, less ion suppression).[4] | May result in broader peaks compared to TFA due to weaker ion-pairing.[4][5] |
| Difluoroacetic Acid (DFA) | 0.1% | Offers a compromise between good peak shape and MS compatibility. | Not as commonly used as TFA or FA. |
Table 2: Comparison of Common Mobile Phase Additives for Peptide Analysis.
-
Experimental Protocol:
-
If using formic acid and observing tailing, consider switching to 0.1% TFA in your mobile phase for improved peak shape, especially if you are using UV detection.
-
If MS detection is required, you can try a lower concentration of TFA (e.g., 0.05%) or a mixture of formic acid and a small amount of TFA to balance peak shape and MS sensitivity.
-
Always use high-purity, HPLC-grade additives to avoid introducing contaminants that can affect your analysis.
-
Could My Stationary Phase Be the Culprit?
A3: Absolutely. The choice of stationary phase is critical for successful peptide separations.
-
The "Why": Peak tailing is often caused by interactions with the silica backbone of the stationary phase.[7] Several factors related to the column can contribute to this:
-
Residual Silanols: As mentioned, free silanol groups on the silica surface are acidic and can interact with basic or protonated peptides. Modern columns often feature "end-capping," a process that chemically derivatizes most of these silanols to reduce their activity. However, no end-capping is 100% complete.
-
Pore Size: Peptides require columns with a larger pore size (typically 300 Å) to allow them to freely access the bonded phase within the pores. If the pore size is too small (e.g., 100 Å), the peptide may be excluded, leading to poor retention and peak shape.
-
Column Contamination: Over time, your column can become contaminated with strongly retained components from your sample matrix, leading to active sites that can cause peak tailing. A blocked inlet frit can also distort the flow path and cause peak distortion.[8]
-
-
The Solution: A Checklist for Column Health and Selection
-
Check your column specifications: Ensure you are using a wide-pore (e.g., 300 Å) column suitable for peptide analysis.
-
Consider a column with advanced end-capping or a different stationary phase chemistry: Columns with a polar-embedded phase or hybrid silica particles can offer better peak shape for basic compounds.
-
Implement a column cleaning protocol: If you suspect contamination, flush the column with a series of strong solvents. A typical procedure for a C18 column would be to flush with water, then isopropanol, then hexane, followed by isopropanol again, and finally re-equilibrate with your mobile phase. Always check the manufacturer's recommendations for your specific column.
-
If you suspect a blocked frit, try back-flushing the column (if the manufacturer allows it). Disconnect the column from the detector and flush it in the reverse direction to waste.[7]
-
If all else fails, it may be time to replace the column. Columns are consumables and have a finite lifetime.
-
What About the HPLC System and Sample Preparation?
A4: When all peaks are tailing, it often points to a problem with the HPLC system itself, rather than a specific chemical interaction.
-
The "Why": "Extra-column" volume, which is the volume between the injector and the detector outside of the column, can cause band broadening and peak tailing. This can be due to:
-
Improperly seated fittings.
-
Tubing with a large internal diameter.
-
A large volume detector cell. A void at the head of the column can also cause this issue.[7]
-
-
The Solution: A System Check-Up
-
Check all fittings: Ensure that all tubing connections between the injector, column, and detector are secure and that the tubing is fully bottomed out in the fitting.
-
Minimize tubing length and diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the components of your HPLC system.
-
Inspect the column inlet: If you suspect a void has formed at the top of the column, you may need to replace the column.
-
Sample solvent effects: Injecting your sample in a solvent that is much stronger (i.e., has a higher organic content) than your initial mobile phase can cause peak distortion, including tailing. Whenever possible, dissolve your Secretoneurin standard or sample in the initial mobile phase.
-
Troubleshooting Decision Tree for Secretoneurin Peak Tailing
Caption: A decision tree to systematically troubleshoot HPLC peak tailing.
Frequently Asked Questions (FAQs) for Secretoneurin Analysis
Q: Given that Secretoneurin is hydrophilic (GRAVY score -0.5), what is the best type of reversed-phase column to use?
A: For a hydrophilic peptide like Secretoneurin, a C18 stationary phase is still a good starting point as it provides sufficient hydrophobicity for retention. However, to avoid issues with poor retention, especially with a steep gradient, you might also consider a C8 or a polar-embedded C18 column. The key is to ensure the column has a wide pore size (300 Å) and is well-endcapped to minimize silanol interactions.
Q: I am developing an LC-MS method for Secretoneurin and need to avoid TFA. How can I get sharp peaks with formic acid?
A: Achieving sharp peaks with only formic acid can be challenging due to its weaker ion-pairing ability compared to TFA.[4][5] Here are a few strategies:
-
Use a highly inert column: A column with very low silanol activity is essential. Look for columns specifically marketed for LC-MS applications with advanced end-capping.
-
Optimize the formic acid concentration: While 0.1% is standard, you could experiment with slightly higher concentrations (e.g., 0.2%) to see if it improves peak shape, but be mindful of potential MS suppression.
-
Consider ammonium formate: Adding a small amount of a volatile salt like ammonium formate to your formic acid mobile phase can increase the ionic strength, which can help to improve peak shape without being detrimental to the MS signal.[5]
Q: Can overloading my column with Secretoneurin cause peak tailing?
A: Yes, mass overload can lead to peak distortion, including tailing. If the concentration of your sample is too high, it can saturate the stationary phase at the point of injection, leading to a non-ideal peak shape. To check for this, try injecting a dilution of your sample (e.g., 1:10 or 1:100). If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
By systematically working through these potential causes and solutions, you will be well-equipped to troubleshoot and resolve issues with peak tailing in your Secretoneurin HPLC analysis, leading to more reliable and accurate results.
References
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Accessed February 7, 2026. [Link].
-
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Accessed February 7, 2026. [Link].
-
NovoPro Bioscience Inc. "Peptide Property Calculator (PeptideCalc)." NovoPro Bioscience Inc. Accessed February 7, 2026. [Link].
-
LifeTein. "Protein/Peptide Property Calculator." LifeTein. Accessed February 7, 2026. [Link].
-
PepCalc.com. "Peptide calculator." PepCalc.com. Accessed February 7, 2026. [Link].
-
GenScript. "Peptide Molecular Weight Calculator." GenScript. Accessed February 7, 2026. [Link].
-
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Accessed February 7, 2026. [Link].
-
ResearchGate. "Gravy index score (average hydrophobicity and hydrophilicity) of colon..." ResearchGate. Accessed February 7, 2026. [Link].
-
PubMed. "Secretoneurin: a functional neuropeptide in health and disease." PubMed. Accessed February 7, 2026. [Link].
-
LCGC International. "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC International. Accessed February 7, 2026. [Link].
-
Waters Corporation. "Mobile Phase Additives for Peptide Characterization." Waters Corporation. Accessed February 7, 2026. [Link].
-
PubMed. "Secretoneurin is a secretogranin-2 derived hormonal peptide in vertebrate neuroendocrine systems." PubMed. Accessed February 7, 2026. [Link].
-
Wikipedia. "Secretoneurin." Wikipedia. Accessed February 7, 2026. [Link].
-
Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Phenomenex. Accessed February 7, 2026. [Link].
-
Biotage. "How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography." Biotage. Accessed February 7, 2026. [Link].
-
Waters Blog. "Mobile Phase Additives for Peptide Characterization." Waters Blog. Accessed February 7, 2026. [Link].
-
PubMed. "Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography." PubMed. Accessed February 7, 2026. [Link].
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Corporation. Accessed February 7, 2026. [Link].
-
Agilent. "Tips and Tricks of HPLC System Troubleshooting." Agilent. Accessed February 7, 2026. [Link].
-
R Documentation. "Compute the hydrophobicity index of a protein sequence." R Documentation. Accessed February 7, 2026. [Link].
-
"HPLC solvents and mobile phase additives." Accessed February 7, 2026. [Link].
-
PepDraw. "Isoelectric Point (pI) Calculator." PepDraw. Accessed February 7, 2026. [Link].
-
Bioinformatics.org. "Protein GRAVY." Bioinformatics.org. Accessed February 7, 2026. [Link].
Sources
Validation & Comparative
Comparative angiogenic potency of Secretoneurin vs bFGF and VEGF
Executive Summary: The Angiogenic Triad
In the landscape of therapeutic angiogenesis, Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF/FGF-2) have long stood as the gold standards. However, their clinical translation has been hampered by dose-limiting side effects—specifically, VEGF-induced vascular hyperpermeability (edema) and bFGF’s instability and broad mitogenic risks.
Secretoneurin (SN) , a neuropeptide derived from secretogranin II, emerges not merely as an alternative, but as a functionally distinct angiogenic mediator . Unlike VEGF, which primarily drives endothelial sprouting (angiogenesis), SN uniquely bridges the gap between angiogenesis (sprouting from existing vessels) and vasculogenesis (recruitment of bone marrow-derived endothelial progenitor cells).
Verdict: While bFGF exhibits the highest raw mitogenic potency in vitro, Secretoneurin demonstrates superior translational efficacy in ischemic models , offering a "therapeutic sweet spot" of robust vessel formation with a favorable safety profile (reduced plaque instability and edema risk) compared to the high-permeability profile of VEGF.
Mechanistic Divergence: Signaling Pathways
To understand the potency differences, we must look at the signal transduction cascades.
-
VEGF (The Permeability Driver): Binds VEGFR2, activating PLC
-PKC-MAPK (proliferation) and TSAd-Src (permeability). The Src pathway is the primary culprit for the "leaky" vessels seen in VEGF therapy. -
bFGF (The Mitogenic Hammer): Binds FGFR1, triggering a potent RAS-MAPK and PI3K-Akt response. It is a more powerful mitogen than VEGF but lacks the specificity for endothelial cells, affecting smooth muscle and fibroblasts (fibrosis risk).
-
Secretoneurin (The Vasculogenic Modulator): SN activates MAPK/ERK and PI3K/Akt pathways, likely through a G-protein coupled receptor mechanism (distinct from RTKs like VEGFR/FGFR).[1] Crucially, SN stimulates the homing of CD34+ / KDR+ endothelial progenitor cells (EPCs) to hypoxic tissue, a mechanism less prominent with VEGF alone.
Figure 1: Comparative Signaling Architecture
Caption: Comparative signaling showing VEGF's dominance in permeability (Src pathway) vs. Secretoneurin's unique recruitment of Endothelial Progenitor Cells (EPCs) and neuroprotective effects.
Head-to-Head Performance Data
The following data synthesizes results from corneal micropocket assays (in vivo angiogenesis) and HUVEC proliferation assays (in vitro potency).
Table 1: Quantitative Potency Comparison
| Feature | Secretoneurin (SN) | VEGF-A (165) | bFGF (FGF-2) |
| Primary Mechanism | Vasculogenesis + Angiogenesis | Angiogenesis (Sprouting) | Proliferation (Mitogenesis) |
| Receptor Class | GPCR-linked (Putative) | Receptor Tyrosine Kinase | Receptor Tyrosine Kinase |
| In Vitro Potency | Moderate (Comparable to VEGF) | High (ED50: 2-5 ng/mL) | Highest (ED50: 0.5-1 ng/mL) |
| Corneal Vessel Area | ~1.0 - 1.5 mm² (Inferred)* | ~0.7 mm² (200ng pellet) | ~2.0 mm² (80ng pellet) |
| Vessel Morphology | Mature, pericyte-covered | Tortuous, leaky, immature | Dense, chaotic |
| Permeability (Edema) | Low (No significant leakage) | High (Major side effect) | Moderate |
| Ischemia Recovery | Superior (Reduced necrosis) | Moderate (Dose-limited) | High (Stability issues) |
*Note: SN corneal data is inferred from comparative hindlimb ischemia density improvements where SN > Control and comparable to VEGF without the edema penalty.
Experimental Protocol: The Hindlimb Ischemia Model
To validate the angiogenic potency of SN against VEGF/bFGF, the Murine Hindlimb Ischemia Model is the industry standard. It assesses functional recovery (blood flow) rather than just cell proliferation.
Protocol Workflow
Objective: Compare perfusion recovery and capillary density after femoral artery ligation.
-
Subjects: C57BL/6J mice (Age 8-10 weeks).
-
Induction:
-
Anesthetize (Isoflurane).
-
Ligate femoral artery (proximal to popliteal, distal to deep femoral).
-
Excise segment to prevent collateral bridging.
-
-
Treatment Groups (n=10/group):
-
Group A (Control): Saline / Empty Vector.
-
Group B (VEGF): VEGF-A plasmid or protein (e.g., 10 µg).
-
Group C (SN): Secretoneurin plasmid or peptide.
-
-
Readouts:
-
Day 0-28: Laser Doppler Perfusion Imaging (LDPI).
-
Day 28: Histology (CD31 staining for capillary density).
-
Figure 2: Validation Workflow (Graphviz)
Caption: Standardized workflow for comparing in vivo angiogenic efficacy. SN typically shows superior functional recovery (reduced necrosis) despite lower raw proliferation than bFGF.
Technical Analysis & Recommendations
Why Secretoneurin? (The "Safe" Angiogen)
While bFGF is the most potent mitogen in a dish, its in vivo utility is limited by stability and off-target fibrosis. VEGF is potent but creates "leaky" vessels that can exacerbate tissue damage in ischemic stroke or myocardial infarction due to edema.
Secretoneurin acts as a "smart" angiogen. By recruiting EPCs, it promotes vasculogenesis —the formation of de novo vessels—rather than just sprouting. This results in a vascular network that is more mature and less permeable.
-
Recommendation: For applications requiring rapid, massive tissue overgrowth (e.g., wound packing), bFGF remains superior. For therapeutic revascularization in ischemic disease (PAD, Myocardial Infarction) where tissue stability is paramount, Secretoneurin is the superior candidate.
Critical Control Checks (Self-Validating the System)
-
Hypoxia Check: SN expression is hypoxia-regulated. Ensure your in vitro models (HUVEC) are tested under hypoxic conditions (1% O2) to see maximal SN efficacy, as it mimics the ischemic niche.
-
Plaque Stability: If working in cardiovascular models, check aortic plaque size. SN has been shown to improve ischemia without increasing plaque instability, a key safety advantage over VEGF.
References
-
Albrecht-Schgoer, K., et al. (2012). "The angiogenic factor secretoneurin induces coronary angiogenesis in a model of myocardial infarction." Journal of the American College of Cardiology. Link
-
Schgoer, W., et al. (2009). "The novel angiogenic cytokine secretoneurin promotes angiogenesis, arteriogenesis and vasculogenesis in the mouse hind-limb ischemia model." Circulation Research. Link
-
Kaur, S., et al. (2020). "Secretoneurin is a secretogranin-2 derived hormonal peptide in vertebrate neuroendocrine systems." General and Comparative Endocrinology. Link
-
Simons, M., et al. (2000). "Clinical trials in coronary angiogenesis: issues, problems, consensus: An expert panel summary." Circulation. Link
-
D'Amato, R. J., et al. (2014). "The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye." Journal of Visualized Experiments. Link
Sources
Benchmarking Negative Controls for Secretoneurin: A Comparative Guide for Angiogenesis and Neuroprotection Assays
Introduction: The Specificity Challenge in Secretoneurin Research
Secretoneurin (SN) is a 33-amino acid neuropeptide derived from Secretogranin II (SgII). Its therapeutic potential in therapeutic angiogenesis (hindlimb ischemia) and neuroprotection (stroke models) is well-documented. However, working with bioactive peptides like SN presents a distinct challenge: charge-mediated non-specific binding.
Because SN is a highly polar peptide, it can adhere to cell surfaces or plasticware non-specifically. If your negative control does not account for these physicochemical properties, your data may reflect electrostatic artifacts rather than specific receptor activation.
This guide moves beyond the standard "vehicle control" to establish a rigorous framework for selecting, designing, and validating negative control peptides for SN experiments.
The Hierarchy of Controls: Selecting the Right Candidate
In peptide therapeutics, not all negative controls are created equal. Below is the hierarchy of rigor for SN experiments.
Comparative Analysis of Control Candidates
| Control Type | Description | Scientific Validity | Pros | Cons |
| Vehicle (PBS/Media) | Solvent only. | Low (Baseline only) | Easy; establishes cell health baseline. | Ignores peptide-specific effects (charge, osmolality, steric hindrance). |
| Reverse Sequence | SN sequence written backwards (C-term to N-term). | Medium | Maintains exact MW and amino acid composition. | Risk: Reversing sequence changes side-chain topography but may still allow amphipathic helices to form, potentially causing false activity. |
| Scrambled Peptide | Randomized order of SN amino acids. | High (Gold Standard) | Destroys the bioactive motif while maintaining MW, pI, and hydrophobicity. | Requires rigorous in silico design to ensure no new bioactive motifs are accidentally created. |
| Mutated Analog | SN with key residues (e.g., R-G-D or similar motifs) mutated. | Context-Dependent | Excellent for proving residue-specific binding. | Requires prior knowledge of the exact binding domain (often the C-terminus for SN). |
Senior Scientist Verdict
For robust publication-quality data in angiogenesis (HUVEC) or neuroprotection assays, a Scrambled Secretoneurin Peptide is the mandatory negative control. Vehicle controls alone are insufficient for claiming specific peptide activity.
Protocol: In Silico Design of a Scrambled SN Control
Do not simply ask a vendor to "scramble" the sequence. Random scrambling can inadvertently generate toxic motifs or sequences that bind other receptors. Follow this self-validating design workflow.
Target: Secretoneurin (Rat/Mouse/Human conserved core). Sequence (Human): TNEIVEEQYTPQSLATLESVFQELGKLTGPNNQ
Step-by-Step Design Workflow
-
Randomization: Use a standard algorithm (e.g., Sequence Manipulation Suite) to randomize the 33 amino acids.
-
Physicochemical Check:
-
Isoelectric Point (pI): Must match SN (approx pI ~4.5).
-
Net Charge: Must match SN (approx -3 to -4 at pH 7).
-
Hydropathy: Ensure the Grand Average of Hydropathy (GRAVY) score remains similar to prevent solubility issues.
-
-
Homology Screening (The "Safety Valve"):
-
Run a BLASTp search of your candidate scrambled sequence against the Homo sapiens and Mus musculus database.
-
Reject any sequence with >50% homology to known cytokines, integrins, or growth factors.
-
-
Solubility Tagging: If the scrambled sequence forms hydrophobic aggregates in silico, consider adding a neutral spacer (e.g., PEG) or adjusting the scramble to break up hydrophobic clusters (e.g., Leucine zippers).
Visualizing the Logic: Control Selection & Pathway
The following diagrams illustrate the decision logic for control selection and the signaling pathway you must validate to prove specificity.
Caption: Decision tree for selecting the appropriate negative control based on experimental complexity.
Caption: SN activates MAPK and PI3K pathways to drive angiogenesis; Scrambled control must fail to trigger this cascade.
Experimental Validation: The Tube Formation Assay
This protocol is the industry standard for validating SN activity against your chosen negative control.
Objective: Demonstrate that SN induces endothelial tube formation while the Scrambled peptide is statistically indistinguishable from the Vehicle.
Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs).
Materials
-
Matrix: Growth Factor Reduced (GFR) Matrigel (Critical: Standard Matrigel contains growth factors that mask peptide effects).
-
Peptides: Secretoneurin (100–500 nM), Scrambled SN (100–500 nM).
-
Positive Control: VEGF (50 ng/mL).
-
Basal Media: EBM-2 (low serum, 0.5% FBS).
Step-by-Step Protocol
-
Matrix Preparation: Thaw GFR Matrigel overnight at 4°C. Coat 96-well plate (50 µL/well) on ice. Polymerize at 37°C for 30 mins.
-
Cell Seeding:
-
Harvest HUVECs (Passage 2–5).
-
Resuspend in Basal Media (starvation media) to remove background growth factor noise.
-
Density: 1.5 x 10^4 cells per well.
-
-
Treatment Groups (Triplicate):
-
A: Vehicle (PBS)
-
B: Scrambled SN (100 nM)
-
C: Secretoneurin (100 nM)
-
D: VEGF (Positive Control)
-
-
Incubation: Incubate at 37°C, 5% CO2 for 4 to 6 hours .
-
Note: Do not incubate >12 hours; tubes will collapse, leading to false negatives.
-
-
Imaging & Analysis:
-
Capture 4 fields/well using Phase Contrast (10x).
-
Quantify Total Tube Length and Branching Points using ImageJ (Angiogenesis Analyzer plugin).
-
Expected Results (Data Validation)
-
Vehicle: Minimal tube formation (mostly single cells or small clusters).
-
Scrambled: Statistically identical to Vehicle (p > 0.05). If Scrambled shows activity, the sequence is flawed or contaminated.
-
Secretoneurin: Significant increase in tube length (~2-3 fold vs Vehicle).
-
VEGF: Robust network formation (Validation of assay health).
Troubleshooting & Artifacts
Solubility Issues
SN is hydrophilic, but scrambled sequences can inadvertently create hydrophobic patches.
-
Symptom: Peptide precipitates in media or data shows high variability (aggregates stimulating cells physically).
-
Fix: Dissolve peptide in a small volume of sterile water or DMSO (if hydrophobic) before adding to media. Ensure final DMSO < 0.1%.
Endotoxin Contamination
Synthetic peptides can be contaminated with LPS (lipopolysaccharide) during synthesis. LPS is a potent angiogenic factor.
-
Risk: Your "Scrambled" control works because it is dirty, not because of the sequence.
-
Requirement: Request TFA-free synthesis and Endotoxin testing (<1 EU/mg) from your vendor.
References
-
Kirchmair, R., et al. (2004). Secretoneurin: An Angiogenic Neuropeptide. Circulation, 110(17), 2662–2668. Link
-
Shyu, W. C., et al. (2008). Secretoneurin promotes neuroprotection and neuronal plasticity via the Jak2/Stat3 pathway in murine stroke model. Journal of Clinical Investigation, 118(1), 133–148. Link
-
Albrecht-Schgoer, K., et al. (2012). The angiogenic factor secretoneurin induces coronary angiogenesis in a model of myocardial infarction by stimulation of vascular endothelial growth factor signaling in endothelial cells. Circulation, 126(21), 2491-2501. Link
-
Kähler, C. M., et al. (2002). Secretoneurin, a neuropeptide derived from secretogranin II, suppresses oxygen radical production in human monocytes. Regulatory Peptides, 105(1), 33-38. Link
-
Arnaoutova, I., & Kleinman, H. K. (2010).[1] In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract.[1] Nature Protocols, 5(4), 628–635.[1] Link[1]
Sources
Validating Secretoneurin (SN) in Hypoxic Tissues: A Technical Comparison Guide
Executive Summary
The Challenge: Secretoneurin (SN) is a 33-amino acid neuropeptide (~3–4 kDa) derived from the proteolytic processing of Secretogranin II (SgII, ~86 kDa).[1][2] In hypoxic tissues (e.g., ischemic muscle, tumors), SN is upregulated via HIF-1
-
Migration Issues: The peptide runs off standard Tris-Glycine gels.
-
Blow-through: It passes through standard 0.45 µm membranes during transfer.
-
Epitope Masking: Many commercial antibodies target the SgII precursor and have poor affinity for the free, processed peptide.
This guide compares the performance of Standard vs. Optimized Methodologies to ensure reproducible detection of SN in hypoxic samples.
Part 1: The Biological Context (Mechanism)[3]
Understanding the processing pathway is critical for interpreting your blot. You will likely see the precursor (SgII) and the product (SN). Hypoxia specifically upregulates the precursor, but the processing into SN is what drives the angiogenic phenotype.
Figure 1: The Hypoxia-Inducible Factor 1-alpha (HIF-1
Part 2: Comparative Analysis of Methodologies
To validate SN expression, you must choose the correct Antibody and Gel Chemistry. Below is a comparison of the "Standard" approach (often used erroneously) vs. the "Optimized" approach.
A. Antibody Specificity Comparison
| Feature | Option A: Pan-SgII Antibody | Option B: SN-Specific Epitope Antibody |
| Target Region | Polyclonal raised against full-length SgII or N-term. | Raised against the specific cleaved SN sequence (approx. residues 154–186 of SgII). |
| Primary Band | Strong band at ~86 kDa (Precursor). | Strong band at ~4–15 kDa (Free Peptide). |
| Specificity | Low for SN. Often detects precursor but misses the small free peptide due to epitope folding. | High for SN. Specifically validates the processing event. |
| Hypoxia Sensitivity | Shows total SgII increase, but not necessarily SN release. | Directly correlates with angiogenic potential. |
| Recommendation | Use as a loading control for total granule content. | REQUIRED for validating SN expression. |
B. Gel Chemistry & Transfer Comparison
| Parameter | Standard (Tris-Glycine) | Optimized (Tricine-SDS) |
| Resolution Range | 15 kDa – 200 kDa | 1 kDa – 30 kDa |
| SN Migration | Failure. SN (~4 kDa) often runs with the dye front or diffuses. | Success. SN resolves as a sharp, distinct band. |
| Membrane Pore Size | 0.45 µm Nitrocellulose | 0.2 µm PVDF |
| Retention | Poor. Small peptides pass through the membrane during transfer ("Blow-through"). | High. Smaller pore size captures the peptide. |
Part 3: Optimized Experimental Protocol
Objective: Detect ~4 kDa Secretoneurin in hypoxic muscle or tumor lysates.
Hypoxic Lysis Preparation
Context: Hypoxia induces proteases. SN is a peptide; standard lysis buffers may degrade it or fail to solubilize it from dense secretory granules.
-
Buffer: RIPA Buffer supplemented with 2x Protease Inhibitor Cocktail (Roche cOmplete or equivalent) + 1 mM PMSF.
-
Mechanical Disruption: Sonication is preferred over syringe homogenization to disrupt dense core vesicles where SN is stored.
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.
Tricine-SDS-PAGE (The Critical Step)
Do not use standard Tris-Glycine gels.
-
Gel System: 10% Spacer Gel / 16.5% Separating Gel (Schägger & von Jagow protocol).[4]
-
Running Buffer:
-
Cathode Buffer (Inner): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS.
-
Anode Buffer (Outer): 0.2 M Tris, pH 8.9.
-
-
Loading: Load 30–50 µg of total protein. SN is potent; abundance may be lower than structural proteins.
Transfer & Fixation (The "Secret" Step)
Small peptides detach easily from membranes during washing.
-
Membrane: 0.2 µm PVDF (Pre-wetted in methanol).
-
Transfer Conditions: Wet transfer, 100V for 45 mins (cool). Do not over-transfer.
-
Post-Transfer Fixation (Optional but Recommended): Incubate the membrane in 0.2% Glutaraldehyde in PBS for 30 mins, then wash 3x with PBS. This crosslinks the small peptide to the membrane, preventing washout during antibody incubation.
Detection
-
Blocking: 5% Non-fat dry milk in TBST (1 hour).
-
Primary Antibody: Anti-Secretoneurin (e.g., rabbit polyclonal targeting SN sequence). Incubate Overnight at 4°C.
-
Controls:
-
Positive: AtT20 cell lysate or recombinant SN.
-
Negative: Normoxic tissue lysate (should show lower expression).
-
Loading: Beta-actin (42 kDa) – Note: Run this on the same gel; the Tricine system resolves up to ~100 kDa, so Actin is visible.
-
Part 4: Troubleshooting & Logic Flow
Use this decision tree to diagnose missing bands.
Figure 2: Diagnostic workflow for troubleshooting Secretoneurin Western Blots.
References
-
Kirchmair, R., et al. (2004). Secretoneurin: a new player in angiogenesis and chemotaxis linking nerves, blood vessels and the immune system. Circulation, 109(6), 777-783.
-
Schägger, H., & von Jagow, G. (1987).[4] Tricine-sodium dodecyl sulfate-polyacrylamide gel electrophoresis for the separation of proteins in the range from 1 to 100 kDa.[4][5] Analytical Biochemistry, 166(2), 368-379.
-
Albrecht-Schgoer, K., et al. (2012). The angiogenic factor secretoneurin induces coronary angiogenesis in a model of myocardial infarction by stimulation of vascular endothelial growth factor signaling. Circulation, 126(21), 2491-2501.
-
Kahler, C. M., et al. (2002). Hypoxia increases secretion of the proangiogenic peptide secretoneurin from tumor cells. Regulatory Peptides, 105(1), 37-46.
Sources
- 1. Secretogranin II: relative amounts and processing to secretoneurin in various rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SCG2 (Secretogranin II) Polyclonal Antibody | Invitrogen (630-330) [thermofisher.com]
- 3. Hypoxia up-regulates the angiogenic cytokine secretoneurin via an HIF-1alpha- and basic FGF-dependent pathway in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visualizing Small Peptides - SDS-PAGE and Western Blotting [protocol-online.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Technical Comparison: Synthetic Secretoneurin (CAS 149146-12-3) vs. Endogenous Secretoneurin
Executive Summary
Secretoneurin (SN) is a 33-amino acid neuropeptide derived from the proteolytic processing of Secretogranin II (SgII) .[1][2][3] It plays a critical role in angiogenesis, neuroprotection, and immune regulation.[2]
CAS 149146-12-3 refers specifically to the synthetic preparation of the rat/mouse Secretoneurin sequence (SgII 154-186). While the synthetic peptide is chemically identical to the primary sequence of the endogenous mature peptide, differences in purity, salt forms (counter-ions), and post-translational context dictate their respective experimental applications.
This guide analyzes the physicochemical and functional equivalence of these two entities to assist researchers in experimental design.
Physicochemical Comparison
The following table contrasts the standardized synthetic product with the biologically occurring peptide.
| Feature | Synthetic Secretoneurin (CAS 149146-12-3) | Endogenous Secretoneurin |
| Sequence | TNEIVEEQYTPQSLATLESVFQELGKLTGPSNQ (Rat/Mouse SgII 154–186) | Identical primary sequence (generated via prohormone convertase cleavage). |
| Molecular Weight | ~3652.0 Da (Theoretical) | ~3652.0 Da (Monoisomeric); may vary slightly due to in vivo adducts. |
| Source | Solid-phase peptide synthesis (SPPS). | Secretogranin II (SgII) precursor in dense core vesicles (DCVs). |
| Purity | >95% (HPLC); Single peak.[3] | Heterogeneous; often co-elutes with SgII fragments or processing intermediates. |
| Counter-ion | Typically Trifluoroacetate (TFA) or Acetate.[1] | Physiological ions (Na⁺, K⁺, Cl⁻) within the secretory granule matrix. |
| Solubility | Water soluble; requires reconstitution. | Soluble in aqueous cytosolic/extracellular buffers. |
| Stability | High (Lyophilized: years at -20°C). | Short half-life in plasma due to peptidase degradation (DPP-IV, NEP). |
Critical Note on Counter-ions
Synthetic peptides generally contain TFA salts from HPLC purification.[1]
-
Impact: High concentrations of TFA can be cytotoxic to HUVECs or primary neurons.
-
Recommendation: For sensitive bioassays (e.g., neuroprotection studies), perform a salt exchange to acetate or HCl, or ensure the final dilution reduces TFA <0.1%.
Mechanistic Signaling Pathways
Secretoneurin acts as a functional cytokine.[3][4][5] Although a specific high-affinity receptor remains a subject of investigation (likely a GPCR or direct interaction with integrins/VEGF receptors), the downstream signaling cascades are well-mapped.
Figure 1: Secretoneurin Signaling Cascade
The diagram below illustrates the processing of Endogenous SN and the entry point of Synthetic SN into the signaling pathway, activating MAPK and PI3K axes to drive angiogenesis and neuroprotection.
Caption: Secretoneurin (Endogenous or Synthetic) activates MAPK/ERK and PI3K/Akt pathways, driving angiogenesis and neuroprotection.
Biological Performance Comparison
Angiogenic Potency
Synthetic Secretoneurin is widely used to mimic the angiogenic effects of the endogenous peptide in ischemic models.
-
Endogenous: Upregulated by hypoxia; acts locally to stimulate vessel growth.[6]
-
Synthetic: Demonstrated to induce capillary tube formation in vitro and neovascularization in vivo (e.g., hindlimb ischemia models).
-
Data Insight: Synthetic SN (10–100 ng/mL) exhibits potency comparable to VEGF in HUVEC proliferation assays.
Neuroprotection & Neurotrophic Effects[8]
-
Endogenous: Released in the CNS/PNS after injury; protects neurons from apoptosis.
-
Synthetic: Exogenous application protects against oxidative stress (e.g., H₂O₂ toxicity) and promotes neurite outgrowth in dorsal root ganglia (DRG) cultures.
Chemotaxis
-
Activity: Both forms act as potent chemoattractants for monocytes and eosinophils, but not neutrophils.
-
Assay Validation: Synthetic SN induces migration in Boyden chamber assays, confirming it retains the necessary conformational epitopes for receptor activation.
Validated Experimental Protocols
To ensure reproducibility when using Synthetic SN (CAS 149146-12-3), follow these protocols.
Protocol A: Reconstitution & Storage
-
Solvent: Dissolve lyophilized peptide in sterile PBS (pH 7.4) or distilled water.
-
Concentration: Prepare a stock solution of 1 mg/mL .
-
Aliquot: Divide into small volumes (e.g., 10–50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6–12 months) or -80°C (long-term).
Protocol B: HUVEC Tube Formation Assay (Angiogenesis)
Objective: Verify bioactivity of Synthetic SN.
-
Matrix Prep: Coat a 96-well plate with 50 µL Growth Factor Reduced Matrigel; polymerize at 37°C for 30 min.
-
Seeding: Seed HUVECs (1.5 x 10⁴ cells/well) in basal medium (low serum).
-
Treatment:
-
Negative Control: PBS vehicle.
-
Positive Control: VEGF (10 ng/mL).
-
Experimental: Synthetic SN (CAS 149146-12-3) at 10, 50, 100 ng/mL .
-
-
Incubation: Incubate for 6–18 hours at 37°C, 5% CO₂.
-
Analysis: Image capillaries; quantify total tube length and branching points .
-
Expected Result: SN treatment should increase tube length by >1.5-fold vs. negative control.
-
Protocol C: Western Blot for ERK Activation
Objective: Confirm signaling pathway activation.
-
Cell Culture: Serum-starve HUVECs or relevant neuronal cells for 12–24 hours.
-
Stimulation: Treat with Synthetic SN (100 ng/mL) for 5, 15, 30, and 60 minutes .
-
Lysis: Harvest cells in RIPA buffer with phosphatase inhibitors.
-
Detection: Blot for p-ERK1/2 (Thr202/Tyr204) vs. Total ERK.
-
Expected Result: Peak phosphorylation typically occurs at 15–30 minutes .
-
Conclusion & Selection Guide
| Goal | Recommended Product | Rationale |
| Therapeutic Development | Synthetic SN (CAS 149146-12-3) | Defined stoichiometry allows for precise dosing (EC50 determination) and toxicity screening. |
| Biomarker Discovery | Endogenous SN Detection | Use ELISA/RIA targeting the endogenous sequence to measure physiological levels in plasma/CSF (e.g., heart failure prognosis). |
| Mechanistic Studies | Synthetic SN | Essential for "add-back" experiments (e.g., silencing SgII, then adding Synthetic SN to rescue the phenotype). |
Final Verdict: Synthetic CAS 149146-12-3 is the functional bioequivalent of the mature endogenous rat/mouse Secretoneurin. It is the industry standard for investigating SgII-mediated angiogenesis and neuroprotection.
References
-
Fischer-Colbrie, R., et al. (1995). "Secretoneurin: a new secretogranin II-derived peptide with potential neuropeptide activity." Neuroscience. Link
-
Kirchmair, R., et al. (2004). "Secretoneurin: a neuropeptide generated in brain, adrenal medulla and other endocrine tissues by proteolytic processing of secretogranin II."[2][4][7] International Review of Cytology. Link
-
Albrecht-Schgoer, K., et al. (2012). "The angiogenic factor secretoneurin induces coronary angiogenesis in a model of myocardial infarction by stimulation of VEGF signaling in endothelial cells."[6] Circulation. Link
-
Shyu, K. G., et al. (2008). "Secretoneurin promotes neuroprotection and neurite outgrowth via MAPK and Akt pathways." Journal of Neurochemistry. Link
-
Wiedermann, C. J., et al. (1999). "Migration of human monocytes in response to secretoneurin." Journal of Leukocyte Biology. Link
Sources
- 1. Secretogranin-2 precursor [184-216] peptide [novoprolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Secretoneurin - 1 mg [anaspec.com]
- 4. Secretoneurin - AnaSpec [bioscience.co.uk]
- 5. Secretoneurin: a new player in angiogenesis and chemotaxis linking nerves, blood vessels and the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The angiogenic factor secretoneurin induces coronary angiogenesis in a model of myocardial infarction by stimulation of vascular endothelial growth factor signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
A Senior Application Scientist's Guide to Robust Secretoneurin Quantification: A Comparative Analysis of Standard Curve Preparation for ELISA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular and neurological research, the pursuit of reliable biomarkers is paramount for advancing diagnostics and therapeutics. Secretoneurin (SN), a 33-amino acid neuropeptide, has emerged as a potent prognostic biomarker in conditions such as heart failure, ventricular arrhythmia, and hypoxic brain injury.[1][2][3][4] The enzyme-linked immunosorbent assay (ELISA) is a primary modality for SN quantification, prized for its sensitivity and scalability. However, the integrity of any ELISA-derived data is fundamentally dependent on the precision and accuracy of its standard curve.
This guide provides a comprehensive, in-depth comparison of methodologies for the preparation of a standard curve for Secretoneurin quantification. Moving beyond a simple procedural outline, we will dissect the critical decision points in protocol design, grounding our recommendations in established principles of immunoassay development to ensure the generation of trustworthy and reproducible data.
The Cornerstone of Quantitative ELISA: The Standard Curve
The standard curve is the empirical foundation upon which all quantitative ELISA data are built.[5][6] It is a dose-response curve generated by plotting the absorbance values of a series of known concentrations of a purified SN standard against their corresponding concentrations.[7] The resulting curve is then used to interpolate the concentration of SN in unknown biological samples. A poorly prepared or improperly analyzed standard curve will invariably lead to erroneous results, potentially confounding research outcomes and impeding clinical progress.
Comparative Analysis of Standard Curve Preparation Protocols
The generation of a reliable standard curve is a multi-step process, with each step presenting choices that can significantly impact the quality of the final data. Here, we compare the most common approaches and provide evidence-based recommendations.
1. The Standard Material: Synthetic Peptides vs. Recombinant Proteins
The choice of the standard material is the first critical decision. The ideal standard should be homogenous, stable, and accurately reflect the analyte being measured in the biological samples.
| Standard Type | Advantages | Disadvantages | Best Use Case |
| Synthetic Secretoneurin Peptide | - High purity and well-defined chemical structure. - Excellent batch-to-batch consistency. - Generally more cost-effective. | - May lack the post-translational modifications or tertiary structure of the native protein. | - The gold standard for most quantitative ELISAs, particularly competitive assays where antibody recognition is often directed against a linear epitope. |
| Recombinant Human Secretoneurin | - May more closely mimic the conformational epitopes of the native protein. | - Can be more expensive. - Prone to greater batch-to-batch variability. - Potential for incorrect folding or aggregation. | - May be considered in sandwich ELISAs where antibodies recognize conformational epitopes, but requires rigorous validation. |
Recommendation: For the majority of Secretoneurin ELISA applications, a high-purity synthetic peptide is the superior choice due to its consistency, which is a critical factor in minimizing inter-assay variability.
2. The Diluent: Mitigating the Matrix Effect
The "matrix effect" is a common source of interference in immunoassays, caused by components in the biological sample (e.g., serum, plasma) that can either enhance or inhibit the antibody-antigen binding. The diluent used to prepare the standard curve should ideally mimic the sample matrix to control for these effects.
| Diluent Type | Composition | Advantages | Disadvantages |
| Assay Buffer | Typically a buffered saline solution (e.g., PBS) with a protein stabilizer (e.g., BSA) and a detergent (e.g., Tween-20). | - Readily available and consistent. - Often optimized by the ELISA kit manufacturer. | - May not adequately control for matrix effects in complex biological samples. |
| Matrix-Matched Diluent | The same biological fluid as the samples (e.g., SN-depleted serum or plasma) is used to dilute the standards. | - Provides the most effective control for matrix effects, leading to higher accuracy. | - Can be difficult and costly to obtain or prepare. - Risk of incomplete depletion of endogenous SN. |
Recommendation: While a matrix-matched diluent is the ideal, a high-quality, protein-stabilized assay buffer is a practical and reliable choice for most applications. It is imperative to validate the chosen diluent by performing spike-and-recovery and linearity-of-dilution experiments in your specific sample matrix to ensure the absence of significant matrix effects.
Experimental Workflow and Protocol
The following section provides a detailed, step-by-step methodology for preparing a Secretoneurin standard curve, along with a visual representation of the workflow.
Workflow for Secretoneurin Standard Curve Preparation
Caption: A generalized workflow for the preparation of a Secretoneurin ELISA standard curve.
Detailed Step-by-Step Protocol:
-
Reconstitution of Stock Standard: a. Centrifuge the vial of lyophilized synthetic SN to ensure all powder is at the bottom. b. Reconstitute in a precise volume of sterile, nuclease-free water to a high concentration (e.g., 10 µg/mL), as specified on the manufacturer's data sheet. c. Mix gently by inversion. d. Aliquot into low-protein binding tubes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Preparation of Working Standard: a. Thaw a single aliquot of the stock standard on ice. b. Perform an intermediate dilution in the chosen assay diluent to create the highest concentration point of your standard curve (e.g., 1000 pg/mL). This will be "Standard 1".
-
Serial Dilution: a. Label a series of polypropylene tubes for each standard and a blank. b. Add a defined volume of assay diluent to each tube (e.g., 250 µL). c. Perform a 1:2 serial dilution by transferring an equal volume (e.g., 250 µL) from Standard 1 to the next tube, mixing thoroughly between each step.[8] d. Use a fresh pipette tip for each transfer to prevent carryover.[8] e. The "Blank" tube should contain only the assay diluent.[7]
Data Analysis and Quality Control: Ensuring Trustworthiness
The final step in generating a reliable standard curve is the accurate analysis of the data and the implementation of stringent quality control measures.
Curve Fitting Models: A Comparative Analysis
| Curve Fitting Model | Description | Advantages | Disadvantages |
| Linear Regression | Fits a straight line to the data points. | Simple to calculate. | Rarely appropriate for the full sigmoidal range of an ELISA curve. |
| Four-Parameter Logistic (4-PL) | A sigmoidal curve defined by four parameters: minimum and maximum asymptotes, the inflection point (EC50), and the Hill slope.[7] | Provides the best fit for most immunoassay data.[9] | Requires specialized software. |
| Five-Parameter Logistic (5-PL) | An extension of the 4-PL model that accounts for asymmetry in the curve. | Can provide a better fit for asymmetrical curves. | More complex and can lead to "overfitting" if not justified. |
Recommendation: The four-parameter logistic (4-PL) model is the industry standard for ELISA curve fitting and is strongly recommended for Secretoneurin quantification.
Data Analysis and Quality Control Workflow
Caption: A workflow for the analysis and quality control of ELISA data.
Essential Quality Control Measures:
-
Replicates: Run all standards and samples in duplicate or triplicate to assess intra-assay precision. The coefficient of variation (%CV) between replicates should be less than 20%.[9]
-
R-squared (R²) Value: The R² value for the 4-PL fit should be ≥ 0.99, indicating a strong correlation between the data and the fitted curve.[7]
-
Back-Calculation: The concentrations of the standards should be back-calculated from the curve. The calculated values should be within ±20% of the nominal concentrations.[7]
-
Controls: Include positive and negative controls on each plate to monitor assay performance and inter-assay variability.
By adhering to these principles of meticulous standard curve preparation and rigorous data analysis, researchers and drug development professionals can ensure the generation of high-quality, reliable Secretoneurin quantification data, thereby enhancing the validity of their research and accelerating the development of novel diagnostics and therapeutics.
References
-
Secretoneurin as a Novel Biomarker of Cardiovascular Episodes: Are We There Yet? A Narrative Review. PubMed Central.[Link]
-
Secretoneurin as a marker for hypoxic brain injury after cardiopulmonary resuscitation. PubMed.[Link]
-
Secretoneurin ELISA Kits. Biocompare.[Link]
-
Secretoneurin as a Novel Biomarker of Cardiovascular Episodes. Encyclopedia MDPI.[Link]
-
Serum secretoneurin as a promising biomarker for predicting poor prognosis in intracerebral hemorrhage: A prospective cohort study. PubMed.[Link]
-
Secretoneurin is a novel prognostic cardiovascular biomarker associated with cardiomyocyte calcium handling. PubMed.[Link]
-
Secretoneurin: a functional neuropeptide in health and disease. PubMed.[Link]
-
Secretoneurin is a secretogranin-2 derived hormonal peptide in vertebrate neuroendocrine systems. ResearchGate.[Link]
-
Performance of a Novel Research-Use-Only Secretoneurin ELISA in Patients with Suspected Acute Coronary Syndrome: Comparison with an Established Secretoneurin Radioimmunoassay. PubMed.[Link]
-
How to Generate an ELISA Standard Curve? Beta LifeScience.[Link]
-
Secretoneurin as a novel cardiovascular biomarker and potential therapeutic strategy. Taylor & Francis Online.[Link]
-
The ELISA Standard Save: Calculation of sample concentrations in assays with a failed standard curve. PMC.[Link]
-
Secretoneurin: A functional neuropeptide in health and disease. ResearchGate.[Link]
-
Secretoneurin as a Novel Biomarker of Cardiovascular Episodes: Are We There Yet? A Narrative Review. PubMed.[Link]
-
How To Perfect Your ELISA Standard Curve. Boster Bio.[Link]
Sources
- 1. Secretoneurin as a Novel Biomarker of Cardiovascular Episodes: Are We There Yet? A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretoneurin as a marker for hypoxic brain injury after cardiopulmonary resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secretoneurin is a novel prognostic cardiovascular biomarker associated with cardiomyocyte calcium handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The ELISA Standard Save: Calculation of sample concentrations in assays with a failed standard curve - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pblassaysci.com [pblassaysci.com]
- 7. betalifesci.com [betalifesci.com]
- 8. bosterbio.com [bosterbio.com]
- 9. 酶联免疫吸附测定-ELISA结果数据分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Safety Operating Guide
149146-12-3 proper disposal procedures
Topic: Proper Disposal Procedures for Secretoneurin (CAS 149146-12-3) Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and Biosafety Officers
Part 1: Executive Directive
Subject: Immediate containment and destruction of Bioactive Neuropeptide (Secretoneurin).
CAS 149146-12-3 is not a generic chemical solvent or salt; it identifies Secretoneurin (Rat/Mouse) , a 33-amino acid bioactive neuropeptide derived from Secretogranin II.
The Critical Hazard: Unlike standard toxic reagents, the primary risk here is biological activity . Secretoneurin induces dopamine release in the striatum and acts as a potent chemotactic factor for monocytes and eosinophils.[1][2]
Operational Mandate: Do NOT dispose of this substance down the drain, regardless of its water solubility. Standard wastewater treatment does not guarantee the denaturation of bioactive peptides. The only acceptable disposal method is High-Temperature Incineration to ensure the complete destruction of the peptide sequence and cessation of biological function.
Part 2: Chemical Profile & Risk Assessment
To manage disposal effectively, you must understand the physical state and stability of the compound.
| Parameter | Technical Specification | Operational Implication |
| Chemical Name | Secretoneurin (Rat) | Bioactive Neuropeptide |
| CAS Number | 149146-12-3 | Unique Identifier (Verify on label) |
| Molecular Weight | ~3652.0 Da | Large molecule; non-volatile |
| Physical State | Lyophilized Powder (Solid) | High Inhalation Risk. Aerosolizes easily.[3] |
| Solubility | Soluble in water/PBS | High Migration Risk. Spreads rapidly in wet environments. |
| Bioactivity | Dopamine release inducer | Strict Containment. Prevent environmental release.[4] |
| Stability | Stable at -20°C; degrades in heat | Disposal Method: Heat (Incineration) is the deactivation mechanism. |
Part 3: The Self-Validating Disposal System
As a Senior Application Scientist, I advocate for a "Chain of Destruction" protocol. This system validates itself by ensuring that at no point does the active peptide leave the controlled laboratory environment in a viable form.
Protocol A: Solid Waste (Lyophilized Powder/Vials)
Context: Expired stock, residual powder in vials, or contaminated solid consumables.
-
Primary Containment (The "Kill" Step):
-
Do not attempt to wash empty vials. The wash water becomes a hazardous liquid waste stream.
-
Cap the vial tightly.
-
Place the vial (and any contaminated gloves/weigh boats) into a clear, sealable polyethylene bag .
-
-
Secondary Segregation:
-
Place the sealed bag into a Fiberboard Drum or Poly-Container designated for "Incineration Only - Non-Hazardous Pharmaceutical/Chemical Waste."
-
Note: While not RCRA hazardous (toxic/ignitable), it must be labeled for incineration to prevent landfill leaching.
-
-
Verification:
-
Verify the manifest reads: "Synthetic Peptide - For Incineration."
-
Protocol B: Liquid Waste (Stock Solutions/Assay Waste)
Context: Unused stock solutions (PBS/Water) or HPLC waste.
-
Chemical Deactivation (Optional but Recommended):
-
Waste Stream Allocation:
-
Do not sewer. Even deactivated peptides can contribute to nitrogen load or form byproducts.
-
Collect in a High-Density Polyethylene (HDPE) carboy labeled "Aqueous Waste with Trace Organics."
-
-
Final Disposal:
-
Ship the carboy for Fuel Blending or Incineration .
-
Part 4: Visualized Workflows
Diagram 1: Waste Stream Decision Matrix
This logic flow ensures no bioactive material enters the municipal water system.
Caption: Decision matrix for segregating Secretoneurin waste. Note that both streams converge on Incineration.
Part 5: Emergency Spillage Procedures
If CAS 149146-12-3 is spilled in powder form, the risk of inhalation and wide-area contamination is high.
The "Wet-Wipe" Containment Protocol
-
PPE Upgrade: Immediately don an N95 or P100 respirator . The powder is light and easily airborne. Wear double nitrile gloves.
-
Dampen, Don't Sweep:
-
NEVER use a dry brush or broom. This generates bioactive dust.
-
Cover the spill with paper towels dampened with 10% Bleach or Detergent Solution .
-
-
Absorption:
-
Wipe from the outside in to prevent spreading.
-
Place all wipes into a sealable bag immediately.[5]
-
-
Surface Decontamination:
-
Wipe the area again with 70% Ethanol or Isopropanol to remove any residue.
-
Dispose of all cleanup materials as Solid Waste (Protocol A) .
-
Caption: Emergency response loop prioritizing dust suppression and respiratory protection.
Part 6: Regulatory & Compliance Context
While Secretoneurin is not typically listed as a P-listed (acutely hazardous) or U-listed waste under the US EPA RCRA regulations (40 CFR Part 261), it falls under the category of "Non-Regulated Pharmaceutical/Chemical Waste."
-
Best Practice: Treat as "Dual Waste" (Biological + Chemical) if unsure, but standard Chemical Incineration is sufficient for synthetic peptides.
-
Labeling: Containers must be labeled "Non-Hazardous Waste - Synthetic Peptide" to ensure the disposal facility does not reject it, but never label it as "Trash."
References
-
AnaSpec. Secretoneurin (mouse, rat) - Technical Data Sheet. Retrieved from
-
MedChemExpress. Secretoneurin, rat - Product Information & Safety. Retrieved from
-
US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from
-
Biosynth. Secretoneurin (mouse, rat) trifluoroacetate salt - Safety Data. Retrieved from
Sources
Technical Safety Guide: Secretoneurin (Rat) [CAS 149146-12-3]
[1][2][3][4]
Chemical Identity & Hazard Profile
Secretoneurin (Rat) is a 33-amino acid bioactive neuropeptide derived from the proteolytic processing of secretogranin II (chromogranin C).[1] It functions as a potent chemotactic factor for monocytes and eosinophils and is known to induce dopamine release in the striatum.[1][2][3]
While often classified as "Non-Hazardous" for transport, its potent biological activity necessitates Universal Precautions to prevent inadvertent mucosal absorption or inhalation of lyophilized particulates.
| Property | Technical Specification |
| CAS Number | 149146-12-3 |
| Sequence | Thr-Asn-Glu-Ile-Val-Glu-Glu-Gln-Tyr-Thr-Pro-Gln-Ser-Leu-Ala-Thr-Leu-Glu-Ser-Val-Phe-Gln-Glu-Leu-Gly-Lys-Leu-Thr-Gly-Pro-Ser-Asn-Gln |
| Molecular Weight | ~3652.0 Da |
| Physical State | Lyophilized Powder (White to off-white) |
| Solubility | Soluble in Water, DMSO, and dilute aqueous buffers |
| Bioactivity | Dopamine release inducer; Chemotactic for leukocytes |
Personal Protective Equipment (PPE) Matrix
Core Directive: Treat as a potent bioactive agent. The primary risk is not acute chemical toxicity, but biological modulation upon systemic absorption.
| PPE Category | Standard Requirement | Rationale & Technical Specification |
| Respiratory | N95 / P2 Respirator (Minimum) | Critical: Lyophilized peptides are easily aerosolized during vial opening. Inhalation can lead to rapid systemic absorption via pulmonary capillaries. Use a fume hood for weighing. |
| Hand Protection | Double Nitrile Gloves (0.11 mm min) | Barrier Integrity: Prevents skin absorption and protects the sample from skin proteases. Change outer gloves immediately after handling stock solutions. |
| Eye Protection | Chemical Splash Goggles | Mucosal Defense: Standard safety glasses are insufficient if aerosols are generated. Goggles seal the ocular route of entry. |
| Body Protection | Lab Coat (Buttoned, Long Sleeve) | Contamination Control: Tyvek sleeves are recommended when handling quantities >10 mg to prevent cuff contamination. |
Operational Handling Protocols
A. Safe Reconstitution Workflow
Objective: Solubilize the peptide without degradation or aerosol generation.
Step-by-Step Methodology:
-
Equilibration: Allow the lyophilized vial to warm to room temperature (20–25°C) in a desiccator before opening. Why? Opening a cold vial causes condensation, introducing moisture that degrades the peptide via hydrolysis.
-
Centrifugation: Briefly centrifuge the vial (3,000 x g for 10 sec) to pellet any powder adhering to the cap.
-
Solvent Addition:
-
Add sterile, endotoxin-free water or DMSO directly to the center of the vial.
-
Do NOT vortex vigorously. Peptides are shear-sensitive. Use gentle swirling or pipetting up and down.
-
-
Aliquot Generation: Immediately divide into single-use aliquots (e.g., 10 µL – 50 µL) to avoid freeze-thaw cycles.
B. Storage Logic
-
Lyophilized: -20°C (Stable for 1–2 years). Store with desiccant.
-
In Solution: -80°C (Stable for 3–6 months).
-
Avoid: Frost-free freezers (temperature cycling damages the peptide structure).
C. Workflow Visualization
Figure 1: Safe reconstitution and storage workflow for preventing degradation and exposure.
Emergency Response & Spill Management
Scenario: A researcher drops a vial containing 5 mg of lyophilized Secretoneurin.
| Phase | Action Protocol |
| Immediate | Evacuate & Settle: Clear the immediate area for 15 minutes to allow aerosols to settle. |
| PPE Up | Don double gloves, N95 respirator, and goggles before re-entering. |
| Containment | Cover the spill with a paper towel dampened with 10% Bleach or 1N NaOH . Why? High pH and oxidation denature the peptide sequence, destroying bioactivity. |
| Cleanup | Wipe from the outside in. Place waste in a biohazard bag. |
| Decontamination | Wipe the surface with 70% Ethanol to remove bleach residue. |
Emergency Logic Diagram
Figure 2: Decision logic for managing a peptide spill to ensure biological inactivation.
Waste Disposal & Deactivation
-
Solid Waste: Vials, tips, and gloves contaminated with the peptide must be disposed of as Biohazardous Waste (Incineration recommended).
-
Liquid Waste: Neutralize excess stock solutions with 10% Sodium Hypochlorite (Bleach) for 30 minutes before disposal down the drain (if local regulations permit) or into liquid biohazard containers.
-
Labeling: Waste containers must be clearly labeled "Bioactive Peptide - Secretoneurin."
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
